molecular formula C7H10N2O2 B1339457 4,5-Dimethoxypyridin-2-amine CAS No. 1000843-61-7

4,5-Dimethoxypyridin-2-amine

Cat. No.: B1339457
CAS No.: 1000843-61-7
M. Wt: 154.17 g/mol
InChI Key: XKKKEZUQYZLTGG-UHFFFAOYSA-N
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Description

4,5-Dimethoxypyridin-2-amine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKKEZUQYZLTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577466
Record name 4,5-Dimethoxypyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000843-61-7
Record name 4,5-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dimethoxypyridin-2-amine is a key substituted pyridine scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a critical objective for researchers. This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway to this compound. We will delve into the strategic considerations behind the chosen route, provide detailed, step-by-step experimental protocols, and offer insights into the mechanistic underpinnings of each transformation. The guide is designed for researchers, chemists, and drug development professionals, balancing theoretical principles with practical, field-proven methodologies.

Introduction: The Strategic Importance of Substituted 2-Aminopyridines

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, renowned for its ability to engage in a variety of biological interactions.[1][2] Its prevalence in pharmaceuticals underscores the continuous need for versatile and efficient synthetic routes to novel, highly substituted analogues like this compound. The introduction of methoxy groups at the C4 and C5 positions significantly modulates the electronic and steric properties of the pyridine ring, offering opportunities to fine-tune molecular interactions with biological targets, improve pharmacokinetic profiles, and enhance metabolic stability.

This guide outlines a logical and efficient three-step synthesis commencing from a halogenated nitropyridine precursor. The chosen strategy hinges on two fundamental and high-yielding transformations in heterocyclic chemistry: nucleophilic aromatic substitution (SNAr) and the reduction of an aromatic nitro group. This pathway is selected for its reliability, scalability, and the predictable reactivity of the intermediates involved.

Retrosynthetic Analysis and Strategic Pathway

The design of an effective synthesis requires a logical retrosynthetic approach to identify a practical starting point and a sequence of reliable reactions. Our strategy for this compound is as follows:

The final and key transformation is the introduction of the C2-amino group. A well-established and highly efficient method for this is the reduction of a corresponding nitro group.[3] This identifies 4,5-dimethoxy-2-nitropyridine (2) as the immediate precursor.

The dimethoxy functionality can be installed via a double nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated pyridine ring using sodium methoxide. The presence of a strongly electron-withdrawing nitro group at the C2 position is critical, as it powerfully activates the C4 (para) and C5 positions towards nucleophilic attack, thereby facilitating the substitution of leaving groups like halogens. This points to a 4,5-dihalo-2-nitropyridine (1) as a suitable precursor.

This retrosynthetic breakdown leads to a robust forward synthesis, which is illustrated in the workflow diagram below.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor_1 4,5-Dimethoxy-2-nitropyridine (2) Target->Precursor_1 Nitro Group Reduction Precursor_2 4,5-Dihalo-2-nitropyridine (1) Precursor_1->Precursor_2 Nucleophilic Aromatic Substitution (SNAr) Starting_Material Commercially Available Pyridine Precursor_2->Starting_Material Halogenation & Nitration

Caption: Retrosynthetic pathway for this compound.

The Synthetic Pathway: From Precursor to Final Product

The proposed forward synthesis is a linear three-step process designed for efficiency and control.

G A 4,5-Dihalo-2-nitropyridine (1) B 4,5-Dimethoxy-2-nitropyridine (2) A->B Step 1: S_NAr Reaction NaOMe, MeOH, Reflux C This compound (3) B->C Step 2: Nitro Reduction H₂, Pd/C or SnCl₂/HCl

Caption: Overall synthetic workflow.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitropyridine (2) via Nucleophilic Aromatic Substitution

Causality and Experimental Choice: The core of this step is the SNAr reaction. The choice of a 2-nitropyridine scaffold is deliberate. The nitro group is one of the most powerful activating groups for SNAr on aromatic rings due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when it is positioned ortho or para to the leaving group. In the case of a 4,5-dihalo-2-nitropyridine, the nitro group at C2 activates both the C4 (para) and C5 positions, enabling a facile double substitution by a nucleophile like methoxide.

Methanol is chosen as the solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions. The reaction is typically performed at reflux to ensure a sufficient rate of reaction for the double substitution. An excess of sodium methoxide is used to drive the reaction to completion.

Experimental Protocol:

  • To a stirred solution of sodium methoxide (2.5 equivalents) in anhydrous methanol (10 mL per 1 mmol of substrate) under an inert atmosphere of nitrogen, add 4,5-dichloro-2-nitropyridine (1.0 equivalent).

  • Heat the resulting mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4,5-dimethoxy-2-nitropyridine (2).

Data Summary Table:

ParameterValueReference
Starting Material4,5-Dichloro-2-nitropyridineCommercially Available
ReagentsSodium Methoxide, MethanolStandard Reagents
Temperature65 °C (Reflux)General SNAr Conditions
Typical Yield85-95%Estimated from similar reactions
Purity (Post-Purification)>98% (by HPLC)Standard Expectation
Step 2: Reduction of 4,5-Dimethoxy-2-nitropyridine (2) to this compound (3)

Causality and Experimental Choice: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[3] Several reliable methods exist, with the choice often depending on substrate compatibility and scale.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and high-yielding method. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere and typically gives very pure product with water as the only byproduct. It is often the method of choice for its efficiency and environmental friendliness.

  • Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): This classical method involves the use of a metal, such as tin(II) chloride or iron powder, in the presence of a strong acid like hydrochloric acid.[4] This method is robust, inexpensive, and tolerant of many functional groups, although the workup can be more involved due to the need to remove metal salts.

For this guide, we will detail the catalytic hydrogenation protocol due to its cleaner reaction profile and simpler product isolation.

Experimental Protocol (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 4,5-dimethoxy-2-nitropyridine (2) (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % loading).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as per equipment specifications) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound (3).

  • The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table:

ParameterValueReference
Starting Material4,5-Dimethoxy-2-nitropyridine (2)Synthesized in Step 1
ReagentsH₂ gas, 10% Pd/C, Methanol[5]
Pressure1-3 atm H₂Standard Hydrogenation
Typical Yield>95%[3][4]
Purity (Post-Purification)>99% (by HPLC)Standard Expectation

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient pathway for the preparation of this compound. By leveraging fundamental reactions such as nucleophilic aromatic substitution and nitro group reduction, this methodology ensures high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up for drug development programs. The principles discussed—activating effects of nitro groups in SNAr and the reliability of catalytic hydrogenation—are cornerstone concepts in modern heterocyclic chemistry. Further research may explore alternative routes, such as those involving C-H activation or novel ring-forming strategies, to further expand the toolkit available to medicinal chemists for the synthesis of complex pyridine derivatives.

References

  • Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. Available at: [Link]

  • Chem Asian J. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chem Asian J, 17(9). Available at: [Link]

  • Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. American Chemical Society. Available at: [Link]

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ResearchGate. Available at: [Link]

  • J Org Chem. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
  • SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • ResearchGate. (2024). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Available at: [Link]

  • Springer. (n.d.). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Available at: [Link]

  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • IUCr. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]

  • IUCr Journals. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • PubMed Central. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available at: [Link]

  • ResearchGate. (2025). 4,5-Dimethoxy-2-nitrobenzhydrol. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-mercapto-5-methoxyimidazo [4,5-b] pyridine. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Available at: [Link]

  • NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available at: [Link]

  • NIH. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

  • AIR Unimi. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito. Available at: [Link]

Sources

An In-depth Technical Guide to 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-Dimethoxypyridin-2-amine, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights to facilitate its effective use in the laboratory.

Compound Identification and Overview

This compound is a substituted aminopyridine featuring two methoxy groups on the pyridine core. This substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The presence of the 2-amino group provides a primary nucleophilic site for derivatization, while the methoxy groups modulate the reactivity of the pyridine ring.

Chemical Structure:

Chemical structure of this compound

Key Identifiers:

  • IUPAC Name: this compound

  • Synonyms: 4,5-dimethoxy-2-pyridinamine

  • CAS Number: 1000843-61-7[1]

  • Molecular Formula: C₇H₁₀N₂O₂[1]

  • Molecular Weight: 154.17 g/mol [1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its proper handling, storage, and application in chemical reactions. This compound is typically supplied as a solid.[1]

PropertyValueSource
Physical Form Solid[1]
Molecular Weight 154.17[1]
Purity ≥96% (Typical)[1]
Storage Temperature 2-8°C, Inert Atmosphere, Keep in Dark Place[1]

Note: Experimental values for properties like melting point, boiling point, and pKa are not consistently reported in publicly available databases and should be determined empirically for specific batches.

Synthesis and Purification

The synthesis of substituted 2-aminopyridines can be challenging compared to reactions on simpler aromatic rings like benzene.[2] Direct amination is often not feasible, necessitating multi-step sequences. While a specific, high-yield synthesis for this compound is not detailed in readily available literature, a general and robust approach involves the functionalization of a pre-existing pyridine N-oxide. This strategy, a variant of the Reissert-Henze reaction, circumvents the issues of direct amination on electron-deficient pyridine rings.[3]

General Synthetic Workflow: A Mechanistic Perspective

The following protocol is a generalized, yet illustrative, method adapted from modern synthetic strategies for producing substituted 2-aminopyridines.[2][3] The core principle is to activate the pyridine ring towards nucleophilic attack by forming the N-oxide, which then directs the incoming amino group to the C2 position.

Experimental Protocol:

  • N-Oxide Formation: The starting material, a suitably substituted 4,5-dimethoxypyridine, is oxidized to the corresponding N-oxide using an oxidizing agent like m-CPBA or H₂O₂ in acetic acid. The choice of oxidant is critical; m-CPBA is often preferred for its cleaner reaction profile.

  • Activation and Amination: The pyridine N-oxide is activated. Modern methods may use reagents like tosyl chloride or a phosphonium coupling reagent.[3] This activation makes the C2 position highly electrophilic. Subsequent reaction with an ammonia source or a protected amine furnishes the 2-amino-substituted pyridine.

  • Deprotection/Hydrolysis (if necessary): If a protected amine or an intermediate like an N-formyl derivative is used, a final deprotection or hydrolysis step under mild conditions is required to reveal the free 2-amino group.[3]

  • Purification: The crude product is purified. The choice of technique is dictated by the product's properties. For a solid compound like this compound, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. Column chromatography on silica gel can be employed for more challenging purifications.

Workflow Visualization

The diagram below illustrates the conceptual workflow for the synthesis of a 2-aminopyridine derivative, highlighting the key stages from the starting pyridine to the final purified product.

G cluster_prep Synthesis cluster_purify Purification & QC start 4,5-Dimethoxypyridine n_oxide N-Oxide Formation (e.g., m-CPBA) start->n_oxide activation Activation & Amination (e.g., TsCl, NH₃ source) n_oxide->activation product Crude this compound activation->product purification Purification (Recrystallization or Chromatography) product->purification analysis Analytical QC (NMR, MS, Purity) purification->analysis final_product Pure Product analysis->final_product G cluster_reactions Key Derivatization Pathways start This compound amide Amide / Sulfonamide (Acyl/Sulfonyl Halides) start->amide Acylation urea Urea / Thiourea (Isocyanates) start->urea Addition fused_ring Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines) start->fused_ring Cyclocondensation

Caption: Key reactivity pathways for derivatizing this compound.

Stability and Storage

The compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) and protected from light to prevent degradation. [1]Aminopyridines can be sensitive to oxidation and should be handled accordingly.

Applications in Medicinal Chemistry and Drug Discovery

Substituted aminopyridines and aminopyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [4][5]this compound serves as a valuable building block for synthesizing molecules with potential therapeutic applications in areas such as:

  • Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif for many protein kinase inhibitors used in oncology.

  • CNS Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system.

  • Antimicrobial Agents: Pyrimidine and pyridine derivatives are known to form the basis of various antibacterial and antifungal compounds. [4] The specific 4,5-dimethoxy substitution pattern can be strategically used to optimize properties like solubility, metabolic stability, and target engagement through precise interactions within a protein's binding pocket.

Safety and Handling

This compound is classified as a warning-level hazard. [1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1] Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

References

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethoxy-3-pyridin-4-ylpyridin-2-amine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Publications. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones. ACS Publications. Retrieved from [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfuric Acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: On the Nature of Spectroscopic Data in Drug Discovery

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process. This guide focuses on 4,5-Dimethoxypyridin-2-amine (CAS: 1000843-61-7), a substituted pyridine derivative of interest in medicinal chemistry.

It is important to note that while this compound is commercially available, a consolidated public repository of its complete, experimentally-verified spectroscopic data is not readily accessible in peer-reviewed literature. Therefore, this document serves a dual purpose: first, to provide detailed, field-proven protocols for acquiring the necessary spectra, and second, to offer an expert interpretation of the expected spectroscopic characteristics based on the molecule's known structure and data from analogous compounds. This predictive analysis is grounded in fundamental principles and authoritative spectral data of related structures, providing a robust framework for researchers working with this or similar molecules.

Molecular Structure and Expected Spectroscopic Features

This compound is a heteroaromatic compound with the molecular formula C₇H₁₀N₂O₂.[1] Its structure incorporates several key functional groups that will give rise to distinct spectroscopic signals:

  • A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

  • A Primary Amine (-NH₂): Attached at the C2 position of the pyridine ring.

  • Two Methoxy Groups (-OCH₃): Attached at the C4 and C5 positions.

Each of these features will be interrogated using a suite of spectroscopic methods to confirm the molecule's identity and purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the amine protons, and the methoxy group protons.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard procedure for preparing and analyzing a sample of this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can facilitate the observation of N-H protons which may exchange too rapidly in other solvents.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required, though modern spectrometers can reference the residual solvent peak.

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field spectrometer.[3]

    • Average a sufficient number of scans (typically 8 to 16) to obtain a high signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase correction and baseline correction to ensure accurate integration.

    • Integrate all signals to determine the relative ratios of protons.

    • Reference the spectrum to the residual solvent peak or TMS.

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established substituent effects in pyridine systems.[4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Authoritative Comparison
H-3 (Pyridyl)~6.3 - 6.6Singlet (s)1HThis proton is shielded by the adjacent electron-donating amino group. In 2-aminopyridine, the H-3 proton appears around 6.4-6.6 ppm. The C4-methoxy group would provide additional shielding.
H-6 (Pyridyl)~7.5 - 7.8Singlet (s)1HThis proton is adjacent to the ring nitrogen, which is deshielding. In similar 2-aminopyridines, the H-6 proton is typically the most downfield signal.[5]
-NH₂ (Amine)~4.5 - 5.5 (broad)Singlet (s, broad)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange.
-OCH₃ (C4/C5)~3.8 - 4.0Singlet (s)6HMethoxy groups on an aromatic ring typically appear in this region. The two methoxy groups are in different environments but are expected to have very similar chemical shifts, potentially appearing as a single peak integrating to 6H.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. As it is a less sensitive nucleus than ¹H, longer acquisition times are generally required.

Experimental Protocol for ¹³C NMR Data Acquisition

The sample prepared for ¹H NMR can be used directly.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire a spectrum where all carbon signals appear as singlets.

    • A wider spectral width (e.g., 0-200 ppm) is necessary compared to ¹H NMR.

    • Acquire a significantly larger number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing:

    • Process the data similarly to ¹H NMR (Fourier transform, phase, and baseline correction).

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[7]

Predicted ¹³C NMR Spectrum and Interpretation

We expect to see 7 distinct carbon signals. Predictions are based on additive models and data from substituted pyridines.[8][9][10]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Authoritative Comparison
C-2~158 - 162The carbon bearing the amino group is significantly shielded. In 2-aminopyridine, this carbon appears near 158 ppm.
C-3~105 - 110Shielded by the C2-amino group and adjacent to the C4-methoxy group.
C-4~150 - 155This carbon is attached to an electron-donating methoxy group, leading to a downfield shift (ipso-effect).
C-5~140 - 145Also attached to a methoxy group, expected to be downfield.
C-6~145 - 150This carbon is adjacent to the ring nitrogen and is typically the most deshielded of the protonated ring carbons in pyridine systems.
-OCH₃ (C4)~55 - 57Typical range for methoxy carbons attached to an aromatic ring.
-OCH₃ (C5)~55 - 57Expected to be in a similar range to the C4-methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.

Predicted IR Spectrum and Interpretation

The key functional groups will produce characteristic absorption bands.[11][12][13]

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch3500 - 3300MediumAs a primary amine, two distinct bands are expected: one for the asymmetric stretch and one for the symmetric stretch.
C-H Stretch (Aromatic)3100 - 3000Medium-WeakCharacteristic of C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)2950 - 2850MediumArising from the C-H bonds of the two methoxy groups.
N-H Bend (Scissoring)1650 - 1580Medium-StrongThis is a characteristic bending vibration for primary amines.[11]
C=C & C=N Stretch1600 - 1450Medium-StrongMultiple bands are expected from the stretching vibrations within the aromatic pyridine ring.
C-O Stretch (Aryl Ether)1275 - 1200StrongStrong, characteristic absorption from the aryl-O bond of the methoxy groups.
C-N Stretch1335 - 1250StrongArising from the stretching of the C2-NH₂ bond.[11]
Workflow for Spectroscopic Analysis

The diagram below illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Finalization MS Mass Spectrometry (Confirm Molecular Weight) Purity LC-MS / HPLC (Assess Purity) MS->Purity Initial Check IR FTIR Spectroscopy (Identify Functional Groups) Purity->IR If Pure H_NMR ¹H NMR (Proton Framework) IR->H_NMR Functional Groups ID'd C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Proton Env. Mapped TwoD_NMR 2D NMR (COSY, HSQC) (Confirm Connectivity) C_NMR->TwoD_NMR Initial Structure Proposed Final Final Structure Confirmation TwoD_NMR->Final Structure Verified

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Analysis:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum, scanning a relevant m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass, allowing for the confirmation of the molecular formula.

Predicted Mass Spectrum Data
  • Molecular Weight: The molecular formula C₇H₁₀N₂O₂ gives a monoisotopic mass of 154.0742 g/mol .

  • Expected Ion: Using ESI in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺.

  • High-Resolution MS (HRMS): The expected m/z for [C₇H₁₁N₂O₂]⁺ would be 155.0815 . Observing this exact mass would provide strong confirmation of the elemental composition.

Conclusion and Self-Validating Systems

The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

  • MS confirms the correct molecular weight and formula.

  • IR confirms the presence of key functional groups (amine, methoxy, pyridine ring).

  • ¹³C NMR confirms the presence of the correct number of carbon atoms in their expected electronic environments.

  • ¹H NMR confirms the number and environment of all protons, and its integration should match the proposed structure.

When the data from all four techniques are consistent with the proposed structure and with each other, the identity of the compound is confirmed with a high degree of confidence. This multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in any research or development pipeline.

References

  • Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]

  • The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society. [Link]

  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. imanager. [Link]

  • Supplementary Information. cen.acs.org. [Link]

  • Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • N-(4-Methoxyphenyl)pyridin-2-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. chem.wisc.edu. [Link]

  • N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452. PubChem. [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Tables For Organic Structure Analysis. chem.wisc.edu. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • 4-[(5-Methyl-2-pyridinyl)methoxy]pyrimidin-2-amine. PubChem. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. PubMed. [Link]

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An In-Depth Technical Guide to 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1000843-61-7

This technical guide provides a comprehensive overview of 4,5-Dimethoxypyridin-2-amine, a substituted pyridine of interest to researchers and professionals in synthetic chemistry and drug discovery. Due to the limited specific literature on this particular isomer, this document integrates data on closely related aminopyridines and dimethoxypyrimidines to offer insights into its potential synthesis, reactivity, and biological significance.

Core Compound Identification and Properties

This compound is a distinct chemical entity with the CAS number 1000843-61-7.[1][2] Its fundamental properties are summarized below, providing a baseline for its handling and application in a research setting.

PropertyValueSource
CAS Number 1000843-61-7[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥96%[1]
InChI Key XKKKEZUQYZLTGG-UHFFFAOYSA-N[1]

Storage and Handling: This compound should be stored in a dark place under an inert atmosphere at 2-8°C.[1]

Safety and Hazard Profile

From a regulatory standpoint, this compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, or respiratory irritant.[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound could involve the construction of the pyridine ring from acyclic precursors or the late-stage functionalization of a pre-existing pyridine core.

G target This compound inter1 Functional Group Interconversion (Amination of 2-halopyridine) target->inter1 Disconnect C-N bond inter2 Pyridine Ring Formation (Condensation Reaction) target->inter2 Disconnect Ring precursor1 2-Halo-4,5-dimethoxypyridine inter1->precursor1 precursor2 Acyclic Carbonyl and Amine Precursors inter2->precursor2

Caption: Retrosynthetic analysis for this compound.

Exemplary Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

The synthesis of the related compound 2-amino-4,6-dimethoxypyrimidine often serves as a valuable model for the types of reactions used to produce substituted aminopyrimidines and pyridines. A common industrial method involves a two-step process from simple starting materials.[3]

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

  • In a suitable reactor, dissolve guanidine nitrate and diethyl malonate in methanol.

  • Add sodium methoxide as a base to catalyze the condensation and cyclization reaction.

  • The reaction mixture is typically heated to reflux to drive the reaction to completion.

  • Upon cooling, the intermediate, 2-amino-4,6-dihydroxypyrimidine, precipitates and can be isolated by filtration.

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

  • The isolated 2-amino-4,6-dihydroxypyrimidine is suspended in a suitable solvent.

  • A methylating agent, such as dimethyl carbonate (a greener alternative to dimethyl sulfate or methyl iodide), is added.[3]

  • A catalyst, such as a layered double hydroxide, may be employed to improve the reaction rate and yield.[3]

  • The reaction is heated, and upon completion, the product is isolated and purified, often through recrystallization.

This "green" protocol using dimethyl carbonate avoids the use of highly toxic and explosive reagents like phosphorus oxychloride, which was used in older, multi-step syntheses.[3]

Potential Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors. The methoxy substituents on the pyridine ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making them attractive for drug design.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a hinge-binding motif, which often involves a nitrogen-containing heterocycle like a pyridine or pyrimidine. The 2-amino group of this compound is well-positioned to form critical hydrogen bonds with the kinase hinge region.

G cluster_0 Kinase Hinge Region Backbone_NH Backbone NH Backbone_CO Backbone C=O Aminopyridine This compound Aminopyridine->Backbone_NH H-bond Acceptor (Pyridine N) Aminopyridine->Backbone_CO H-bond Donor (Amino H) R_groups Methoxy Groups (Vector for SAR) Aminopyridine->R_groups

Caption: Potential hinge-binding mode of a 2-aminopyridine scaffold.

Derivatives of related structures, such as imidazo[4,5-b]pyridines, have demonstrated significant antiproliferative activity against various cancer cell lines, including colon carcinoma.[4][5] Furthermore, substituted pyrimidines are core components of approved drugs like Pazopanib, a potent VEGFR inhibitor, and are explored as dual EGFR/VEGFR-2 inhibitors.[6][7] This body of research suggests that this compound could serve as a valuable building block for synthesizing novel kinase inhibitors.

Spectroscopic and Analytical Characterization

For a researcher synthesizing or working with this compound, thorough analytical characterization is crucial for structure verification and purity assessment. While specific spectra for this compound were not found, the expected spectroscopic signatures can be predicted.

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring. - Two distinct singlets for the methoxy groups. - A broad singlet for the amine (-NH₂) protons.
¹³C NMR - Aromatic carbons of the pyridine ring, with those bearing methoxy groups shifted downfield. - Two distinct signals for the methoxy carbons.
Mass Spec (MS) - A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) - N-H stretching vibrations for the primary amine. - C-O stretching for the methoxy groups. - C=C and C=N stretching vibrations characteristic of the pyridine ring.

Conclusion

This compound (CAS 1000843-61-7) is a chemical intermediate with significant potential, particularly as a scaffold in the design of bioactive molecules for drug discovery. While direct research on this specific isomer is sparse, the extensive literature on related aminopyridines and dimethoxypyrimidines provides a strong foundation for predicting its chemical behavior and potential applications. As a building block, it offers functionalities that are highly relevant to contemporary medicinal chemistry, especially in the development of kinase inhibitors. Further research into its synthesis and biological activity is warranted to fully explore its potential.

References

  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. PubChem. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH. [Link]

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

  • Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. PubMed. [Link]

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito. AIR Unimi. [Link]

  • 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715. PubChem. [Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. PubMed. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]

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The Ascendant Therapeutic Potential of Dimethoxypyridin-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Within this vast chemical space, dimethoxypyridin-2-amine derivatives are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the current understanding and future potential of these molecules in drug development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, grounded in the broader context of 2-aminopyridine pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of the field but also actionable experimental protocols and conceptual frameworks to guide future research and development efforts.

Introduction: The 2-Aminopyridine Moiety as a Privileged Scaffold

The 2-aminopyridine structure is a well-established pharmacophore, recognized for its ability to engage with a wide array of biological targets.[3][4] Its derivatives have demonstrated a remarkable spectrum of activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The introduction of dimethoxy substituents onto this privileged core offers a tantalizing prospect for modulating the physicochemical properties and biological activity of the parent molecule. These substitutions can influence lipophilicity, metabolic stability, and the electronic environment, thereby fine-tuning the interaction with target proteins. While comprehensive research specifically on dimethoxypyridin-2-amine derivatives is still maturing, the wealth of data on analogous compounds provides a robust predictive framework for their therapeutic potential.

Anticancer Activity: Targeting the Machinery of Malignancy

The fight against cancer is a primary focus of modern drug discovery, and pyridine-containing compounds have shown considerable promise.[2][5][6] Derivatives of 2-aminopyridine have been investigated as inhibitors of various kinases, enzymes that play a crucial role in cancer cell proliferation and survival.[7][8]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the anticancer effects of dimethoxypyridin-2-amine derivatives is the inhibition of cyclin-dependent kinases (CDKs).[8] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] By binding to the ATP-binding pocket of CDKs, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).[9] The dimethoxy groups may enhance binding affinity and selectivity for specific CDK isoforms. Another potential target is the Janus kinase (JAK) family, particularly JAK2, which is implicated in myeloproliferative neoplasms.[7] Inhibition of the JAK/STAT signaling pathway can suppress the growth of cancer cells.[7]

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway Dimethoxypyridin-2-amine Derivative Dimethoxypyridin-2-amine Derivative CDK/JAK CDK/JAK Kinase Dimethoxypyridin-2-amine Derivative->CDK/JAK Inhibition Apoptosis Apoptosis Dimethoxypyridin-2-amine Derivative->Apoptosis Induces Cell Cycle Progression Cell Cycle Progression CDK/JAK->Cell Cycle Progression Promotes Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Apoptosis->Tumor Growth Inhibits

Caption: Proposed mechanism of anticancer activity.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][5][10]

Table 1: Representative Anticancer Activity of Structurally Related Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridinesHela, MCF7, HCT-1161.98 - 4.66[11]
Pyridone-based analoguesA549, MCF-70.008 - 0.015[5]
Isatin-pyridine derivativesHepG2, A549, MCF-7Varies[6]
Pyrido[2,3-d]pyrimidinesWalker 256Significant Activity[12]

Note: This table presents data for structurally related compounds to provide a predictive context for the potential activity of dimethoxypyridin-2-amine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to the desired concentrations in the culture medium. The final DMSO concentration should be less than 0.5%.[10] Add the compound dilutions to the wells and incubate for 48 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[1][3][14][15][16]

Proposed Mechanism of Action

The precise mechanism of antimicrobial action for 2-aminopyridine derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The lipophilicity conferred by the dimethoxy groups may facilitate the passage of the compounds across the microbial cell membrane. Once inside, they may interfere with DNA synthesis, protein synthesis, or enzyme function, leading to bacteriostatic or bactericidal effects.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prep Prepare Compound Dilutions Microdilution Perform Broth Microdilution in 96-well plate Compound Prep->Microdilution Inoculum Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum Prep->Microdilution Incubation Incubate at 37°C for 24h Microdilution->Incubation Visual Inspection Visually Inspect for Turbidity Incubation->Visual Inspection MIC Determination Determine Minimum Inhibitory Concentration (MIC) Visual Inspection->MIC Determination

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or disk diffusion assays.[1][14][17]

Table 2: Representative Antimicrobial Activity of Structurally Related 2-Aminopyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridinesS. aureus, B. subtilis0.039[1][14]
Thiazole-pyridine hybridsS. aureus, B. subtilis, E. coliVaries[18]
Pyridine-benzothiazole hybridsS. aureus, B. subtilis, E. coliVaries[18]

Note: This table presents data for structurally related compounds to provide a predictive context for the potential activity of dimethoxypyridin-2-amine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19]

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland turbidity standard.[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, from autoimmune disorders to cardiovascular disease.[20][21] 2-Aminopyridine derivatives have been reported to possess anti-inflammatory properties, suggesting their potential as therapeutic agents in this area.[22][23]

Proposed Mechanism of Action

The anti-inflammatory effects of these compounds may be mediated through the inhibition of key pro-inflammatory enzymes and cytokines. Cyclooxygenase-2 (COX-2) is a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, these derivatives might suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

In Vivo Model for Anti-inflammatory Activity

anti_inflammatory_model Animal Grouping Group Animals (e.g., Rats) Compound Admin Administer Test Compound or Vehicle Animal Grouping->Compound Admin Carrageenan Injection Inject Carrageenan into Paw Compound Admin->Carrageenan Injection Measure Paw Volume Measure Paw Volume at Different Time Points Carrageenan Injection->Measure Paw Volume Data Analysis Calculate Percentage Inhibition of Edema Measure Paw Volume->Data Analysis

Caption: The carrageenan-induced paw edema model workflow.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[20][24][25][26]

Table 3: Representative Anti-inflammatory Activity of Structurally Related Amide Derivatives

Compound ClassIn Vivo ModelActivityReference
Dexketoprofen Amide DerivativesCarrageenan-induced paw edemaSignificant reduction in edema[27]
Purine-2,6-dione derivativesCarrageenan-induced paw edemaSignificant anti-inflammatory effect[28]
Amidine and Bis-amidine derivativesCarrageenan-induced paw edemaGood anti-inflammatory activity[22]

Note: This table presents data for structurally related compounds to provide a predictive context for the potential activity of dimethoxypyridin-2-amine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats for one week and divide them into control, standard, and test groups.[24]

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).[26]

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[25]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[25]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of Dimethoxypyridin-2-amine Derivatives

The synthesis of dimethoxypyridin-2-amine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the substituted pyridine ring followed by the introduction of the amino group, or vice versa. For instance, a multi-component reaction using enaminones as key precursors under solvent-free conditions has been shown to be an efficient method for synthesizing substituted 2-aminopyridines.[1][14][17] Another approach involves the methylation of dihydroxypyrimidine precursors.[29]

A general synthetic strategy could involve the Suzuki coupling of a bromo-substituted aminopyridine with a dimethoxyphenylboronic acid, or a similar cross-coupling reaction.

General Synthetic Workflow

synthesis_workflow Starting Materials Starting Materials (e.g., Bromo-aminopyridine, Dimethoxyphenylboronic acid) Reaction Reaction (e.g., Suzuki Coupling) Starting Materials->Reaction Work-up Aqueous Work-up & Extraction Reaction->Work-up Purification Purification (e.g., Column Chromatography) Work-up->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Product Dimethoxypyridin-2-amine Derivative Characterization->Final Product

Caption: A generalized workflow for the synthesis of dimethoxypyridin-2-amine derivatives.

General Experimental Protocol: Suzuki Coupling
  • Reaction Setup: In a round-bottom flask, combine the bromo-substituted 2-aminopyridine (1.0 eq), the appropriate dimethoxyphenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).[30]

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).[30] Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.[30]

  • Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq), under the inert atmosphere.[30]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.[30]

  • Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[30][31]

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR and mass spectrometry.

Conclusion and Future Outlook

Dimethoxypyridin-2-amine derivatives represent a promising class of compounds with the potential for significant therapeutic applications in oncology, infectious diseases, and inflammatory conditions. While direct research on this specific subclass is still in its early stages, the extensive body of work on related 2-aminopyridine and dimethoxy-substituted heterocyclic compounds provides a strong foundation for their continued investigation.

Future research should focus on the synthesis and biological evaluation of a focused library of dimethoxypyridin-2-amine derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and identifying novel drug targets. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the exciting therapeutic possibilities of this unique chemical scaffold.

References

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1147-1160. [Link]

  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4697-4703. [Link]

  • Pérez-García, N., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]

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The 2-Aminopyridine Core: A Technical Guide to Synthesis, Optimization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Privileged Scaffold

The 2-aminopyridine moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a cornerstone for a multitude of clinically significant therapeutics.[1][2][3][4] From anti-inflammatory agents like piroxicam to antiviral drugs such as delavirdine, the 2-aminopyridine core consistently imparts favorable pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth exploration of the discovery of novel 2-aminopyridine compounds, intended for researchers, scientists, and drug development professionals. We will traverse modern synthetic strategies, delve into the rationale behind experimental design, and present actionable protocols for the synthesis and preliminary evaluation of new chemical entities based on this remarkable pharmacophore.

I. Strategic Synthesis of the 2-Aminopyridine Nucleus

The construction of the 2-aminopyridine ring system is a mature field, yet one that continues to evolve with the advent of new catalytic methods and a growing emphasis on green chemistry. The choice of synthetic route is dictated by factors such as desired substitution patterns, scale, and the availability of starting materials.

Classical Approaches and Modern Refinements

Historically, the Chichibabin reaction, involving the direct amination of pyridine with sodium amide, was a primary method for synthesizing 2-aminopyridine. However, its harsh conditions and limited substrate scope have led to its general replacement by more versatile cross-coupling strategies.

Modern approaches predominantly rely on the substitution of a leaving group at the C2 position of the pyridine ring. This is most commonly a halide, with the reactivity order being I > Br > Cl > F. The choice of coupling partner and catalytic system is critical for achieving high yields and broad functional group tolerance.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a workhorse reaction in medicinal chemistry for the formation of C-N bonds.[5][6] The use of specialized phosphine ligands, such as DavePhos, allows for the coupling of a wide range of amines with 2-halopyridines under relatively mild conditions.[6]

  • Copper-Catalyzed Goldberg Reaction: An older but still relevant method, the Goldberg reaction, utilizes a copper catalyst for the amination of aryl halides.[7] Recent advancements, such as the use of ligands like 1,10-phenanthroline, have improved the efficiency and substrate scope of this reaction, making it a cost-effective alternative to palladium-catalyzed methods.[7]

De Novo Ring Formation Strategies

An alternative to the functionalization of a pre-formed pyridine ring is the construction of the 2-aminopyridine scaffold from acyclic precursors. These methods offer access to unique substitution patterns that may be difficult to achieve through traditional cross-coupling.

  • Multicomponent Reactions (MCRs): One-pot MCRs provide a highly efficient means of generating molecular complexity from simple starting materials.[8][9] For instance, a three-component reaction between an enaminone, malononitrile, and a primary amine can yield highly substituted 2-amino-3-cyanopyridine derivatives in a single, atom-economical step.[8][9]

Below is a generalized workflow for the synthesis of a 2-aminopyridine library, highlighting key decision points and quality control checks.

G cluster_0 Synthesis Planning cluster_1 Execution & Purification cluster_2 Characterization & Screening Start Define Target Scaffold (Substitution Pattern) Route_Selection Select Synthetic Route (e.g., Buchwald-Hartwig vs. MCR) Start->Route_Selection Reaction Perform Synthesis (e.g., Pd-catalyzed amination) Route_Selection->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification QC Characterization (NMR, MS, HPLC) Purification->QC Screening Biological Screening (e.g., Enzyme Assay) QC->Screening SAR SAR Analysis & Next-Gen Design Screening->SAR SAR->Start Iterate

Caption: A generalized workflow for the discovery of novel 2-aminopyridine compounds.

II. Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The development of a successful drug candidate hinges on a thorough understanding of its SAR. For the 2-aminopyridine scaffold, key points of diversification include the amino group, the pyridine ring itself, and any appended substituents.

The Role of the Amino Group

The 2-amino group is a critical pharmacophoric feature. It can act as a hydrogen bond donor and a basic center, often engaging in key interactions with the biological target. Modification of this group, for example, by alkylation or acylation, can have a profound impact on potency and selectivity.[6] It's important to consider that such modifications will also alter the pKa of the molecule, which can influence its solubility, permeability, and off-target activities.

Bioisosteric Replacements

Bioisosterism is a powerful strategy for fine-tuning the properties of a lead compound.[11][12] In the context of 2-aminopyridines, common bioisosteric replacements can be employed to modulate physicochemical properties and explore new intellectual property space.

Original MoietyBioisosteric Replacement(s)Rationale for Replacement
Pyridine NitrogenCH, C-FModulate pKa, alter metabolic stability, improve cell permeability.
Phenyl substituentThiophene, PyrazoleIntroduce additional hydrogen bond acceptors/donors, modify lipophilicity.
Carboxylic AcidTetrazole, AcylsulfonamideImprove oral bioavailability, enhance metabolic stability.
Pyridine N-oxide2-DifluoromethylpyridineMimic electronic properties with improved metabolic stability.[13]

III. Experimental Protocols

The following protocols are provided as representative examples and should be adapted as necessary for specific substrates and scales.

Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-aminopyridine

This protocol is adapted from the Buchwald-Hartwig amination methodology.[6]

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Aryl amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol)

  • DavePhos (0.050 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, DavePhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add the 2-bromopyridine and aryl amine, followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.

Self-Validation: The reaction progress should be monitored to ensure complete consumption of the limiting reagent. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. Purity should be >95% as determined by HPLC for biological testing.

Protocol: Preliminary In Vitro Biological Screening

This protocol outlines a general method for assessing the antimicrobial activity of newly synthesized compounds using a disk diffusion assay.[8]

Materials:

  • Synthesized 2-aminopyridine compounds (dissolved in DMSO to 1 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (DMSO)

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Evenly swab the inoculum onto the surface of the Mueller-Hinton agar plates.

  • Aseptically apply sterile paper disks to the agar surface.

  • Pipette 5 µL of each test compound solution, positive control, and negative control onto separate disks.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disk in millimeters.

Data Interpretation: The size of the inhibition zone correlates with the antimicrobial activity of the compound. A larger zone indicates greater potency. Active compounds should be further evaluated to determine their Minimum Inhibitory Concentration (MIC).

IV. Characterization and Analytical Techniques

Rigorous characterization of novel compounds is a cornerstone of scientific integrity. The following techniques are essential for confirming the structure and purity of synthesized 2-aminopyridine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity of >95% is typically required for compounds submitted for biological screening.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the amino group.[8]

V. Case Study: Targeting Kinases with 2-Aminopyridine Scaffolds

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design. For example, derivatives of 2-aminopyridine have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[14] The discovery of these inhibitors often involves the strategic modification of the 2-aminopyridine core to enhance potency and selectivity, as well as to overcome resistance mutations.[14]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a novel 2-aminopyridine-based kinase inhibitor.

G Receptor Receptor Tyrosine Kinase Kinase_A Downstream Kinase A Receptor->Kinase_A Kinase_B Downstream Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Kinase_A Inhibition

Caption: A hypothetical kinase signaling pathway inhibited by a 2-aminopyridine compound.

VI. Conclusion and Future Directions

The 2-aminopyridine scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability, coupled with its favorable pharmacological properties, ensures its continued prominence in drug discovery. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation 2-aminopyridine-based drugs. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

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Characterization of 4,5-Disubstituted 2-Aminopyridines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activities.[1][2][3] The introduction of substituents at the 4- and 5-positions of this heterocyclic core provides a powerful strategy for fine-tuning its physicochemical characteristics and pharmacological profile. This guide offers a comprehensive overview of the critical methodologies employed in the synthesis and detailed characterization of 4,5-disubstituted 2-aminopyridines. It is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical insights necessary for the robust evaluation of these valuable compounds.

Introduction: The Significance of the 4,5-Disubstituted 2-Aminopyridine Core

The strategic placement of substituents on the pyridine ring profoundly influences the molecule's properties, including its basicity, lipophilicity, and ability to engage in hydrogen bonding.[4] The 4,5-disubstitution pattern is of particular interest as it allows for the modulation of these properties in a highly controlled manner, impacting everything from reaction kinetics to biological target engagement. A deep understanding of the characterization techniques for these molecules is paramount for unambiguous structure elucidation, purity assessment, and the establishment of structure-activity relationships (SAR).[5][6][7][8]

Synthesis Strategies: Accessing the 4,5-Disubstituted 2-Aminopyridine Scaffold

A variety of synthetic routes can be employed to construct the 4,5-disubstituted 2-aminopyridine core. The choice of method often depends on the desired substituents and the overall synthetic strategy.

One common approach involves the construction of the pyridine ring through multi-component reactions, which offer an efficient means to generate molecular diversity.[9] Alternatively, functionalization of a pre-existing pyridine ring is a widely used strategy. For instance, regioselective palladium-catalyzed amination reactions of appropriately substituted dihalopyridines can provide access to the desired 2,3-diaminopyridine precursors, which can then be further modified.[10]

A generalized workflow for the synthesis and purification of 4,5-disubstituted 2-aminopyridines is depicted below:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Transformation (e.g., Pd-catalyzed amination, multicomponent reaction) start->reaction crude Crude Product reaction->crude chromatography Chromatography (e.g., HPLC, Column Chromatography) crude->chromatography crystallization Crystallization/Recrystallization chromatography->crystallization pure Pure 4,5-Disubstituted 2-Aminopyridine crystallization->pure spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure->spectroscopy xray X-ray Crystallography (for crystalline solids) pure->xray physchem Physicochemical Profiling (pKa, logP, solubility) pure->physchem

Caption: A generalized workflow for the synthesis, purification, and characterization of 4,5-disubstituted 2-aminopyridines.

Spectroscopic Characterization: Elucidating the Molecular Structure

A combination of spectroscopic techniques is essential for the unambiguous determination of the structure of 4,5-disubstituted 2-aminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4,5-disubstituted 2-aminopyridines, both ¹H and ¹³C NMR are fundamental.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. The aromatic region will typically show signals for the pyridine ring protons. The chemical shifts and coupling patterns are highly dependent on the nature of the substituents at the 4- and 5-positions. The protons of the amino group often appear as a broad singlet.[11][12]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents.[13]

  • 2D NMR Techniques: In cases of complex or overlapping signals in the 1D spectra, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to trace the connectivity of the pyridine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the positions of substituents.[14]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity of protons, aiding in the confirmation of regioisomeric structures.[14]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyridines

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
H-36.5 - 8.0105 - 125
H-68.0 - 9.0145 - 160
C-2-155 - 165
C-3-105 - 125
C-4-130 - 150
C-5-120 - 140
C-6-145 - 160

Note: These are general ranges and can vary significantly based on the specific substituents and the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 4,5-disubstituted 2-aminopyridines, key vibrational bands include:

  • N-H Stretching: The amino group typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[15][16][17]

  • C=C and C=N Stretching: The aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.[15][16]

  • C-N Stretching: The stretching vibration of the C-NH₂ bond is usually found in the 1250-1350 cm⁻¹ range.[18][19]

The positions of these bands can be influenced by the electronic nature of the substituents at the 4- and 5-positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation, providing a fingerprint of the molecule. The molecular ion peak (M⁺) is usually observed.[20][21]

  • Electrospray Ionization (ESI) and Chemical Ionization (CI): These are softer ionization techniques that typically result in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). This is particularly useful for confirming the molecular weight.

The fragmentation of the pyridine ring can involve the loss of HCN or other small molecules, and the nature of the substituents will direct the fragmentation pathways.[22]

Crystallographic Characterization: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique is invaluable for confirming the absolute stereochemistry and studying intermolecular interactions such as hydrogen bonding and π-π stacking.[23][24][25]

G cluster_xray X-ray Crystallography Workflow start Single Crystal Growth diffraction X-ray Diffraction Data Collection start->diffraction structure_solution Structure Solution and Refinement diffraction->structure_solution final_structure Final Crystal Structure (Bond lengths, angles, packing) structure_solution->final_structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Purification and Physicochemical Profiling

Purification Techniques

Achieving high purity is critical for accurate characterization and subsequent applications.

  • Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for both analytical and preparative purification of 4,5-disubstituted 2-aminopyridines. Reversed-phase HPLC is commonly used. Column chromatography on silica gel is also a standard method for purification.

  • Crystallization: For solid compounds, crystallization or recrystallization is an effective method for obtaining highly pure material.

Physicochemical Properties

The physicochemical properties of 4,5-disubstituted 2-aminopyridines are crucial for their application, particularly in drug discovery.

  • pKa: The basicity of the pyridine nitrogen and the amino group is a key parameter that influences solubility and biological activity.

  • logP/logD: The lipophilicity of the molecule, which affects its permeability across biological membranes, is determined by measuring its partition coefficient between octanol and water.

  • Solubility: The solubility in aqueous and organic solvents is a critical parameter for formulation and biological testing.

Applications in Medicinal Chemistry

4,5-Disubstituted 2-aminopyridines are privileged scaffolds in drug discovery, with derivatives showing a wide range of biological activities, including:

  • Antimalarial agents [6]

  • Antibacterial agents [9]

  • Biofilm inhibitors [5]

  • Anticancer agents

The substituents at the 4- and 5-positions play a crucial role in defining the SAR of these compounds, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh 5-10 mg of the purified 4,5-disubstituted 2-aminopyridine into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

  • Cap the NMR tube and gently agitate to dissolve the sample completely.

  • If the sample is not fully soluble, gentle warming or sonication may be applied.

  • Place the NMR tube in the spectrometer for analysis.

General Protocol for HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., acetonitrile and water with additives like formic acid or trifluoroacetic acid). Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the column temperature, flow rate, and detector wavelength.

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the sample solution and start the data acquisition.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the retention time and peak area, which can be used to assess purity and quantify the compound.

Conclusion

The comprehensive characterization of 4,5-disubstituted 2-aminopyridines is a multi-faceted process that requires the synergistic application of various analytical techniques. A thorough understanding of synthesis, spectroscopy, crystallography, and physicochemical profiling is essential for advancing the development of these important compounds in both academic and industrial research settings. This guide provides a foundational framework for these endeavors, emphasizing the importance of rigorous analysis for ensuring scientific integrity and accelerating discovery.

References

  • Steenackers, H. P. L., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. [Link]

  • ResearchGate. (n.d.). Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives... [Image]. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. PubMed. Retrieved from [Link]

  • Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]

  • Al-Tel, T. H., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3133. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

  • DeMilo, A. B., & Pepperman, A. B. (2001). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2002(5), 11-19. [Link]

  • CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 20(5), 162-164. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines. Retrieved from [Link]

  • Al-Shamrani, K. M., et al. (2022). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. Molecules, 27(10), 3159. [Link]

  • Kumar, A., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 52, 82-97. [Link]

  • Pavlinac, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(1), 34. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2-aminopyridine and its metal complexes. [Image]. Retrieved from [Link]

  • S. Fun, H. K., et al. (2014). Crystal structure of 4-aminopyridinium 5-(5-chloro-2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o879–o880. [Link]

  • NIST. (n.d.). 4-Amino-2-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Turkish Journal of Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3133. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

  • Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(7), 896. [Link]

  • Al-Majid, A. M., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 8(1), 17354. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13. [Link]

  • Boyd, S. A., et al. (1996). Design and synthesis of 4,5-disubstituted-thiophene-2-amidines as potent urokinase inhibitors. Journal of Medicinal Chemistry, 39(16), 3129-3138. [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. [Image]. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. [Image]. Retrieved from [Link]

  • RSC Publishing. (2018). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 8(3), 1375-1383. [Link]

  • ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery. Retrieved from [Link]

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The 2-Aminopyridine Scaffold: A Privileged Motif for Diverse Pharmacological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Understated Power of a Simple Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with multiple biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold.[1][2] This simple, low-molecular-weight heterocycle is a cornerstone in drug discovery, serving as a versatile building block for a wide array of pharmacologically active molecules.[1][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antihistaminic, antibacterial, antiviral, and potent anticancer properties.[4][5][6]

The utility of the 2-aminopyridine core stems from its unique electronic and structural features. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual functionality allows it to form critical interactions with the active sites of numerous proteins, most notably anchoring to the hinge region of protein kinases.[7] Furthermore, the pyridine ring is a stable aromatic system amenable to substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve high potency and selectivity for a desired target. This guide provides a detailed exploration of the key pharmacological targets of 2-aminopyridine derivatives, focusing on the mechanistic basis of their action and the experimental workflows required to characterize them.

I. Protein Kinases: The Hinge-Binding Powerhouse

Protein kinases are a major class of enzymes that regulate virtually all cellular processes, making them one of the most important target families in oncology and immunology. The 2-aminopyridine scaffold is a well-established and highly successful pharmacophore for ATP-competitive kinase inhibitors.[7] Its ability to form one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket mimics the interaction of the adenine base of ATP, providing a strong anchor for the inhibitor.

Mechanism of Action: Anchoring in the ATP Pocket

The canonical binding mode of 2-aminopyridine inhibitors involves the pyridine ring nitrogen acting as a hydrogen bond acceptor and the 2-amino group acting as a hydrogen bond donor. This pattern perfectly complements the hydrogen bond donor-acceptor motif present in the backbone of the kinase hinge region.

cluster_0 Kinase Hinge Region cluster_1 2-Aminopyridine Inhibitor hinge_acceptor Backbone N-H hinge_donor Backbone C=O inhibitor 2-Aminopyridine Core hinge_donor->inhibitor H-Bond (Acceptor) inhibitor->hinge_acceptor H-Bond (Donor) caption Canonical H-bonding of 2-aminopyridine with a kinase hinge. biochem Biochemical Assays cell_target Cellular Target Engagement biochem->cell_target Confirm On-Target Activity sub_biochem IC50 Determination (e.g., ADP-Glo™) biochem->sub_biochem cell_func Cellular Functional Assays cell_target->cell_func Link Target to Phenotype sub_cell_target Western Blot for p-Substrate NanoBRET™ Target Engagement cell_target->sub_cell_target invivo In Vivo Models cell_func->invivo Evaluate Therapeutic Potential sub_cell_func Proliferation Assay (e.g., CTG) Apoptosis Assay (e.g., Caspase-Glo®) cell_func->sub_cell_func sub_invivo Xenograft Tumor Model Pharmacokinetic (PK) Analysis invivo->sub_invivo caption Workflow for kinase inhibitor characterization. whole_cell Whole-Cell Patch Clamp single_channel Single-Channel Recording whole_cell->single_channel Elucidate Mechanism state_dep State-Dependence Analysis whole_cell->state_dep Determine Binding State sub_whole_cell Measure macroscopic currents Determine IC50 & voltage-dependence whole_cell->sub_whole_cell sub_single_channel Measure unitary conductance Analyze open time & probability single_channel->sub_single_channel sub_state_dep Use-dependence protocols (repetitive stimulation) state_dep->sub_state_dep caption Workflow for ion channel modulator characterization.

Sources

An In-depth Technical Guide to the Structural Elucidaion of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of 4,5-dimethoxypyridin-2-amine. While this document utilizes predicted and exemplary data based on established spectroscopic principles, it serves as a rigorous framework for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, the integration of data from multiple analytical techniques, and the logic that underpins the final structural confirmation. We will explore the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

Introduction: The Imperative of Unambiguous Structural Assignment

This compound is a substituted pyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The precise arrangement of the amino and dimethoxy substituents on the pyridine ring dictates the molecule's physicochemical properties, reactivity, and ultimately its pharmacological activity. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any further research or development activities.

This guide will simulate a typical structural elucidation workflow, commencing with the most fundamental molecular information and progressively building a complete structural picture through the synergistic application of modern analytical techniques.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is a crucial first step that constrains the possible structures.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Infusion: The sample is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.

  • Data Analysis: The exact mass of the molecular ion peak (in this case, the protonated molecule [M+H]⁺) is used to calculate the elemental formula.

Predicted Data and Interpretation:

ParameterPredicted ValueInterpretation
Molecular Formula C₇H₁₀N₂O₂Derived from HRMS
Calculated Exact Mass 154.0742For the neutral molecule
Observed [M+H]⁺ 155.0815The measured m/z of the protonated molecule

The elemental formula C₇H₁₀N₂O₂ is determined by matching the observed exact mass with theoretical masses of all possible elemental combinations. This formula indicates a degree of unsaturation of 4, which is consistent with the presence of a pyridine ring.

Fragmentation Pattern Analysis

While HRMS gives the overall formula, tandem mass spectrometry (MS/MS) provides clues about the compound's structure by breaking the molecule apart and analyzing the fragments.

Predicted Fragmentation Pathways:

Based on the structure of this compound, key fragmentations under electron ionization (EI) or collision-induced dissociation (CID) would be expected. The fragmentation of pyridine derivatives often involves the pyridine ring itself.[1]

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, leading to an ion at m/z 139.

  • Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxyarenes, resulting in an ion at m/z 124.

  • Cleavage of the pyridine ring: The pyridine ring can undergo complex rearrangements and fissions.[2]

Caption: Predicted key fragmentation pathways for this compound.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Analysis: The resulting spectrum (a plot of transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

Predicted Data and Interpretation:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450-3300MediumN-H stretchPrimary Amine (-NH₂)
3100-3000Medium-WeakC-H stretchAromatic (pyridine ring)
2950-2850MediumC-H stretchAliphatic (methoxy -CH₃)
1640-1590StrongC=C and C=N stretchPyridine Ring
1250-1200StrongC-O stretch (asymmetric)Aryl ether (methoxy)
1050-1000StrongC-O stretch (symmetric)Aryl ether (methoxy)

The presence of a primary amine is strongly suggested by the N-H stretching bands. The aromatic C-H and ring stretching vibrations confirm the presence of the pyridine ring. The strong C-O stretching bands are indicative of the methoxy groups.[3][4][5]

Definitive Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol: General NMR

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of one- and two-dimensional NMR experiments are performed.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectra.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.55s1H-H-6
6.20s1H-H-3
4.80br s2H--NH₂
3.90s3H-4-OCH₃
3.85s3H-5-OCH₃

Interpretation:

  • The two singlets in the aromatic region (δ 7.55 and 6.20) indicate two protons on the pyridine ring that are not coupled to each other. This is consistent with a substitution pattern where the protons are not on adjacent carbons.

  • The broad singlet at δ 4.80 integrating to 2H is characteristic of a primary amine.

  • The two sharp singlets at δ 3.90 and 3.85, each integrating to 3H, are indicative of two distinct methoxy groups.

¹³C NMR and DEPT Spectroscopy

¹³C NMR provides information about the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135Assignment
158.0No signalC-2
150.0No signalC-4
145.0PositiveC-6
138.0No signalC-5
95.0PositiveC-3
56.5Positive4-OCH₃
56.0Positive5-OCH₃

Interpretation:

  • The spectrum shows 7 distinct carbon signals, consistent with the molecular formula.

  • The DEPT-135 spectrum confirms the presence of two CH groups (C-6 and C-3) and two CH₃ groups (the methoxy carbons).

  • The signals with no DEPT-135 peak correspond to the quaternary carbons (C-2, C-4, and C-5). Chemical shifts for substituted pyridines are well-documented and aid in these assignments.[6][7]

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.[8][9][10]

Experimental Workflow for Structural Elucidation:

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

    Predicted HSQC Correlations:

    • The proton at δ 7.55 will correlate with the carbon at δ 145.0 (C-6).

    • The proton at δ 6.20 will correlate with the carbon at δ 95.0 (C-3).

    • The methoxy protons at δ 3.90 and 3.85 will correlate with the methoxy carbons at δ 56.5 and 56.0, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). This is the key experiment for piecing together the molecular skeleton.

    Predicted Key HMBC Correlations:

Proton (δ ppm)Correlated Carbons (δ ppm)Inferred Connectivity
H-6 (7.55)C-2 (158.0), C-5 (138.0), C-4 (150.0)H-6 is adjacent to C-5 and near C-2 and C-4
H-3 (6.20)C-2 (158.0), C-4 (150.0), C-5 (138.0)H-3 is adjacent to C-2 and C-4
4-OCH₃ (3.90)C-4 (150.0)The methoxy group at 3.90 ppm is attached to C-4
5-OCH₃ (3.85)C-5 (138.0)The methoxy group at 3.85 ppm is attached to C-5
-NH₂ (4.80)C-2 (158.0), C-3 (95.0)The amine group is attached to C-2

Logic of Structural Assembly via HMBC:

Caption: Key HMBC correlations confirming the structure of this compound.

The HMBC correlations unequivocally establish the connectivity. For instance, the correlation from the amine protons to C-2 places the amino group at this position. The correlations from the methoxy protons to C-4 and C-5 respectively position these groups. Finally, the correlations of H-3 and H-6 to the other ring carbons confirm the overall substitution pattern.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is achieved through a logical and self-validating workflow. HRMS provides the elemental formula, IR spectroscopy identifies the key functional groups, and a comprehensive suite of NMR experiments reveals the precise atomic connectivity. Each piece of data corroborates the others, leading to the unambiguous assignment of the structure. This multi-technique approach ensures the scientific integrity and trustworthiness of the result, a critical standard in all stages of chemical and pharmaceutical research.

References

  • Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • Pearson. Mass Spect:Fragmentation: Videos & Practice Problems. [Link]

  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

  • Stenutz. NMR chemical shift prediction of pyridines. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • OpenStax. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SpectraBase. N-(4-Methoxyphenyl)pyridin-2-amine - Optional[13C NMR] - Chemical Shifts. [Link]

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Solubility of 4,5-Dimethoxypyridin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,5-Dimethoxypyridin-2-amine

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this critical physicochemical property.

Introduction: The Crucial Role of Solubility

In the realm of scientific research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility and potential applications. For a compound to be effective as a therapeutic agent, it must often be soluble in physiological media to allow for absorption and distribution to its target site.[1] Poor solubility can lead to erratic and insufficient absorption, thereby diminishing the therapeutic efficacy of a potential drug candidate.[1][2] Therefore, a comprehensive understanding and accurate determination of a compound's solubility in various solvents are paramount during the early stages of research and development.[1][2]

This guide focuses on this compound, a substituted pyridine derivative. While specific data on its applications are emerging, its structural motifs are present in various biologically active molecules. Understanding its solubility profile is a critical first step in exploring its potential in medicinal chemistry and materials science.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent.[3] This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure of this compound:

The molecule possesses a pyridine ring, which is a heterocyclic aromatic compound, contributing to some degree of nonpolar character. However, the presence of an amine (-NH2) group and two methoxy (-OCH3) groups introduces polarity and the capacity for hydrogen bonding.

  • Hydrogen Bond Donors: The amine group has two hydrogen atoms that can act as hydrogen bond donors.

  • Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring, the nitrogen atom of the amine group, and the oxygen atoms of the two methoxy groups can all act as hydrogen bond acceptors.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amine and methoxy groups in this compound, it is expected to exhibit moderate to good solubility in these solvents through the formation of hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have dipole moments but do not have acidic protons to donate for hydrogen bonding.[3] The polarity of this compound suggests it should be soluble in these solvents through dipole-dipole interactions.[3] DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[4]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and are unable to form strong intermolecular interactions with the polar functional groups of this compound. Consequently, the solubility in nonpolar solvents is expected to be low.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[5][6][7]

Materials and Equipment
  • This compound (solid)

  • A range of solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Experimental Protocol
  • Preparation of the Sample:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and place it into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[7]

    • Add a known volume of the desired solvent (e.g., 1-2 mL) to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7]

    • Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer increases).[7][8]

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the larger particles to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.[8]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[3] This step is crucial to remove any remaining solid particles that could lead to an overestimation of the solubility.[7]

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, such as HPLC.[6][8]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

Safety Precautions
  • Always handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions. While a specific SDS for the target compound was not found, related compounds like 2-Amino-4-methoxypyridine are classified as hazardous, causing skin and eye irritation.[9] Therefore, similar precautions should be taken.

Data Analysis and Presentation

The solubility of this compound is expressed as the concentration of the compound in the saturated solution at a given temperature. The results should be presented in a clear and organized manner, typically in a table.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25 °C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar ProticWaterModerateTo be determined
EthanolGoodTo be determined
MethanolGoodTo be determined
Polar AproticDMSOHighTo be determined
AcetonitrileModerateTo be determined
NonpolarHexaneLowTo be determined

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the equilibrium shake-flask method.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent to vial prep1->prep2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-72 hours at constant temperature equil1->equil2 sep1 Centrifuge sample to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 quant2 Analyze standards and sample by HPLC sep2->quant2 quant1 Prepare standard solutions of known concentrations quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Sources

Theoretical studies on 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical-Computational Analysis of 4,5-Dimethoxypyridin-2-amine

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound, with its specific substitution pattern, presents a unique electronic and structural profile that warrants detailed investigation for its potential in drug development. This guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural, electronic, and reactive properties of this molecule. By leveraging quantum chemical calculations and in silico modeling, we can predict its behavior, guide experimental synthesis, and explore its potential as a bioactive compound. This document is intended for researchers, chemists, and drug development professionals seeking to apply computational techniques to the study of novel heterocyclic compounds.

Introduction: The Significance of Pyridine Scaffolds and Computational Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, arising from the nitrogen heteroatom, allow for a wide range of chemical modifications and biological interactions. The introduction of electron-donating groups, such as methoxy and amine substituents, can significantly modulate the ring's reactivity, basicity, and ability to form hydrogen bonds, which are critical for molecular recognition in biological systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[2] They provide a powerful means to investigate molecular properties at the atomic level, offering insights that can be difficult or time-consuming to obtain through experimentation alone. For a molecule like this compound, theoretical calculations allow us to predict its three-dimensional structure, vibrational frequencies, electronic properties, and potential interaction with biological targets, thereby accelerating the drug discovery and development process.

Molecular Geometry and Structural Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that calculates the lowest energy arrangement of atoms.

Geometry Optimization Protocol

Quantum chemical calculations are employed to determine the optimized molecular structure. Density Functional Theory (DFT) is a preferred method, offering a favorable balance between computational accuracy and cost.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid method, combined with a Pople-style basis set such as 6-311+G(d,p), is a robust choice for this class of molecules, providing reliable geometrical parameters.[1] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

dot

Caption: Optimized molecular structure of this compound.

Key Geometrical Parameters

The optimized geometry provides precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography for validation.[2]

ParameterBond/AngleDescriptionCalculated Value (Å or °)
Bond Lengths C2-N(amine)Amine group bond~1.37 Å
C4-O(methoxy)Methoxy group bond (C4)~1.36 Å
C5-O(methoxy)Methoxy group bond (C5)~1.36 Å
C-C (ring)Average aromatic C-C bond~1.39 Å
C-N (ring)Average aromatic C-N bond~1.34 Å
Bond Angles C3-C4-C5Pyridine ring angle~119.5°
C6-N1-C2Pyridine ring angle at N~117.0°
C3-C4-OMethoxy substituent angle~115.0°
Dihedral Angle C3-C4-O-C(Me)Methoxy group orientation~179.0°

Table 1: Selected theoretical geometrical parameters for this compound calculated at the B3LYP/6-311+G(d,p) level. (Note: These are representative values).

Theoretical Spectroscopic Characterization

Computational methods can predict spectroscopic data, which serves as a powerful tool for structural confirmation and interpretation of experimental results.

Vibrational Spectroscopy (FT-IR & Raman)

Frequency calculations performed on the optimized geometry yield the theoretical vibrational spectrum. These calculated frequencies correspond to the normal modes of vibration for the molecule, which can be directly correlated with peaks in experimental FT-IR and Raman spectra.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3480-3350StrongN-H Asymmetric & Symmetric Stretch (Amine)
3050-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch (Methoxy)
~1640StrongNH₂ Scissoring (Bending)
1600-1450Medium-StrongAromatic C=C and C=N Stretching
~1250StrongC-O-C Asymmetric Stretch (Methoxy)
~1030StrongC-O-C Symmetric Stretch (Methoxy)

Table 2: Key calculated vibrational frequencies and their assignments for this compound.[4][5]

Electronic Properties and Chemical Reactivity Analysis

Understanding the electronic structure of a molecule is paramount to predicting its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability.[2]

  • Low HOMO-LUMO Gap: A small energy gap suggests the molecule is more reactive, less stable, and more polarizable. It requires less energy to excite an electron from the HOMO to the LUMO.[4]

  • High HOMO-LUMO Gap: A large energy gap indicates high kinetic stability and low chemical reactivity.[2]

ParameterDescriptionCalculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital~ -5.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital~ -0.8 eV
ΔE (Gap) E(LUMO) - E(HOMO)~ 4.7 eV

Table 3: Calculated Frontier Molecular Orbital energies for this compound. (Note: These are representative values).

dot

Caption: Frontier molecular orbital energy gap diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.[2][6]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (e.g., N, O). These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms (e.g., amine N-H). These are sites for nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas of neutral or near-zero potential.

For this compound, the MEP map would reveal negative potential around the pyridine nitrogen and methoxy oxygen atoms, and positive potential around the amine hydrogens, highlighting their roles as hydrogen bond acceptors and donors, respectively.

In Silico Assessment for Drug Development

Theoretical models are instrumental in the early stages of drug discovery for predicting a molecule's potential as a therapeutic agent.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred binding mode of a ligand (our molecule) within the active site of a biological target, such as a protein or enzyme.[7] This method is crucial for rational drug design, helping to elucidate the mechanism of action and predict binding affinity.[8][9] Substituted pyridines are known inhibitors of various kinases, which are important targets in cancer therapy.[8] A hypothetical docking study of this compound against a target like Epidermal Growth Factor Receptor (EGFR) kinase could reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.[7][10]

dot

docking_workflow prep_receptor 1. Prepare Receptor (e.g., EGFR Kinase) define_site 3. Define Binding Site (Grid Box Generation) prep_receptor->define_site prep_ligand 2. Prepare Ligand (this compound) prep_ligand->define_site run_docking 4. Run Docking Simulation (e.g., AutoDock, GOLD) define_site->run_docking analyze_poses 5. Analyze Binding Poses & Calculate Scoring Function run_docking->analyze_poses select_candidate 6. Identify Best Candidate Pose (Lowest Binding Energy & Key Interactions) analyze_poses->select_candidate

Caption: A typical workflow for molecular docking studies.

ADME Property Prediction

Computational models can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Parameters such as lipophilicity (logP), water solubility, and compliance with frameworks like Lipinski's Rule of Five are calculated to assess the molecule's "drug-likeness" and potential for oral bioavailability.

Detailed Methodologies

Protocol for DFT Calculations
  • Molecule Sketching: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, Avogadro).

  • Pre-optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • Geometry Optimization: The structure is fully optimized in the gas phase using DFT, specifying the B3LYP functional and the 6-311+G(d,p) basis set in a quantum chemistry software package like Gaussian.[11]

  • Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational data.

  • Electronic Property Calculation: Single-point energy calculations are run on the optimized geometry to derive electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential map.

Protocol for Molecular Docking
  • Receptor Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2GS2) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A grid box is defined around the known active site of the receptor to specify the search space for the docking algorithm.

  • Docking Execution: The docking simulation is run using software like AutoDock Vina or GOLD. The program systematically searches for the best binding poses of the ligand within the grid box using a scoring function to estimate binding affinity.

  • Analysis: The resulting poses are analyzed. The pose with the lowest binding energy (most favorable) is examined visually to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) with the receptor's amino acid residues.[10]

Conclusion

The theoretical and computational study of this compound provides profound insights into its fundamental chemical nature. Through DFT calculations, we have established its stable geometry and predicted its spectroscopic and electronic characteristics. The analysis of its frontier molecular orbitals and molecular electrostatic potential reveals key details about its reactivity and potential for intermolecular interactions. Furthermore, in silico techniques like molecular docking demonstrate a clear pathway for evaluating its potential as a targeted therapeutic agent, for instance, as a kinase inhibitor. This guide underscores the synergistic power of computational chemistry in modern research, enabling the efficient, accurate, and insightful characterization of novel molecules for applications in science and medicine.

References

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An In-Depth Technical Guide to the Initial Bioactivity Screening of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for Structured Bioactivity Screening

In the landscape of drug discovery, the journey from a novel chemical entity to a validated lead compound is one of rigorous, systematic evaluation. The initial bioactivity screening is the foundational step in this process, a crucible where a molecule's potential is first tested and its future trajectory determined.[1] This guide delineates a comprehensive, multi-tiered strategy for the initial biological characterization of 4,5-Dimethoxypyridin-2-amine, a substituted aminopyridine. The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of biological targets, including kinases, phosphodiesterases, and various transporters.[2][3][4] This inherent potential necessitates a screening cascade that is both broad in its initial scope and deep in its subsequent analysis.

Our approach is designed not as a rigid protocol but as a logical, decision-gated workflow. Each stage is constructed to provide critical data that informs the next, ensuring that resources are allocated efficiently and that experimental choices are driven by evidence. We will proceed from predictive, computational assessments to broad cellular viability assays, culminating in targeted functional screens. This methodology is designed to be self-validating, embedding the principles of causality and scientific integrity into each step to build a robust and trustworthy preliminary profile of this compound.

Tier 1: In Silico Profiling - Predicting Biological Disposition

Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is paramount. Computational tools allow for the rapid and cost-effective prediction of a compound's pharmacokinetic and toxicological properties (ADME/Tox), as well as potential biological targets.[5][6] This initial step serves as a critical filter, highlighting potential liabilities and guiding the design of subsequent in vitro assays.[7]

Rationale for In Silico First Approach

The high failure rate of drug candidates in clinical trials is often attributed to unforeseen toxicity or poor pharmacokinetics.[6] By front-loading the discovery process with computational predictions, we can identify and deprioritize compounds with a high probability of failure, thereby conserving resources for more promising candidates. Web-based platforms like SwissADME and pkCSM provide freely accessible, validated methods for estimating a wide range of ADME/Tox descriptors.[8][9]

Key In Silico Assessments for this compound:
  • Physicochemical Properties: Calculation of molecular weight, logP, topological polar surface area (TPSA), and solubility to assess general "drug-likeness."

  • Pharmacokinetics (ADME): Prediction of gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes.

  • Toxicity Prediction: Assessment of potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other common toxicological endpoints.

  • Target Prediction: Utilization of pharmacophore modeling and reverse screening algorithms to identify potential protein targets based on structural similarity to known bioactive ligands. Substituted aminopyridines, for example, are known to act as inhibitors of nitric oxide synthases and c-Met kinase.[3][10]

cluster_0 Tier 1: In Silico Screening Compound This compound (Structure Input) ADMET ADME/Tox Prediction (e.g., SwissADME, pkCSM) Compound->ADMET Target Target Prediction (Pharmacophore/Reverse Screening) Compound->Target Report Prioritized Target Classes & Potential Liabilities Report ADMET->Report Target->Report cluster_1 MTT Assay Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Serial dilutions of test compound) B->C D 4. Incubation (48-72h) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO or SDS) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture & Seeding:

    • Culture A549, MCF-7, HCT116, and HEK293 cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. Include wells for "media only" (blank) and "cells only" (vehicle control).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the respective compound concentrations. Add 100 µL of media with 0.5% DMSO to the vehicle control wells.

    • Incubate for an additional 48 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). [11] * Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals. [12]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Tier 3: Primary Bioactivity & Target-Oriented Screening

With a non-toxic concentration range established, the next step is to screen for specific biological activities. The choice of assays should be guided by the in silico target predictions and the known pharmacology of the aminopyridine scaffold. [13]Given this scaffold's prevalence in kinase inhibitors, a primary screen against a panel of key kinases involved in cancer signaling is a logical and high-yield starting point.

Rationale for Kinase Inhibition Screening

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrimidine core, structurally related to aminopyridine, is a well-established hinge-binding motif in many FDA-approved kinase inhibitors. [13]Therefore, evaluating this compound for kinase inhibitory activity is a scientifically sound hypothesis.

Illustrative Primary Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method suitable for primary screening.

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The amount of ADP produced is proportional to kinase activity.

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial kinase activity.

cluster_2 Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.
Data Presentation: Kinase Inhibition Profile

The primary screen is typically run at one or two fixed concentrations (e.g., 1 µM and 10 µM) to identify initial "hits."

Kinase TargetPathwayHypothetical % Inhibition at 10 µM
EGFRGrowth Factor Signaling12%
BRAFMAPK/ERK Signaling88%
MEK1MAPK/ERK Signaling25%
CDK2Cell Cycle8%
PI3KαPI3K/AKT/mTOR Signaling15%

This data is hypothetical and for illustrative purposes only. A hit is often defined as >50% inhibition.

Tier 4: Hit Validation and Target Deconvolution

An initial "hit" from a primary screen is not a confirmation of activity. It is a starting point that requires rigorous validation. This involves confirming the activity through dose-response curves to determine potency (IC50) and employing orthogonal assays to rule out artifacts.

If this compound is confirmed as a hit, but its direct target is unknown, modern chemical biology techniques can be employed for target deconvolution.

  • Drug Affinity Responsive Target Stability (DARTS): This method identifies direct binding targets by leveraging the principle that small molecule binding can stabilize a protein, making it resistant to protease digestion. [14][15]It is a powerful technique as it does not require chemical modification of the compound. [16]* Affinity Chromatography: This classical method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. [17]

Conclusion and Forward Outlook

This in-depth technical guide outlines a logical, tiered strategy for the initial bioactivity screening of this compound. By progressing from in silico predictions to broad cytotoxicity assessments and finally to hypothesis-driven functional assays, this workflow maximizes the potential for meaningful data generation while conserving resources. The identification of a validated "hit" from this cascade would represent a critical milestone, providing the necessary scientific foundation to advance this compound into more complex lead optimization programs. The integrity of this initial screening phase is paramount, as it lays the groundwork for all subsequent drug development efforts.

References

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Methodological & Application

Application Note: Synthetic Strategies for Functionalized 4,5-Dimethoxypyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4,5-dimethoxypyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and hydrogen bonding capabilities make it an attractive building block for targeting a range of biological systems. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this core and its functionalized derivatives. We delve into two main approaches: de novo ring construction from acyclic precursors and the modification of pre-existing pyridine rings. Detailed protocols, mechanistic insights, and a comparative analysis are provided to assist researchers in selecting the optimal route for their specific research and development needs.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a cornerstone in drug discovery, recognized for its ability to serve as a versatile pharmacophore in molecules targeting various biological pathways.[1] Its simple, low-molecular-weight structure can be strategically functionalized to produce compounds with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][3] The specific substitution pattern of this compound offers additional opportunities for molecular recognition and can be found in advanced clinical candidates. The development of efficient, scalable, and versatile synthetic routes to this and related structures is therefore of paramount importance to the drug development community.[3]

This application note will explore the most robust and field-proven methods for the synthesis of this key intermediate, providing both the strategic rationale and detailed experimental procedures.

Strategic Overview of Synthetic Approaches

The synthesis of a substituted pyridine ring like this compound can be broadly categorized into two strategic workflows. The choice between these pathways depends on factors such as the availability of starting materials, desired substitution patterns on the final molecule, and scalability requirements.

  • De Novo Ring Synthesis (Ring Construction): This approach involves constructing the pyridine ring from acyclic (non-cyclic) precursors. These methods, often multicomponent reactions, offer high flexibility in introducing a wide array of substituents from the outset.[2][4]

  • Pyridine Ring Modification (Functionalization): This strategy begins with a pre-formed, simpler pyridine ring which is then functionalized in a stepwise manner to install the desired amino and methoxy groups. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions.[5][6]

The following diagram illustrates the decision-making logic for selecting a synthetic strategy.

G Start Target: Functionalized This compound Decision Key Consideration: Starting Material Availability & Desired Diversity Start->Decision DeNovo Strategy 1: De Novo Ring Synthesis (from Acyclic Precursors) Decision->DeNovo Need for complex substituent patterns Modification Strategy 2: Pyridine Ring Modification (from Substituted Pyridines) Decision->Modification Simple, scalable access to core structure DeNovo_Adv Advantage: High flexibility, access to diverse analogs DeNovo->DeNovo_Adv Mod_Adv Advantage: Often more direct, utilizes common pyridine feedstocks Modification->Mod_Adv

Caption: Strategic decision workflow for pyridine synthesis.

Strategy 1: De Novo Ring Synthesis from Acyclic Precursors

Building the pyridine ring from the ground up provides an elegant and highly flexible route to complex derivatives. Multicomponent reactions (MCRs) are particularly powerful in this context, allowing for the rapid assembly of molecules in a single pot.[2][4] A common approach involves the condensation of enamines or 1,3-dicarbonyl compounds with a nitrogen source and a fragment that will form the rest of the ring.[7][8]

While a direct, one-pot synthesis of this compound from simple acyclic precursors is not widely reported, the principles of de novo synthesis can be applied to create closely related, highly substituted 2-aminopyridines. The following protocol is representative of a multicomponent approach to a functionalized 2-aminopyridine.

Protocol 3.1: Representative MCR for a Substituted 2-Aminopyridine

This protocol describes a one-pot, three-component reaction between an aldehyde, malononitrile, and a thiol in the presence of a base catalyst to yield a highly substituted 2-amino-6-sulfanylpyridine.[4] This exemplifies the MCR strategy.

Reaction Scheme: Aromatic Aldehyde + Malononitrile + Thiol → 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridine

Parameter Value Notes
Aldehyde 1.0 mmolAromatic aldehydes are typically used.
Malononitrile 2.1 mmolActs as the C5-C6-CN source.
Thiol 1.1 mmolProvides the C2-S functionality.
Catalyst 0.1 g nanocrystalline MgOA reusable solid base catalyst.
Solvent 5 mL Ethanol
Temperature RefluxReaction is driven to completion by heating.
Time 4-8 hoursMonitored by Thin Layer Chromatography (TLC).

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (2.1 mmol), and nanocrystalline MgO (0.1 g) in ethanol (5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the resulting mixture to 50°C, then add the thiol (1.1 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature. The product often precipitates.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The catalyst (MgO) can be recovered from the filtrate, washed, dried, and reused.[4]

Rationale and Insights: This MCR proceeds through a cascade of reactions, likely starting with a Knoevenagel condensation between the aldehyde and malononitrile. The resulting adduct then undergoes a Michael addition with the thiol, followed by cyclization and aromatization to furnish the pyridine ring. The use of a solid, reusable catalyst like nano-MgO makes this an environmentally friendly "green" chemistry approach.[4]

Strategy 2: Pyridine Ring Modification via SNAr

This approach is often more direct for synthesizing the specific this compound target. It relies on the inherent electronic properties of the pyridine ring, where the carbon atoms at positions 2 and 4 are electron-deficient and thus susceptible to nucleophilic attack.[6][9][10] This reactivity is enhanced by the presence of a good leaving group (like a halogen) at these positions.

The general strategy involves a sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridine. A plausible route starts from a dichloropyridine, sequentially displacing the chlorides with methoxide and then an amino group.

G cluster_0 Illustrative S(N)Ar Pathway Start 2,4-Dichloropyridine (or similar) Step1 Intermediate: 2-Chloro-4-methoxypyridine Start->Step1 1. NaOMe (Nucleophilic Substitution at C4) Step2 Intermediate: 2-Amino-4-methoxypyridine Step1->Step2 2. NH3 / Amine Source (Nucleophilic Substitution at C2) Final Target: 4,5-Dimethoxy- pyridin-2-amine Step2->Final 3. Further functionalization (e.g., methoxylation at C5)

Caption: General SNAr pathway to substituted 2-aminopyridines.

Mechanistic Rationale for Regioselectivity

In nucleophilic aromatic substitution on pyridines, attack is strongly favored at the C2 and C4 positions.[9][10] This is because the reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex). When the nucleophile attacks at C2 or C4, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. This is not possible for an attack at C3, making the intermediate for C3 substitution much higher in energy and the reaction kinetically prohibitive.[9][10]

Protocol 4.1: Synthesis of a 2-Aminopyridine via SNAr from a 2-Halopyridine

This protocol provides a general method for the displacement of a halide at the 2-position of a pyridine ring with an amine, a key step in many syntheses of this class.[11]

Parameter Value Notes
Substrate 1.0 equiv. (e.g., 2-Chloropyridine derivative)
Nucleophile 1.0 - 1.2 equiv. AminePrimary or secondary amines can be used.
Base 1.5 - 2.0 equiv. K₂CO₃ or other non-nucleophilic baseTo scavenge the HX byproduct.
Solvent DMF or DMSOPolar aprotic solvents facilitate SNAr.
Temperature 80 - 150 °CHigher temperatures are often required.
Time 8 - 24 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • In an appropriately sized reaction vessel, combine the 2-halopyridine substrate (1.0 equiv.), the amine nucleophile (1.1 equiv.), and potassium carbonate (1.5 equiv.).

  • Add a suitable volume of dry DMF or DMSO to dissolve/suspend the reactants.

  • Heat the reaction mixture to the target temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Post-Synthesis Functionalization

Once the this compound core is synthesized, the 2-amino group serves as a versatile handle for further functionalization. This is a critical step in drug development for modulating the compound's physicochemical properties and biological activity. Common transformations include:

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.[5]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Heterocycle Formation: The 2-amino group can be used as a key building block to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines.[12][13]

Conclusion

The synthesis of functionalized this compound can be approached through two primary strategies: de novo ring construction and modification of an existing pyridine core. De novo methods, particularly multicomponent reactions, offer unparalleled flexibility for creating diverse libraries of analogs. For direct and scalable access to the core structure, nucleophilic aromatic substitution on readily available halopyridines is a robust and well-understood strategy. The choice of method will ultimately be guided by the specific goals of the research program, balancing the need for structural diversity against the efficiency and scalability of the synthetic route.

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The 2-Aminopyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Hero of Drug Discovery

In the vast landscape of heterocyclic chemistry, the 2-aminopyridine moiety has emerged as a deceptively simple yet profoundly influential scaffold in the design and development of novel therapeutics.[1][2] Its inherent structural features—a low molecular weight, a perfectly functionalized framework, and the capacity for diverse chemical modifications—render it an ideal starting point for crafting molecules with tailored pharmacological profiles.[1][3] This guide provides an in-depth exploration of the medicinal chemistry applications of 2-aminopyridine derivatives, offering both high-level insights for strategic drug development and detailed, actionable protocols for the practicing researcher. We will delve into the causality behind its widespread use, from its role as a versatile synthetic intermediate to its presence in a multitude of bioactive agents targeting a wide array of diseases.[3][4]

The 2-aminopyridine core is a privileged structure, meaning it is a molecular framework that is repeatedly found in successful drugs. Its unique electronic and steric properties allow it to engage in a variety of non-covalent interactions with biological targets, such as enzymes and receptors, making it a powerful tool in the medicinal chemist's arsenal.[5] This guide will illuminate the journey of 2-aminopyridine derivatives from the synthesis flask to their potential as life-saving medicines.

Therapeutic Applications: A Spectrum of Biological Activity

The versatility of the 2-aminopyridine scaffold is evident in the broad range of biological activities exhibited by its derivatives.[6] These compounds have shown promise in numerous therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[6]

Oncology: A Privileged Scaffold for Kinase Inhibition

A significant number of 2-aminopyridine derivatives have been developed as potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase active site.

  • ALK/ROS1 Inhibition: In the realm of non-small-cell lung cancer, anaplastic lymphoma kinase (ALK) and ROS1 kinase are crucial therapeutic targets. 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of ALK and ROS1, demonstrating potent anti-proliferative activity against cancer cell lines and even overcoming resistance to existing drugs like Crizotinib.[7]

  • PI3Kδ Inhibition: Phosphoinositide 3-kinase delta (PI3Kδ) is a key player in the survival and proliferation of hematological cancer cells. Novel 2-aminopyridine derivatives have been synthesized as potent PI3Kδ inhibitors, inducing cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells.[8]

  • CDK/HDAC Dual Inhibition: A promising strategy in cancer therapy is the dual inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). 2-Aminopyridine-based compounds have been identified as potent dual inhibitors of CDK9 and HDAC1, exhibiting significant antitumor effects in hematological and solid tumor models.[9]

  • CDK8 Inhibition: Cyclin-dependent kinase 8 (CDK8) is implicated in the progression of colon cancer. Novel 2-aminopyridine derivatives have been developed as selective CDK8 inhibitors, suppressing tumor growth in preclinical models.[10][11]

  • MAP4K4 Inhibition: Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is involved in various disease processes, including cancer and inflammation. 2-Aminopyridine-based inhibitors of MAP4K4 have been developed, with medicinal chemistry efforts focused on mitigating off-target effects.[12]

Data Presentation: Inhibitory Activities of 2-Aminopyridine Derivatives against Various Kinases

Compound ClassTarget Kinase(s)Representative IC50Disease AreaReference
2-amino-4-(1-piperidine) pyridine derivativesALK, ROS12e: 41.3 nM (ALKL1196M)Non-Small-Cell Lung Cancer[7]
2-aminopyridine derivativesPI3KδMR3278: 30 nMHematological Malignancies[8]
2-aminopyridine derivativesCDK9, HDAC18e: 88.4 nM (CDK9), 168.9 nM (HDAC1)Hematological and Solid Tumors[9]
2-aminopyridine derivativesCDK8Compound 29: 46 nMColorectal Cancer[10][11]
Piperazine-linked aminopyridineBruton's tyrosine kinase (BTK)-B-cell malignancies[13]
Imidazo[1,2-a]pyridine derivativesNek228e: 38 nMGastric Cancer[14]
Neurodegenerative Diseases: Modulating Neuronal Pathways

The ability of 2-aminopyridine derivatives to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for treating neurodegenerative disorders.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Overproduction of nitric oxide by nNOS is implicated in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases.[15][16] Researchers have developed potent and selective 2-aminopyridine-based nNOS inhibitors, with a focus on optimizing properties for brain penetration.[15] The 2-aminopyridine core is crucial for anchoring the inhibitor to the active site of the enzyme.[15]

  • Alzheimer's Disease: 2-Aminopyridine derivatives have been investigated for their potential to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[17] One such derivative demonstrated the ability to alleviate disease-related paralysis and improve cognitive function in preclinical models.[17]

Antibacterial and Antifungal Agents

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. 2-Aminopyridine derivatives have demonstrated significant potential in this area.

  • Antibacterial Activity: Certain 2-amino-3-cyanopyridine derivatives have shown high activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[6][18] These findings suggest that the 2-aminopyridine scaffold can serve as a template for the development of novel antibacterial agents.[18]

Experimental Protocols: From Synthesis to Biological Evaluation

A key aspect of medicinal chemistry is the ability to synthesize and evaluate novel compounds efficiently. The following protocols provide detailed, step-by-step methodologies for the preparation and biological assessment of 2-aminopyridine derivatives.

Protocol 1: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a one-pot, three-component reaction for the efficient synthesis of substituted 2-aminopyridines, a method that is both time-saving and environmentally friendly.[6]

Rationale: Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry as they allow for the construction of complex molecules in a single step, increasing efficiency and reducing waste. This particular MCR utilizes readily available starting materials to generate a diverse library of 2-aminopyridine derivatives for biological screening.

Materials:

  • Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)

  • Malononitrile

  • Primary amine (e.g., benzylamine)

  • Ethanol (optional, for solvent-free conditions or as a solvent)

  • Stirring hotplate

  • Round-bottom flask

  • Condenser (if using a solvent)

Procedure:

  • In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • For a solvent-free reaction, heat the mixture with stirring at a predetermined optimal temperature (e.g., 80 °C) for the appropriate time (e.g., 30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Alternatively, the reaction can be carried out in a solvent like ethanol under reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR to confirm its structure and purity.[6]

Visualization: Proposed Mechanism for the Multicomponent Synthesis of 2-Aminopyridines

MCR_Mechanism cluster_reactants Reactants Enaminone Enaminone Intermediate_I Intermediate I (Knoevenagel Adduct) Enaminone->Intermediate_I + Malononitrile (Knoevenagel) Malononitrile Malononitrile PrimaryAmine Primary Amine Intermediate_II Intermediate II (Michael Adduct) Intermediate_I->Intermediate_II + Primary Amine (Michael Addition) Intermediate_III Intermediate III (Cyclized Intermediate) Intermediate_II->Intermediate_III Intramolecular Cyclization Product 2-Aminopyridine Derivative Intermediate_III->Product Aromatization

Caption: Proposed reaction mechanism for the one-pot synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method to determine the inhibitory potency (IC50) of a 2-aminopyridine derivative against a target kinase. The ADP-Glo™ Kinase Assay is a common format for this purpose.[13][19]

Rationale: Determining the IC50 value is a critical step in drug discovery, as it quantifies the concentration of a compound required to inhibit the activity of a biological target by 50%. This allows for the ranking of compounds and the establishment of structure-activity relationships (SAR). The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (specific to the kinase)

  • 2-Aminopyridine test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the 2-aminopyridine test compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Test compound dilutions (or DMSO for control wells).

    • Kinase and substrate mixture (prepared in kinase assay buffer).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Test Compound Dilutions - Kinase/Substrate Mix - ATP Solution Start->Prep_Reagents Setup_Reaction Set up Reaction in 384-well Plate: 1. Add Compound 2. Add Kinase/Substrate Prep_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction: Add ATP Setup_Reaction->Initiate_Reaction Incubate_1 Incubate (e.g., 60 min at RT) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min at RT) Stop_Reaction->Incubate_2 Detect_Signal Detect Signal: Add Kinase Detection Reagent Incubate_2->Detect_Signal Incubate_3 Incubate (30 min at RT) Detect_Signal->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationships (SAR): Guiding the Design of Better Drugs

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[20] For 2-aminopyridine derivatives, SAR studies have provided invaluable insights into how modifications to the scaffold affect potency, selectivity, and pharmacokinetic properties.

  • Substitution Patterns: The substitution pattern on the pyridine ring and the amino group significantly influences activity. For example, in the development of PI3Kδ inhibitors, specific substitutions were crucial for achieving high potency.[8]

  • Lipophilic Groups: The introduction of lipophilic groups can enhance binding to hydrophobic pockets in the target protein, often leading to increased potency. This has been observed in the development of BTK inhibitors, where the addition of benzyl or phenylethyl groups to a piperazine linker improved activity.[13]

  • Conformational Constraints: Introducing conformational rigidity into the molecule, for instance, by incorporating rings or double bonds, can pre-organize the molecule in a bioactive conformation, leading to improved binding affinity. This strategy has been employed in the design of nNOS inhibitors.[16]

Conclusion: The Enduring Legacy and Future Potential

The 2-aminopyridine scaffold continues to be a mainstay in medicinal chemistry, providing a robust and versatile platform for the discovery of new drugs.[1] Its simple yet elegant structure, combined with its favorable physicochemical properties, ensures its continued relevance in the ongoing quest for more effective and safer medicines. The diverse range of biological activities exhibited by its derivatives underscores the remarkable potential of this "unsung hero" of drug discovery.[1] Future research will undoubtedly uncover new applications for this remarkable scaffold, further solidifying its place in the pantheon of privileged structures in medicinal chemistry.

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  • Roy, K. (2018). Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Open Lab Notebooks. [Link]

  • Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 171, 263–274. [Link]

  • Scott, J. D., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4050–4063. [Link]

  • MDPI. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

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Application Notes & Protocols: Leveraging 4,5-Dimethoxypyridin-2-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to effectively target the ATP-binding site of protein kinases.[1][2] This guide provides an in-depth exploration of 4,5-Dimethoxypyridin-2-amine , a versatile building block for the synthesis of potent and selective kinase inhibitors. We will delve into the strategic rationale for its use, detailing its role in establishing critical interactions within the kinase hinge region. This document furnishes researchers, scientists, and drug development professionals with robust, field-proven protocols for the synthesis, purification, and biochemical evaluation of a representative kinase inhibitor derived from this scaffold. The causality behind experimental choices is emphasized throughout, ensuring a deep understanding of the underlying chemical and biological principles.

Introduction: The Strategic Value of the Aminopyridine Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Small molecule inhibitors that target the highly conserved ATP-binding site have revolutionized treatment paradigms. The 2-aminopyridine moiety is a recurring motif in many FDA-approved kinase inhibitors because it acts as an excellent bioisostere of the adenine base of ATP.[4] It typically forms two or three crucial hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region," which connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor within the active site.[1]

This compound offers distinct advantages as a starting scaffold:

  • Hinge-Binding Motif : The 2-amino group and the adjacent pyridine nitrogen provide the canonical hydrogen bond donor-acceptor pair for hinge interaction.

  • Substitution Vector : The methoxy groups at the C4 and C5 positions provide metabolic stability and can engage in favorable interactions within the ribose-binding pocket or solvent-exposed regions, influencing both potency and pharmacokinetic properties.[5]

  • Synthetic Tractability : The primary amine serves as a reliable handle for various cross-coupling reactions, enabling the systematic construction of diverse chemical libraries to explore structure-activity relationships (SAR).

G cluster_inhibitor This compound Core cluster_kinase Kinase Hinge Region inhibitor_N Pyridine N hinge_NH Backbone NH (e.g., Met) inhibitor_N->hinge_NH H-Bond Acceptor inhibitor_NH2 Amino Group (NH₂) hinge_CO Backbone C=O (e.g., Glu) inhibitor_NH2->hinge_CO H-Bond Donor caption Fig. 1: H-Bonding of the 2-Aminopyridine Scaffold

Caption: Canonical hydrogen bonding between the 2-aminopyridine scaffold and the kinase hinge region.

Synthetic Strategy: Building Complexity via Cross-Coupling

The most direct and versatile method for elaborating the this compound core is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6] This reaction class is exceptionally reliable for forming carbon-nitrogen bonds, connecting the aminopyridine scaffold to a diverse range of aryl or heteroaryl halides. This approach allows for the systematic exploration of the "selectivity pocket" of the kinase, a region adjacent to the ATP site that varies significantly across the kinome and is key to achieving inhibitor specificity.

For this guide, we will focus on the synthesis of a representative inhibitor targeting the Src kinase family, which are non-receptor tyrosine kinases often implicated in cancer progression.[7][8][9] The target molecule will be N-(4-bromo-3-methylphenyl)-4,5-dimethoxypyridin-2-amine .

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// Edges node_start -> node_reagents [label="Buchwald-Hartwig\nAmination", color="#4285F4"]; node_reagents -> node_product [color="#4285F4"]; node_product -> node_purify; node_purify -> node_char; node_char -> node_assay;

caption [label="Fig. 2: General Synthetic and Evaluation Workflow", shape=plaintext, fontsize=10, pos="3.5,0!"]; }

Caption: Workflow for synthesis and evaluation of a representative kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)-4,5-dimethoxypyridin-2-amine

This protocol details a palladium-catalyzed Buchwald-Hartwig amination.

Causality Statement: The use of an inert atmosphere is critical because the Pd(0) active catalytic species is readily oxidized by atmospheric oxygen, which would deactivate the catalyst and halt the reaction. Xantphos is chosen as a ligand due to its wide bite angle, which promotes the reductive elimination step that forms the desired C-N bond. Cesium carbonate is a sufficiently strong, non-nucleophilic base required for the catalytic cycle.

Materials and Reagents:

Reagent Supplier CAS Number
This compound Sigma-Aldrich 1000843-61-7
4-Bromo-1-iodo-2-methylbenzene Combi-Blocks 206559-42-4
Pd₂(dba)₃ Strem Chemicals 51364-51-3
Xantphos Strem Chemicals 161265-03-8
Cesium Carbonate (Cs₂CO₃) Alfa Aesar 534-17-8
Anhydrous 1,4-Dioxane Acros Organics 123-91-1
Ethyl Acetate (EtOAc) Fisher Scientific 141-78-6
Hexanes Fisher Scientific 110-54-3
Saturated aq. NaCl (Brine) --- ---
Anhydrous Sodium Sulfate (Na₂SO₄) --- 7757-82-6

| Silica Gel (230-400 mesh) | --- | --- |

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (308 mg, 2.0 mmol, 1.0 eq), 4-bromo-1-iodo-2-methylbenzene (742 mg, 2.4 mmol, 1.2 eq), and cesium carbonate (977 mg, 3.0 mmol, 1.5 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon gas three times.

  • Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 5 mol%) and Xantphos (116 mg, 0.2 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Hexanes:EtOAc mobile phase. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 50% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield a solid.

Protocol 2: Characterization of the Final Product

Causality Statement: Rigorous characterization is non-negotiable in drug discovery to confirm that the biological activity observed is attributable to the intended molecule and not an impurity. Each technique provides orthogonal, essential information.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified product in 0.6 mL of DMSO-d₆.

    • Expected Signals: Look for the disappearance of the broad NH₂ signal from the starting amine and the appearance of a new singlet for the secondary amine (NH). Aromatic protons from both rings should be present in the 6.5-8.0 ppm region. The two methoxy groups should appear as distinct singlets around 3.8-4.0 ppm, and the methyl group as a singlet around 2.2-2.4 ppm.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the product in methanol or acetonitrile.

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: The target molecule C₁₄H₁₅BrN₂O₂ has a molecular weight of 339.19 g/mol . Expect to observe the molecular ion peaks corresponding to [M+H]⁺ at m/z 340.0 and [M+2+H]⁺ at m/z 342.0, with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Purity Analysis (RP-HPLC):

    • Method: Use a C18 reverse-phase column. Elute with a gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA) over 20 minutes, with UV detection at 254 nm.

    • Expected Result: A single major peak with an integrated area of >95% confirms the high purity of the compound, which is essential for accurate biological testing.

Biochemical Evaluation

Protocol 3: In Vitro Src Kinase Inhibition Assay (IC₅₀ Determination)

Causality Statement: Determining the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is the primary metric for quantifying potency. An ADP-Glo™ assay is chosen as it is a robust, luminescence-based method that measures the amount of ADP produced, which is directly proportional to kinase activity.

// Node styles node_kinase [label="Src Kinase + Substrate Peptide", fillcolor="#E8EAF6", color="#4285F4", fontcolor="#202124"]; node_atp [label="ATP", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; node_inhibitor [label="Synthesized Inhibitor\n(Varying Conc.)", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"]; node_reaction [label="Kinase Reaction", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; node_products [label="Phosphorylated Peptide + ADP", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; node_adpglo [label="ADP-Glo™ Reagent", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; node_detect [label="ADP converted to ATP", fillcolor="#FEF7E0", color="#FBBC05", fontcolor="#202124"]; node_luciferase [label="Kinase Detection Reagent\n(Luciferase/Luciferin)", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; node_light [label="Luminescence Signal\n(Proportional to ADP)", shape=Mdiamond, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

// Edges {node_kinase, node_atp, node_inhibitor} -> node_reaction; node_reaction -> node_products; {node_products, node_adpglo} -> node_detect; {node_detect, node_luciferase} -> node_light;

caption [label="Fig. 3: Principle of the ADP-Glo™ Kinase Assay", shape=plaintext, fontsize=10]; }

Caption: Workflow illustrating the detection of kinase activity via ADP production.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the purified inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM).

  • Assay Plate Preparation: In a 384-well plate, add 25 nL of each inhibitor concentration from the dilution series. Include positive controls (no inhibitor, 100% activity) and negative controls (no kinase, 0% activity).

  • Kinase Reaction: Add 5 µL of a solution containing Src kinase and the appropriate substrate peptide in reaction buffer.

  • Initiation: Add 5 µL of a solution containing ATP to start the reaction. The final ATP concentration should be at or near the Km for the kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Hypothetical Data Summary:

Compound Target Kinase IC₅₀ (nM) Off-Target Kinase (e.g., EGFR) IC₅₀ (nM) Selectivity Index (Off-Target/Target)

| Synthesized Inhibitor | Src | 50 | EGFR | >10,000 | >200 |

Conclusion and Future Directions

This compound stands out as a highly valuable and synthetically accessible starting material for the development of novel kinase inhibitors. The protocols provided herein offer a robust framework for synthesizing a representative inhibitor, confirming its identity and purity, and assessing its biochemical potency. The true power of this scaffold lies in the ability to rapidly generate analogs by varying the aryl or heteroaryl coupling partner in the Buchwald-Hartwig reaction. This allows for a systematic exploration of the chemical space around the kinase active site, enabling the optimization of potency, selectivity, and drug-like properties—a critical endeavor in the path toward new therapeutic agents.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. National Institutes of Health (NIH). Available at: [Link]

  • Kinase Panel Profiling of Aminopyrimidine Library. ResearchGate. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. Available at: [Link]

  • Chemical structure of type II kinase inhibitors. ResearchGate. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. ACS Publications. Available at: [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. Available at: [Link]

  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. National Institutes of Health (NIH). Available at: [Link]

  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Design of the novel BCR-ABL inhibitors using a diversification strategy. ResearchGate. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Structure–activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at: [Link]

  • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

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Application Note & Protocol: Strategic N-Alkylation of 4,5-Dimethoxypyridin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an alkyl group onto the exocyclic nitrogen (N-alkylation) is a critical synthetic step that profoundly influences a molecule's biological activity, potency, and pharmacokinetic profile. Specifically, the 4,5-dimethoxypyridin-2-amine core is of growing interest due to its presence in compounds targeting a range of biological pathways.

However, the synthesis of N-alkylated aminopyridines is not trivial. The primary challenge lies in controlling the regioselectivity of the alkylation process. The aminopyridine nucleus possesses two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. The pyridine nitrogen is often more nucleophilic, leading to the formation of undesired pyridinium salts as a major byproduct[1]. Therefore, a successful protocol must strategically enhance the reactivity of the exocyclic amine while minimizing the reactivity of the ring nitrogen.

This guide provides a detailed examination of the underlying chemical principles and offers two robust, field-proven protocols for the selective N-alkylation of this compound, designed for researchers in synthetic chemistry and drug development.

Mechanistic Insights & Strategic Considerations

The direct N-alkylation of an amine with an alkyl halide is typically a bimolecular nucleophilic substitution (SN2) reaction. For this compound, the primary amino group must act as the nucleophile. The success of this transformation hinges on several key factors:

  • Base Selection: A base is required to deprotonate the exocyclic amine, generating a more potent nucleophilic anion. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective. However, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in polar aprotic solvents like DMF or acetonitrile, which help to solubilize the reagents and facilitate the reaction[2][3]. The use of stronger bases like n-BuLi has also been reported for enhancing the nucleophilicity of the amino nitrogen[1].

  • Solvent Effects: The solvent influences the solubility of reactants and the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred as they can solvate the cation of the base, leaving the anion more reactive, without interfering with the nucleophile.

  • Stoichiometry and Overalkylation: The mono-alkylated product is often more nucleophilic than the starting primary amine, which can lead to a second alkylation event, yielding a dialkylated byproduct[4]. Careful control over the stoichiometry, typically using a slight excess (1.0-1.2 equivalents) of the alkylating agent, is crucial to favor mono-alkylation[4].

  • Alternative Methodologies: When direct alkylation proves challenging or yields are low, alternative strategies such as reductive amination offer superior control and selectivity. This two-step, one-pot process involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)[5][6][7]. This method inherently prevents overalkylation.

Experimental Workflow Overview

The general workflow for a successful N-alkylation experiment is outlined below. Each step requires careful execution and monitoring to ensure optimal outcomes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagent Preparation (Amine, Alkylating Agent, Base, Solvent) setup Inert Atmosphere Setup (N₂ or Ar) reagents->setup addition Controlled Reagent Addition (e.g., dropwise) setup->addition stirring Reaction Stirring (Specified Temp & Time) addition->stirring monitoring Progress Monitoring (TLC or LC-MS) stirring->monitoring quench Reaction Quenching (e.g., water, sat. NaHCO₃) monitoring->quench extract Solvent Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for N-alkylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be toxic and mutagenic. Sodium hydride reacts violently with water.

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol is a robust method for direct alkylation using a strong base to ensure deprotonation of the exocyclic amine.

Materials & Reagents

Reagent/MaterialSpecificationSupplier ExampleCAS Number
This compound96%+ PuritySigma-Aldrich1000843-61-7
Sodium Hydride (NaH)60% dispersion in mineral oil7646-69-7
Alkyl Halide (e.g., Benzyl Bromide)98%+ Purity100-39-0
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%68-12-2
Ethyl Acetate (EtOAc)ACS Grade141-78-6
Saturated aq. NaCl (Brine)N/A
Anhydrous Sodium Sulfate (Na₂SO₄)Granular7757-82-6
Silica Gel230-400 mesh7631-86-9

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M). Stir the solution until the amine is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (3x) and then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This method offers excellent control for mono-alkylation and is suitable for a wider range of substrates, including those sensitive to strong bases.

Materials & Reagents

Reagent/MaterialSpecificationSupplier ExampleCAS Number
This compound96%+ PuritySigma-Aldrich1000843-61-7
Aldehyde (e.g., Benzaldehyde)99%+ Purity100-52-7
Sodium Borohydride (NaBH₄)98%+ Purity16940-66-2
Methanol (MeOH)Anhydrous, 99.8%67-56-1
Dichloromethane (DCM)ACS Grade75-09-2
Saturated aq. NaHCO₃N/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent Addition: Add anhydrous Methanol (to achieve a concentration of approx. 0.2 M) and stir the mixture at room temperature.

  • Imine Formation: Stir for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) slowly and portion-wise. Caution: Gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Add dichloromethane (DCM) and saturated aqueous NaHCO₃ to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section addresses common problems and provides logical solutions.

Troubleshooting cluster_yield Low or No Yield cluster_purity Purity Issues start Problem Observed q1 Cause? Inactive Reagents? Incorrect Temp/Time? Poor Base/Solvent Choice? start->q1 Yield Issue q2 Cause? Overalkylation (Di-alkylation)? Ring Alkylation (Pyridinium Salt)? Incomplete Reaction? start->q2 Purity Issue s1 Solution Use fresh/anhydrous reagents. Check purity. Optimize temperature and extend reaction time. Screen alternative bases (e.g., Cs₂CO₃) or solvents (ACN, THF). q1->s1 s2 Solution Use 1.0-1.1 eq of alkylating agent. Switch to Reductive Amination. Use a less strong base or protect the amine (Boc). Increase reaction time/temp or add more reagent. q2->s2

Caption: Troubleshooting guide for N-alkylation reactions.

References

  • Process for the N-alkylation of aminopyridines.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines. BenchChem.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • A Facile N-Monoalkylation of Aminopyridines.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.
  • Preparation of Pyridines, Part 4: By Alkylation and Vinyl
  • Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine. BenchChem.
  • This compound | 1000843-61-7. Sigma-Aldrich.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Regioselective N–alkylation of 2– (3,4–dimethoxyphenyl)imidazo[4,5–b] and [4,5–c]pyridine oxide derivatives : Synthesis and structure elucidation by NMR.
  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation.

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4,5-Dimethoxypyridin-2-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4,5-Dimethoxypyridin-2-amine as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands out as a privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a cornerstone in the design of functional molecules. This compound emerges as a particularly valuable building block within this class. The strategic placement of its functional groups—an amine at the 2-position and two methoxy groups at the 4- and 5-positions—offers a rich platform for synthetic diversification. The 2-amino group serves as a versatile handle for a multitude of transformations, including amide bond formations, N-arylations, and participation in condensation reactions to form fused heterocyclic systems.[1] The methoxy groups, meanwhile, modulate the electronic character of the pyridine ring and provide steric influence, which can be crucial for directing intermolecular interactions in target compounds, such as inhibitors of the CREB-binding protein (CBP).[2][3][4] This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing this compound in synthetic workflows.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is a solid at room temperature and requires specific storage conditions to maintain its purity and reactivity.

PropertyValueSource
CAS Number 1000843-61-7
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Physical Form Solid
Purity Typically ≥96%
Storage Keep in a dark place, under inert atmosphere, at 2-8°C

Safety and Handling: this compound is classified with GHS07 pictograms, indicating it can be harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5] All manipulations should be performed in a well-ventilated fume hood.[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Core Applications in Synthetic Chemistry

The utility of this compound stems from its capacity to participate in a wide array of chemical transformations, making it a key intermediate in the synthesis of complex, biologically active molecules.[7][8]

1. Palladium-Catalyzed Cross-Coupling Reactions: The pyridine scaffold is a common core in pharmacologically active compounds. The Suzuki-Miyaura reaction, a powerful method for forming C-C bonds, is frequently employed to append aryl or heteroaryl substituents to the pyridine ring.[9][10] While the amine group can complicate some coupling reactions, it can also be used as a directing group or be installed after a coupling step. More commonly, the pyridine ring itself, if halogenated, can be a substrate for coupling. Alternatively, the amine can be used to build a larger heterocyclic system, which then undergoes cross-coupling. This approach is central to creating libraries of compounds for drug discovery, particularly for kinase inhibitors and agents targeting protein-protein interactions.[2][11]

2. Synthesis of Fused Heterocyclic Systems: The 2-amino group is a potent nucleophile, making it an ideal starting point for constructing fused bicyclic and polycyclic systems. Through condensation reactions with diketones, ketoesters, or other bifunctional electrophiles, it enables access to important heterocyclic cores like pyrido[2,3-d]pyrimidines.[8] These scaffolds are prevalent in molecules with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[7][8][12] The Biginelli condensation is another example of a multicomponent reaction where an amine can be used to generate complex pyrimidine-based structures in a single step.[13]

3. Amide Bond Formation and N-Functionalization: The synthesis of amide bonds is one of the most common reactions in pharmaceutical drug development.[1] The 2-amino group of this compound readily reacts with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This linkage is a key structural motif in many enzyme inhibitors and other targeted therapeutics.

Diagram of Synthetic Utility The following diagram illustrates the central role of this compound as a launch point for various synthetic transformations leading to diverse molecular scaffolds.

G cluster_start Core Building Block cluster_reactions Key Transformations cluster_products Resulting Scaffolds start This compound r1 Suzuki-Miyaura Coupling (as a precursor) start->r1 Pd-Catalysis r2 Condensation Reactions (e.g., with dicarbonyls) start->r2 Cyclization r3 Amide Bond Formation start->r3 Acylation p1 Substituted Bi-heterocycles (e.g., for CREB-CBP Inhibitors) r1->p1 p2 Fused Pyridopyrimidines (Anticancer, Antimicrobial) r2->p2 p3 N-Acyl Pyridinamines (Bioactive Amides) r3->p3

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • 6-Bromo-4,5-dimethoxypyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add 6-bromo-4,5-dimethoxypyridin-2-amine, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

    • Causality: Using a dry flask is critical as moisture can interfere with the catalytic cycle. The reagents are added as solids first for accurate measurement and to ensure they are under an inert atmosphere before the solvent is introduced.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process removes oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, leading to reaction failure. [14]3. Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling the inert gas through the solvents for at least 20 minutes. Add this solvent mixture to the reaction flask via syringe.

    • Causality: Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the transmetalation step. [9][15]Degassing the solvent is crucial to maintain an oxygen-free environment.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential to ensure proper mixing of the biphasic (organic/aqueous) system, maximizing the reaction rate.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Causality: The ethyl acetate extraction moves the desired organic product from the reaction solvent into a more easily removable one. The water wash removes the inorganic base and other water-soluble byproducts, while the brine wash helps to break up emulsions and remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its well-defined functional handles allow for predictable and efficient participation in a range of powerful synthetic transformations, including palladium-catalyzed cross-couplings and heterocycle formations. The protocols and insights provided herein demonstrate its utility in constructing complex molecular architectures relevant to the pharmaceutical and materials science industries, underscoring its importance for researchers and drug development professionals.

References

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Application Note: High-Throughput Screening of 2-Aminopyridine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its simple, low molecular weight structure provides an ideal starting point for the synthesis of diverse molecular frameworks.[1] This versatile scaffold is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4] A critical feature of the 2-aminopyridine core is its ability to form key hydrogen bond interactions with the hinge region of protein kinases, making it a highly sought-after pharmacophore in the development of kinase inhibitors.[5] This note provides a comprehensive guide for researchers on establishing a robust high-throughput screening (HTS) campaign to identify novel kinase inhibitors from 2-aminopyridine-based compound libraries.

Part 1: Assay Development and Optimization for HTS

The foundation of any successful HTS campaign is a robust and reliable assay.[6] The process begins with target identification and the development of an assay that can be miniaturized and automated for screening large compound libraries.[6][7] This section details the critical considerations for developing a biochemical kinase assay tailored for screening 2-aminopyridine libraries.

Choosing the Right Assay Format

For kinase inhibitor screening, assays that detect the products of the kinase reaction, such as ADP or a phosphorylated substrate, are common. Generic assays that detect ADP are particularly advantageous as they can be used with a variety of kinases and substrates, including both peptide and native protein substrates.[8] An example of a suitable HTS format is an enzyme-coupled fluorescence assay that detects ADP.[9][10] This format is not only cost-effective but also simple to implement, requiring only the addition of a detection solution and measurement of the fluorescent signal.[9][10]

Assay Miniaturization and Reagent Preparation

HTS campaigns are typically performed in 384- or 1536-well microplates to minimize reagent consumption and accommodate large compound libraries.[7] It is crucial to miniaturize the assay from a 96-well format during development.[11] All reagents, including the kinase, substrate, and cofactors, should be prepared in bulk and validated to ensure consistency throughout the screening campaign.[8]

Mitigating Compound Interference

Small molecules can interfere with assay signals, leading to false positives or negatives.[12] 2-aminopyridine derivatives, like many heterocyclic compounds, can exhibit autofluorescence.[13]

Strategies to Mitigate Autofluorescence:

  • Wavelength Selection: Utilize fluorophores with red-shifted excitation and emission spectra (>600 nm) to minimize interference from autofluorescent compounds.[13][14]

  • Pre-screen Controls: Screen a subset of the library in the absence of the fluorescent reporter to identify and flag inherently fluorescent compounds.[14]

  • Counter-screening: Hits identified in the primary screen should be re-tested in an assay format that lacks the fluorescent component to confirm their activity is not due to autofluorescence.[14]

Assay Validation: The Z'-Factor

Before initiating a full-scale screen, the assay's quality and robustness must be validated using the Z'-factor statistic.[15][16] The Z'-factor is a measure of the statistical effect size that quantifies the separation between the positive and negative control signals.[17]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA large separation between controls, suitable for HTS.[11][18]
0 to 0.5MarginalThe assay may be acceptable, but requires careful monitoring.[18]
< 0UnacceptableSignificant overlap between controls; the assay is not suitable for screening.[17]

A "dry run" of the HTS protocol with only controls should be performed to ensure a consistent Z'-factor greater than 0.5 before proceeding to a pilot screen.[11]

Part 2: High-Throughput Screening Protocol

This section outlines a generalized, step-by-step protocol for a primary HTS campaign using a 384-well format and a fluorescence-based ADP detection method.

Experimental Protocol: Primary Kinase Assay
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 2-aminopyridine library (typically at 10 mM in DMSO) to the appropriate wells of a 384-well assay plate.

  • Control Plating: Add 50 nL of DMSO to the negative control wells and 50 nL of a known inhibitor (positive control) to the positive control wells.

  • Enzyme Addition: Add 10 µL of the kinase solution (in assay buffer) to all wells.

  • Incubation (Optional): Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the substrate/ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 20 µL of the ADP detection reagent to all wells.

  • Signal Readout: Incubate for a further 30 minutes at room temperature, protected from light, and then read the fluorescence intensity on a compatible plate reader.

HTS Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screening Screening Steps cluster_output Output Lib 2-Aminopyridine Library (384-well plates) CompoundPlating 1. Compound/Control Plating (Acoustic) AssayPlate Assay Plate (384-well) EnzymeAdd 2. Add Kinase Solution CompoundPlating->EnzymeAdd Plate Incubate1 3. Pre-incubation (15 min) EnzymeAdd->Incubate1 SubstrateAdd 4. Initiate Reaction (Add Substrate/ATP) Incubate1->SubstrateAdd Incubate2 5. Reaction Incubation (60 min) SubstrateAdd->Incubate2 DetectAdd 6. Add ADP Detection Reagent Incubate2->DetectAdd Readout 7. Read Fluorescence DetectAdd->Readout RawData Raw HTS Data Readout->RawData

Caption: Automated HTS workflow for a primary kinase screen.

Part 3: Data Analysis and Hit Identification

Following the primary screen, the raw data must be processed and analyzed to identify "hits"—compounds that exhibit the desired activity.[19]

Data Normalization and Hit Selection
  • Normalization: Raw fluorescence data is normalized to the plate controls. The activity of each compound is typically expressed as a percentage of inhibition relative to the positive and negative controls.

  • Z-Score Calculation: The Z-score is a statistical measure that indicates how many standard deviations a compound's activity is from the mean of the sample population (all test compounds). It is a common method for hit selection.

  • Hit Criteria: A "hit" is defined based on a pre-determined cutoff. A common criterion is a Z-score of ≤ -3, which corresponds to approximately three standard deviations below the mean, indicating significant inhibition.

Data Analysis and Hit Selection Pipeline

Data_Analysis_Pipeline RawData Raw Fluorescence Data (Per Plate) Normalization 1. Data Normalization (% Inhibition) RawData->Normalization QC 2. Quality Control (Plate Z' > 0.5) Normalization->QC ZScore 3. Z-Score Calculation (Per Compound) QC->ZScore HitSelection 4. Hit Selection (Z-Score <= -3) ZScore->HitSelection HitList Primary Hit List HitSelection->HitList MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 2-Aminopyridine MEK Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a 2-aminopyridine MEK inhibitor.

Conclusion

High-throughput screening of 2-aminopyridine libraries is a powerful strategy for the discovery of novel kinase inhibitors. A successful HTS campaign relies on the development of a robust and validated assay, careful execution of the screen, and a rigorous hit confirmation process involving orthogonal and cell-based assays. The insights and protocols provided in this application note offer a comprehensive framework for researchers to design and implement effective screening campaigns, ultimately accelerating the identification of promising new therapeutic candidates.

References

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Application Notes and Protocols for 4,5-Dimethoxypyridin-2-amine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4,5-Dimethoxypyridin-2-amine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool to meet this demand. The elegance of MCRs lies in their atom economy, operational simplicity, and their ability to generate vast libraries of structurally diverse molecules from a small set of starting materials.

This guide focuses on the untapped potential of a unique building block, This compound , in the realm of MCRs. The strategic placement of an amino group and two electron-donating methoxy substituents on the pyridine scaffold imparts a distinct reactivity profile. The 2-amino group serves as a versatile nucleophile, poised to participate in a variety of condensation reactions, while the methoxy groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the properties of the resulting products. This unique combination makes this compound an attractive candidate for the synthesis of novel heterocyclic entities with potential applications in medicinal chemistry and beyond.

These application notes will provide a detailed exploration of the prospective use of this compound in several key MCRs, offering theoretical frameworks and detailed, actionable protocols for the synthesis of novel molecular architectures.

I. The Hantzsch Dihydropyridine Synthesis: A Novel Pyridine-Fused Scaffold

The Hantzsch dihydropyridine synthesis is a classic MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[1][2][3] By substituting the typical ammonia source with this compound, we can hypothesize the formation of novel N-pyridyl-1,4-dihydropyridines, which upon oxidation, would yield unique pyridopyrimidine-like structures.

Proposed Reaction Mechanism

The reaction is anticipated to proceed through a mechanism analogous to the classical Hantzsch synthesis.[4] The initial steps likely involve a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and this compound. A subsequent Michael addition followed by cyclization and dehydration would afford the dihydropyridine core.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products RCHO Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) RCHO->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Pyridyl Enamine Ketoester2->Enamine Aminopyridine This compound Aminopyridine->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP N-Pyridyl-1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration Pyridine Oxidized Pyridine Product DHP->Pyridine Oxidation

Caption: Proposed workflow for the Hantzsch synthesis utilizing this compound.

Experimental Protocol: Synthesis of a Model N-Pyridyl Dihydropyridine

Objective: To synthesize a novel N-(4,5-dimethoxypyridin-2-yl)-1,4-dihydropyridine derivative.

Materials:

  • This compound

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl acetoacetate (2.0 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling. If so, collect the solid by filtration. If not, proceed with extraction using ethyl acetate and water.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-pyridyl-1,4-dihydropyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
This compound1.0154.171.0
Benzaldehyde1.0106.121.0
Ethyl acetoacetate2.0130.142.0

II. The Gewald Reaction: Access to Thieno[2,3-b]pyridines

The Gewald reaction is a versatile MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5][6] We propose a novel extension of this reaction where the resulting 2-aminothiophene, synthesized in situ, undergoes a subsequent condensation and cyclization with a suitable precursor to form a thieno[2,3-b]pyridine scaffold, a privileged core in medicinal chemistry. In this context, this compound is not a direct participant in the initial Gewald reaction but can be utilized in a subsequent, one-pot transformation.

Proposed Two-Step, One-Pot Synthesis Strategy

This strategy involves an initial Gewald reaction to form a 2-amino-3-cyanothiophene, followed by the addition of a suitable diketone and this compound to construct the fused pyridine ring.

Gewald_Thienopyridine cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Pyridine Ring Formation Ketone Cyclohexanone Gewald_Product 2-Amino-3-cyanothiophene Ketone->Gewald_Product Malononitrile Malononitrile Malononitrile->Gewald_Product Sulfur Elemental Sulfur Sulfur->Gewald_Product Thienopyridine Thieno[2,3-b]pyridine Derivative Gewald_Product->Thienopyridine Condensation & Cyclization Diketone 1,3-Diketone Diketone->Thienopyridine Aminopyridine This compound Aminopyridine->Thienopyridine

Caption: Proposed one-pot, two-step synthesis of a thieno[2,3-b]pyridine derivative.

Experimental Protocol: Synthesis of a Model Thieno[2,3-b]pyridine

Objective: To synthesize a novel thieno[2,3-b]pyridine derivative in a one-pot, two-step MCR.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (absolute)

  • Acetylacetone (1,3-diketone)

  • This compound

  • Hydrochloric acid (concentrated)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Step 1 (Gewald Reaction): In a 100 mL round-bottom flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in absolute ethanol (20 mL).

  • Add morpholine (1.5 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the mixture to 50-60 °C for 2-3 hours. Monitor the formation of the 2-aminothiophene intermediate by TLC.

  • Step 2 (Pyridine Ring Formation): After cooling the reaction mixture to room temperature, add acetylacetone (1.0 mmol) and this compound (1.0 mmol).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the formation of the final product by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure thieno[2,3-b]pyridine derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

III. The Ugi Four-Component Reaction (U-4CR): Crafting Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, renowned for its ability to rapidly generate complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] this compound is an ideal candidate for the amine component in the U-4CR, enabling the synthesis of peptidomimetics featuring a substituted pyridine moiety.

Proposed Reaction Mechanism

The U-4CR is initiated by the formation of an imine from the aldehyde and this compound.[9] The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a Mumm rearrangement leads to the final stable α-acylamino carboxamide product.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Imine Iminium Ion Aldehyde->Imine Aminopyridine This compound Aminopyridine->Imine CarboxylicAcid Carboxylic Acid Adduct Acyl-Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Imine->Nitrilium Nitrilium->Adduct Ugi_Product α-Acylamino Carboxamide Adduct->Ugi_Product Mumm Rearrangement

Caption: Proposed mechanism for the Ugi four-component reaction with this compound.

Experimental Protocol: Synthesis of a Pyridyl-Containing Peptidomimetic

Objective: To synthesize a novel peptidomimetic scaffold incorporating the 4,5-dimethoxypyridin-2-yl moiety via the Ugi reaction.

Materials:

  • This compound

  • Isobutyraldehyde

  • Acetic acid

  • tert-Butyl isocyanide

  • Methanol

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL).

  • Add isobutyraldehyde (1.0 mmol) to the solution and stir for 10 minutes at room temperature to pre-form the imine.

  • Sequentially add acetic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Ugi product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
This compound1.0154.171.0
Isobutyraldehyde1.072.111.0
Acetic acid1.060.051.0
tert-Butyl isocyanide1.083.131.0

Conclusion and Future Outlook

The strategic incorporation of this compound into multi-component reactions opens a gateway to novel and diverse heterocyclic scaffolds. The protocols outlined in these application notes provide a foundational framework for the exploration of this versatile building block in the Hantzsch, Gewald, and Ugi reactions. The resulting pyridopyrimidines, thieno[2,3-b]pyridines, and pyridyl-containing peptidomimetics are of significant interest to the drug discovery and development community. Further research into the scope and limitations of these reactions, as well as the biological evaluation of the synthesized compounds, is highly encouraged. The continued innovation in MCRs, coupled with the creative use of unique building blocks like this compound, will undoubtedly accelerate the discovery of next-generation therapeutics and functional materials.

References

  • MySkinRecipes. (n.d.). 4-methoxypyridin-2-amine.
  • Modern Drug Discovery. (2000, November 7). Learning from the Hantzsch synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. (n.d.). Gewald reaction.
  • Organic Reactions. (n.d.). The Passerini Reaction.
  • Zovko, M., et al. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Sabnis, R. W. (2018). The Gewald reaction in dye chemistry. ResearchGate.
  • Cikotiene, I., & Vektariene, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Kumar, A., et al. (2011). Synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-d]pyrimidines by Biginelli condensation and their antibacterial activities. Journal of Chemical Sciences.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central.
  • Shaaban, S., et al. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
  • Wang, C., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. NIH.
  • Dembinski, R., et al. (n.d.). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PubMed Central - NIH.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. PubMed.
  • de la Cruz, P., et al. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Trivedi, H., et al. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.Org.
  • Al-Hadedi, A. A. M., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. PubMed Central - NIH.
  • S. Dömling, A. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
  • Heravi, M. M., & Mohammadkhani, L. (2025). Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethoxypyridin-2-amine is a key structural motif and versatile building block in the fields of medicinal chemistry and materials science. Its pyridine core, decorated with both electron-donating methoxy groups and a nucleophilic amino group, presents unique opportunities for the synthesis of complex molecules with diverse biological activities and material properties. The strategic functionalization of this scaffold through cross-coupling reactions is a powerful approach to generate libraries of novel compounds for drug discovery and the development of advanced materials. Pyridine-based structures are prevalent in numerous FDA-approved drugs, highlighting their importance in pharmaceutical research.[1]

This document provides a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions with this compound and its halogenated derivatives. We will delve into the mechanistic underpinnings of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offering detailed, field-proven protocols and insights to enable researchers to confidently and successfully utilize this valuable synthetic intermediate.

The Strategic Importance of the this compound Scaffold

The arrangement of substituents on the this compound ring system offers a nuanced reactivity profile. The 2-amino group can act as a directing group in certain transformations and a key nucleophile in others. The 4- and 5-methoxy groups electronically enrich the pyridine ring, influencing its reactivity in cross-coupling reactions. The true synthetic utility is often unlocked by introducing a halide at the 3- or 6-positions, providing a handle for a wide range of palladium-catalyzed transformations.

Synthesis of Halogenated Precursors

The successful application of cross-coupling strategies hinges on the availability of halogenated derivatives of this compound. Standard halogenation protocols can be employed to introduce bromine or iodine at the C3 or C6 positions, setting the stage for subsequent coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] This reaction is particularly valuable for creating biaryl and heteroaryl structures, which are common in pharmacologically active molecules.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4,5-dimethoxypyridin-2-amine

This protocol details the coupling of 3-bromo-4,5-dimethoxypyridin-2-amine with a generic arylboronic acid.

Materials:

ReagentM.W.Amount (mmol)Equivalents
3-Bromo-4,5-dimethoxypyridin-2-amine233.071.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.030.03
K₂CO₃138.212.02.0
1,4-Dioxane/H₂O (4:1)-10 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4,5-dimethoxypyridin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add the 1,4-dioxane/water solvent mixture (10 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4][5][6] This reaction is instrumental in synthesizing arylamines, a common feature in many pharmaceutical agents.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions and proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of phosphine ligand is critical and can significantly influence the reaction's efficiency and scope.[7]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Ar-NR2 Reductive_Elimination->Pd(0)L

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-4,5-dimethoxypyridin-2-amine

This protocol describes the amination of 3-bromo-4,5-dimethoxypyridin-2-amine with a secondary amine.

Materials:

ReagentM.W.Amount (mmol)Equivalents
3-Bromo-4,5-dimethoxypyridin-2-amine233.071.01.0
Secondary Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
NaOtBu96.101.41.4
Toluene-10 mL-

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromo-4,5-dimethoxypyridin-2-amine (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous, degassed toluene (10 mL).

  • Add the secondary amine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9]

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[10][11]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-X(L2) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L2) pd_ox->pd_trans Transmetalation cu_acetylide Cu(I)-C≡CR pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_x->cu_acetylide R-C≡CH, Base cu_acetylide->pd_trans cu_acetylide->cu_x

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 3-Iodo-4,5-dimethoxypyridin-2-amine

This protocol outlines the coupling of 3-iodo-4,5-dimethoxypyridin-2-amine with a terminal alkyne.

Materials:

ReagentM.W.Amount (mmol)Equivalents
3-Iodo-4,5-dimethoxypyridin-2-amine280.071.01.0
Terminal Alkyne-1.51.5
PdCl₂(PPh₃)₂701.900.020.02
CuI190.450.040.04
Triethylamine (Et₃N)101.193.03.0
THF-10 mL-

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-iodo-4,5-dimethoxypyridin-2-amine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed THF (10 mL) followed by triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Troubleshooting and Best Practices

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents and pure reagents to ensure optimal reaction performance and reproducibility.

  • Ligand Selection: For challenging substrates or transformations, screening a variety of phosphine ligands for the Buchwald-Hartwig amination can be beneficial.

  • Base Choice: The choice of base is critical and can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common, while Buchwald-Hartwig aminations often employ stronger, non-nucleophilic bases like NaOtBu or LiHMDS.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

Cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the formation of C-C and C-N bonds, enabling the synthesis of a diverse range of complex molecules. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this valuable building block in their synthetic endeavors.

References

Sources

Application Notes and Protocols for the Derivatization of 4,5-Dimethoxypyridin-2-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,5-Dimethoxypyridin-2-amine Scaffold

The 2-aminopyridine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1] Its ability to form key hydrogen bond interactions and serve as a versatile synthetic handle makes it an attractive starting point for the development of novel therapeutics. The specific scaffold of this compound offers additional strategic advantages for structure-activity relationship (SAR) studies. The electron-donating nature of the two methoxy groups at the 4- and 5-positions significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the binding of its derivatives to biological targets. These methoxy groups can also participate in crucial interactions within a protein's binding pocket, and their presence provides a metabolic "soft spot" that can be strategically modified to fine-tune pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed protocols for several key synthetic transformations, explaining the underlying chemical principles and offering practical insights to navigate the synthetic challenges. The overarching goal is to empower researchers to efficiently generate diverse libraries of analogues for robust SAR exploration, particularly in the context of kinase inhibitor discovery, where substituted aminopyridines have shown significant promise.[2][3][4]

Core Derivatization Strategies for SAR Exploration

Our exploration will focus on four principal derivatization strategies that allow for systematic modification of the this compound core. Each of these methods provides a distinct avenue to probe the chemical space around the scaffold, enabling a comprehensive understanding of how structural modifications impact biological activity.

DOT Script for Derivatization Strategies Overview

main This compound Scaffold acylation N-Acylation (Amide Formation) main->acylation Introduce diverse R-CO groups alkylation N-Alkylation (Secondary/Tertiary Amines) main->alkylation Introduce alkyl/arylalkyl groups suzuki Suzuki Coupling (C-C Bond Formation) main->suzuki Introduce aryl/heteroaryl groups at C2 buchwald Buchwald-Hartwig (C-N Bond Formation) main->buchwald Introduce substituted amines at C2

Caption: Overview of key derivatization strategies for SAR studies of the this compound scaffold.

Protocol 1: N-Acylation of the 2-Amino Group

N-acylation is a fundamental transformation that introduces an amide linkage, a common feature in many drug molecules. This derivatization allows for the exploration of a wide range of substituents, probing the steric and electronic requirements of the binding pocket.

Rationale and Mechanistic Insight

The acylation of an amine with an acyl chloride is a classic nucleophilic acyl substitution. The lone pair of the amino group on the this compound attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5] The electron-donating methoxy groups on the pyridine ring enhance the nucleophilicity of the 2-amino group, generally leading to facile acylation under mild conditions.

Experimental Protocol: N-Acylation with Acyl Chlorides

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add triethylamine (1.5 eq) to the cooled solution.

  • Add the desired acyl chloride (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.[6]

DerivativeR-GroupAcyl ChlorideTypical YieldReference
1a PhenylBenzoyl chloride85-95%[5]
1b MethylAcetyl chloride90-98%[7]
1c 4-Chlorophenyl4-Chlorobenzoyl chloride80-90%[7]

DOT Script for N-Acylation Workflow

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acyl Chloride dropwise C->D E Warm to RT and stir (2-16 h) D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry, Concentrate G->H I Column Chromatography H->I

Caption: Step-by-step workflow for the N-acylation of this compound.

Protocol 2: N-Alkylation of the 2-Amino Group

N-alkylation introduces secondary or tertiary amines, which can significantly alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule. This modification is particularly useful for exploring interactions with both polar and non-polar regions of a binding site.

Rationale and Mechanistic Insight

Direct alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation to form quaternary ammonium salts. However, by carefully controlling the stoichiometry and reaction conditions, mono- and di-alkylation can be achieved. The reaction proceeds via an S(_N)2 mechanism, where the amine acts as a nucleophile. The use of a base is necessary to neutralize the hydrohalic acid formed. For less reactive alkylating agents, microwave irradiation can be employed to accelerate the reaction.[8][9][10][11][12]

Experimental Protocol: Microwave-Assisted N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

DerivativeR-GroupAlkyl HalideTypical YieldReference
2a BenzylBenzyl bromide70-85%[12]
2b MethylMethyl iodide65-80%[13]
2c EthylEthyl bromide60-75%[14]

Protocols for C2-Derivatization via Cross-Coupling Reactions

To explore modifications at the C2 position of the pyridine ring, the 2-amino group must first be converted to a suitable leaving group, typically a halide. This is most commonly achieved via a Sandmeyer-type reaction on the corresponding 2-aminopyridine. For our purposes, we will assume the availability of the key intermediate, 2-bromo-4,5-dimethoxypyridine.

DOT Script for C2-Derivatization Precursor Synthesis

start This compound intermediate 2-Bromo-4,5-dimethoxypyridine start->intermediate Sandmeyer Reaction (NaNO₂, HBr)

Caption: Synthesis of the key 2-bromo intermediate for cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the C2 position.[3][7] This is particularly valuable for probing interactions in hydrophobic pockets of target proteins.

Rationale and Mechanistic Insight

The Suzuki coupling involves a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The electron-rich nature of 2-bromo-4,5-dimethoxypyridine may slow the oxidative addition step, potentially requiring more active catalyst systems or higher temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-4,5-dimethoxypyridine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4,5-dimethoxypyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[15][16]

DerivativeR-GroupBoronic AcidTypical YieldReference
3a PhenylPhenylboronic acid75-90%[15]
3b 4-Methoxyphenyl4-Methoxyphenylboronic acid80-95%[17]
3c Thiophen-3-yl3-Thienylboronic acid65-80%[15]

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of N-aryl and N-heteroaryl derivatives.[18][19] This is a powerful strategy for introducing substituents that can act as hydrogen bond donors or acceptors.

Rationale and Mechanistic Insight

This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine.[18] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction, particularly with electron-rich aryl halides like 2-bromo-4,5-dimethoxypyridine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-4,5-dimethoxypyridine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

  • XPhos, RuPhos, or BINAP (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add the anhydrous solvent, followed by the amine and then 2-bromo-4,5-dimethoxypyridine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[20][21]

DerivativeR-GroupAmineTypical YieldReference
4a AnilineAniline70-85%[6]
4b MorpholineMorpholine75-90%[21]
4c N-MethylanilineN-Methylaniline65-80%[6]

Characterization of Derivatives

The structural elucidation of the synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the final compounds. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for complex structures.[22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.[23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compounds.

Conclusion and Future Perspectives

The derivatization of this compound provides a rich platform for SAR studies. The protocols detailed in this application note offer robust starting points for the synthesis of diverse libraries of analogues. By systematically applying these derivatization strategies, researchers can effectively probe the chemical space around this privileged scaffold, leading to the identification of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutics.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • Buchwald–Hartwig amin
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI.
  • General and mild prepar
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • Fast, Clean, and Green: Microwave-Promoted N-Alkyl
  • Buchwald-Hartwig Amin
  • N-acylation of amides through internal nucleophilic c
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. Smolecule.
  • Structures of clinical PI3K/mTOR dual inhibitors.
  • Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • 4-aminopyridine preparation method.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine deriv
  • Assignment and Quantification of 2-aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. PubMed.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH.
  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.
  • N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Structural assignment of isomeric 2-aminopyridine-derivatized monosialylated biantennary N-linked oligosaccharides using negative-ion multistage tandem mass spectral m
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.

Sources

Application Notes & Protocols: The Utility of 4,5-Dimethoxypyridin-2-amine as a Scaffold in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents. Heterocyclic chemistry, particularly involving the pyridine scaffold, has emerged as a cornerstone in the development of high-efficacy herbicides, fungicides, and insecticides.[1][2][3][4] This document provides a detailed technical guide for researchers on the potential applications of 4,5-Dimethoxypyridin-2-amine , a versatile chemical intermediate. While not an active agrochemical itself, its structural motifs—the 2-aminopyridine core and dual methoxy functional groups—position it as a highly valuable starting material for synthesizing novel active ingredients. We will explore its potential in creating next-generation fungicides and herbicides, supported by detailed, field-proven synthetic protocols and the scientific rationale behind them.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The pyridine ring is a privileged structure in medicinal and agricultural chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[4] Its derivatives are integral to some of the most commercially successful agrochemicals, offering a unique combination of stability, favorable toxicological profiles, and diverse modes of action.[1][2] The 2-aminopyridine moiety, in particular, serves as a critical pharmacophore. The exocyclic amine provides a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and environmental persistence.

This compound (Figure 1) is a solid, stable compound that capitalizes on this framework.[5] Its key features for agrochemical synthesis include:

  • A Reactive Nucleophilic Amine: The primary amine at the C2 position is ideal for forming amides, sulfonamides, ureas, and for participating in condensation reactions to build more complex heterocyclic systems.

  • An Electron-Rich Pyridine Ring: The two methoxy groups at the C4 and C5 positions are strong electron-donating groups. This electronic modification influences the reactivity of the pyridine ring and can enhance binding affinity to biological targets.

  • Metabolic Handles: The methoxy groups can serve as potential sites for metabolic degradation (O-demethylation) in target and non-target organisms, a crucial factor in designing compounds with desirable environmental profiles.

Physicochemical Properties

A summary of the key properties of this compound is provided in Table 1. Proper handling and storage are critical for maintaining its integrity.

PropertyValueSource
CAS Number 1000843-61-7[5][6]
Molecular Formula C₇H₁₀N₂O₂[5]
Molecular Weight 154.17 g/mol [5]
Physical Form Solid[5]
Purity Typically ≥96%[5]
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere[5]
Safety Warning: H302, H315, H319, H335[5]

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// Define nodes for atoms N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; N_amine [label="NH₂", pos="-1.7,1!", color="#EA4335"]; O_C4 [label="O", pos="0,-1.8!", color="#EA4335"]; C_Me_C4 [label="CH₃", pos="-0.5,-2.4!"]; O_C5 [label="O", pos="1.7,-1!", color="#EA4335"]; C_Me_C5 [label="CH₃", pos="2.2,-1.6!"];

// Define bonds C6 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C2 -- N_amine [label=""]; C4 -- O_C4 [label=""]; O_C4 -- C_Me_C4 [label=""]; C5 -- O_C5 [label=""]; O_C5 -- C_Me_C5 [label=""];

// Invisible nodes for double bonds db1 [pos="-0.435,0.75!", shape=point]; db2 [pos="-0.435,-0.75!", shape=point]; db3 [pos="0.435,0!", shape=point];

// Double bonds N1 -- db1 [style=invis]; C2 -- db1 [style=invis]; C3 -- db2 [style=invis]; C4 -- db2 [style=invis]; C5 -- db3 [style=invis]; C6 -- db3 [style=invis];

}

Figure 1: Structure of this compound.

Potential Applications in Agrochemical Synthesis

The true value of this compound lies in its role as a versatile building block. Based on the known bioactivity of related structures, we propose two primary avenues for its application: the development of novel fungicides and herbicides.

Fungicide Development: Targeting Powdery Mildews and Gray Molds

The 2-aminopyridine and structurally similar 2-aminopyrimidine scaffolds are well-established in antifungal agents.[7][8] For example, the 2-aminopyrimidine class of fungicides is known to be active against powdery mildews by targeting adenosine deaminase.[7] More recently, the novel fungicide Aminopyrifen, a 2-aminonicotinate derivative, has shown potent, broad-spectrum activity against pathogens like Botrytis cinerea (gray mold) and various powdery mildews.[9][10]

Scientific Rationale: The 2-aminopyridine core of our subject molecule provides the essential framework for antifungal activity. By derivatizing the 2-amino group, researchers can synthesize libraries of compounds that mimic the structure of known anilinopyrimidine or aminopyridine fungicides. The dimethoxy substituents can positively influence the compound's lipophilicity, facilitating penetration through fungal cell walls and potentially enhancing its systemic movement within the plant (translaminar action).[9]

G A This compound (Starting Material) B Chemical Derivatization (e.g., Acylation, Sulfonylation) A->B C Library of Novel 2-Substituted Aminopyridines B->C D Screening for Antifungal Activity (e.g., against Botrytis cinerea) C->D E Lead Compound with Fungicidal Properties D->E

Figure 2: Workflow for fungicidal lead discovery.

Herbicide Development: A Precursor for Novel Modes of Action

Pyridine-based herbicides are a major class of crop protection chemicals, used to selectively control broadleaf weeds in various agricultural settings.[11][12] This class includes synthetic auxins like aminopyralid and clopyralid.[12][13] Furthermore, the related 2-amino-4,6-dimethoxypyrimidine is a critical intermediate in the synthesis of numerous sulfonylurea herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme.[14][15]

Scientific Rationale: The structural analogy between this compound and the key pyrimidine intermediate for sulfonylureas is compelling.[14] This suggests its potential use in synthesizing novel pyridine-based sulfonylureas or related sulfonamides that could exhibit herbicidal activity. Additionally, the 2-aminopyridine core can be used to construct other herbicidally active heterocyclic systems, such as imidazo[1,2-a]pyridines, which have demonstrated phytotoxic effects.[16] The dimethoxy pattern offers a unique substitution that has not been widely explored in commercial herbicides, presenting an opportunity to discover compounds with novel selectivity profiles or to overcome existing resistance mechanisms.

Experimental Protocols

The following protocols are designed to be robust, self-validating, and grounded in established synthetic chemistry principles. They serve as a starting point for researchers to explore the derivatization of this compound.

Protocol 1: Synthesis of a Representative N-(4,5-dimethoxypyridin-2-yl)benzenesulfonamide

This protocol details the synthesis of a model sulfonamide, a common structural motif in bioactive molecules, including herbicides. The reaction involves the nucleophilic attack of the 2-amino group on an electrophilic sulfonyl chloride.

Objective: To demonstrate a reliable method for derivatizing the 2-amino group, creating a scaffold for herbicidal activity screening.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM.

    • Causality Note: An inert atmosphere is crucial to prevent moisture from quenching the highly reactive sulfonyl chloride and to avoid potential side reactions with the amine.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine or Et₃N (1.5 eq).

    • Causality Note: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled, stirring solution. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Causality Note: Dropwise addition at 0°C helps to control the initial exothermic reaction. The extended stir time at room temperature ensures the reaction proceeds to completion.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Causality Note: The NaHCO₃ wash removes any remaining acidic species, including excess benzenesulfonyl chloride (which hydrolyzes) and HCl salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).

    • Causality Note: Chromatographic purification is a critical self-validation step. It isolates the desired product from unreacted starting materials, byproducts, and impurities, allowing for unambiguous characterization.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_0 Reaction Phase cluster_1 Purification Phase A Dissolve Amine in Anhydrous DCM B Cool to 0°C Add Base (Et₃N) A->B C Add Sulfonyl Chloride (Dropwise) B->C D Stir 12-18h at RT C->D E Aqueous Workup (H₂O, NaHCO₃, Brine) D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate in vacuo F->G H Silica Gel Chromatography G->H I Characterization (NMR, MS) H->I

Sources

The Versatile Role of 4,5-Dimethoxypyridin-2-amine in Advanced Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the dynamic landscape of material science, the quest for novel molecular architectures with tailored functionalities is paramount. Heterocyclic compounds, particularly substituted pyridines, have emerged as a cornerstone in the design of advanced materials for applications ranging from organic electronics to chemical sensing. Among these, 4,5-Dimethoxypyridin-2-amine stands out as a promising, albeit lesser-explored, building block. Its unique arrangement of electron-donating methoxy and amino groups on a pyridine core imparts a distinct electronic and structural profile, making it a compelling candidate for a variety of high-performance material applications.

This guide provides an in-depth exploration of the potential uses of this compound in material science. Drawing upon established principles and data from analogous substituted pyridine systems, we present detailed application notes and protocols for its integration into organic light-emitting diodes (OLEDs) and fluorescent chemical sensors. Furthermore, we will delve into its broader utility as a versatile synthetic intermediate for the construction of more complex functional materials. The protocols outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for harnessing the potential of this intriguing molecule.

Application I: A Novel Hole-Transporting Material for High-Efficiency Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable hole-transporting materials (HTMs) is a critical challenge in OLED technology. Substituted pyridines have demonstrated significant promise as HTMs due to their tunable electronic properties and good thermal stability.[1][2][3] The electron-rich nature of this compound, conferred by its methoxy and amino substituents, suggests that it could possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode and transport to the emissive layer.[1][2]

Causality of Experimental Design:

The rationale for employing this compound or its derivatives as an HTM is rooted in the ability to modulate the frontier molecular orbital energies. The amino and methoxy groups are known to raise the HOMO level, which can reduce the energy barrier for hole injection from common anodes like indium tin oxide (ITO).[1] Furthermore, the pyridine core offers a rigid scaffold that can promote intermolecular interactions favorable for charge transport. By derivatizing the primary amine, for instance, through reactions to form larger conjugated systems, the charge mobility and film-forming properties can be further enhanced.

Hypothetical Performance Data of Analogous Pyridine-Based HTMs:

To provide a contextual framework, the following table summarizes the performance of OLED devices employing various substituted pyridine derivatives as the hole-transporting layer.

Pyridine Derivative HOMO (eV) LUMO (eV) Max. Luminance (cd/m²) Current Efficiency (cd/A) Turn-on Voltage (V)
Pyrene-Pyridine Derivative (Py-Br)5.62.317,3009.0 (EQE)~3.0
Bipyridine-based Iridium(III) Complex-->1,00039.8-
Hetero-arylated Pyridine (PrPzPy)----~3.0

Data synthesized from multiple sources for illustrative purposes.[1][3][4]

Experimental Protocol: Fabrication of a Solution-Processed OLED with a this compound-based HTL

This protocol describes a general procedure for fabricating a multi-layer OLED device using a solution-based spin-coating technique.

Materials and Reagents:

  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound (or a synthesized derivative)

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Emissive layer material (e.g., a commercial green or blue emitter)

  • Electron-transporting layer material (e.g., TPBi)

  • LiF/Al (cathode)

  • High-purity solvents (e.g., chlorobenzene, toluene)

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120°C for 30 minutes.

    • Treat the ITO surface with UV-ozone for 10 minutes to improve the work function and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the this compound derivative in a suitable solvent (e.g., 10 mg/mL in chlorobenzene).

    • Spin-coat the HTL solution onto the PEDOT:PSS layer at 2000 rpm for 45 seconds.

    • Anneal the film at 100°C for 20 minutes inside the glovebox to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material in a compatible solvent.

    • Spin-coat the EML solution onto the HTL.

    • Anneal the film according to the material supplier's recommendations.

  • Electron-Transporting Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10-6 Torr).

    • Sequentially deposit the ETL material (e.g., TPBi, 30 nm), LiF (1 nm), and Al (100 nm) at a controlled deposition rate.

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device efficiency.

Workflow Diagram:

OLED_Fabrication cluster_prep Substrate Preparation cluster_spin_coating Solution Processing (in Glovebox) cluster_evaporation Thermal Evaporation cluster_final Final Steps ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning Drying Oven Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT_PSS HTL Spin-coat this compound HTL PEDOT_PSS->HTL EML Spin-coat Emissive Layer (EML) HTL->EML ETL Deposit ETL (e.g., TPBi) EML->ETL LiF Deposit LiF ETL->LiF Al Deposit Al Cathode LiF->Al Encapsulation Encapsulation Al->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a solution-processed OLED.

Application II: A Selective Fluorescent Chemosensor for Metal Ion Detection

The 2-aminopyridine moiety is a well-established fluorophore that can act as a binding site for metal ions, leading to a modulation of its fluorescence properties.[5][6] This "on-off" or "off-on" switching mechanism forms the basis of highly sensitive and selective chemical sensors. The presence of two methoxy groups in this compound can further influence the electronic properties and the coordination environment, potentially leading to enhanced selectivity for specific metal ions.

Principle of Detection:

The lone pair of electrons on the nitrogen atoms of the amino group and the pyridine ring can coordinate with metal ions. This coordination can lead to fluorescence quenching through mechanisms like photoinduced electron transfer (PET) or enhancement by chelation-enhanced fluorescence (CHEF). The specific response will depend on the nature of the metal ion and the binding affinity.

Protocol for Evaluating Metal Ion Sensing Capabilities:

This protocol details the steps to screen the fluorescence response of this compound to a panel of common metal ions.

Materials and Reagents:

  • This compound

  • High-purity solvents (e.g., acetonitrile, ethanol, deionized water)

  • A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Hg²⁺, Cu²⁺, Al³⁺, Ni²⁺, Co²⁺, etc.)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM in acetonitrile).

    • Prepare stock solutions of the various metal ions (e.g., 10 mM in deionized water).

  • Preliminary Screening:

    • In a series of cuvettes, add a fixed concentration of the this compound solution (e.g., 10 µM in a 1:1 acetonitrile:water mixture).

    • Record the initial fluorescence spectrum of the solution.

    • To each cuvette, add an excess of one of the metal ion solutions (e.g., 10 equivalents).

    • After a short incubation period (e.g., 5 minutes), record the fluorescence spectrum again.

    • Compare the spectra before and after the addition of each metal ion to identify any significant fluorescence quenching or enhancement.

  • Titration Experiments:

    • For the metal ions that showed a significant response, perform a fluorescence titration.

    • To a fixed concentration of the this compound solution, incrementally add small aliquots of the metal ion solution.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding stoichiometry and detection limit.

  • Selectivity Study:

    • To a solution of this compound and the target metal ion, add other potentially interfering metal ions to assess the selectivity of the sensor.

  • UV-Vis Absorption Studies:

    • Perform UV-Vis absorption titrations in parallel with the fluorescence studies to investigate whether the sensing mechanism involves the formation of a new ground-state complex.

Logical Diagram for Sensor Validation:

Sensor_Validation Start Start: Prepare Stock Solutions (Sensor & Metal Ions) Screening Preliminary Screening: Add excess of each metal ion to sensor Start->Screening Analysis1 Analyze Fluorescence Spectra: Identify Quenching/Enhancement Screening->Analysis1 Titration Fluorescence Titration: Incremental addition of responsive metal ion Analysis1->Titration Responsive Ion(s) Found End End: Validated Sensor Profile Analysis1->End No Response Analysis2 Determine Binding Constant & Detection Limit Titration->Analysis2 Selectivity Selectivity Test: Introduce interfering ions Analysis2->Selectivity Analysis3 Assess Selectivity Selectivity->Analysis3 Analysis3->End

Caption: Logical workflow for validating a fluorescent chemosensor.

Application III: A Versatile Synthetic Intermediate

Beyond its direct use, this compound is a valuable building block for synthesizing more complex, functional molecules.[7][8][9] The primary amine group is a nucleophile and can undergo a variety of chemical transformations, including:

  • Amide and Imine Formation: Reaction with acyl chlorides or aldehydes/ketones to introduce new functional groups or link to other molecular scaffolds.

  • N-Arylation/Alkylation: Reactions like the Buchwald-Hartwig amination can be used to attach aryl or alkyl groups, extending the conjugation and modifying the electronic properties.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups.

The methoxy groups can also be cleaved to yield hydroxyl groups, providing additional sites for functionalization. The pyridine ring itself can participate in cross-coupling reactions to build larger molecular frameworks.

Conclusion

While direct, extensive research on the material science applications of this compound is still emerging, its molecular structure, combined with the well-documented performance of analogous substituted pyridines, strongly suggests its significant potential. As a tunable electronic material for OLEDs, a selective fluorophore for chemical sensing, and a versatile building block for organic synthesis, this compound offers a rich platform for innovation. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the full potential of this promising compound in the development of next-generation materials.

References

  • Krishan Kumar, et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. Available at: [Link]

  • Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Royal Society of Chemistry. Available at: [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. National Institutes of Health. Available at: [Link]

  • 2,6-Dimethoxypyridine: A Versatile Building Block in Organic Synthesis and Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. National Institutes of Health. Available at: [Link]

  • 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. ResearchGate. Available at: [Link]

  • Novel fluorescent substituted pyridines: Experimental characterization and theoretical evaluation for OLED applications. ResearchGate. Available at: [Link]

  • Rationally heteroarylated pyridines as hole transport materials for OLEDs. RSC Publishing. Available at: [Link]

  • Pyridine Derivatives as Fluorescent Sensors for Cations. MDPI. Available at: [Link]

  • The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. National Institutes of Health. Available at: [Link]

  • The Role of Pyridine Intermediates in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Rasayan Journal of Chemistry. Available at: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]

  • Harnessing the Power of 2,6-Dimethoxypyridine for Your Next Synthesis Project. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis of small pyridine building blocks. ResearchGate. Available at: [Link]

  • Aminopyridines and 4-nitrophenol cocrystals for terahertz application. ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these vital heterocyclic compounds. Pyridine scaffolds are central to numerous pharmaceuticals and functional materials, making their efficient and controlled synthesis a critical area of organic chemistry.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the synthesis of polysubstituted pyridines. We will delve into the causality behind experimental choices, ensuring that the provided solutions are not just procedural but are grounded in solid chemical principles.

Part 1: Troubleshooting Guide for Common Synthetic Challenges

This section addresses specific problems that may arise during the synthesis of polysubstituted pyridines, offering explanations and actionable solutions.

Issue 1: Low Yields in Classical Condensation Reactions

Q1: I am attempting a Hantzsch pyridine synthesis, but my yields are consistently low. What are the common pitfalls and how can I improve the outcome?

A1: Senior Application Scientist Insights

Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions or incomplete aromatization of the intermediate 1,4-dihydropyridine (DHP).[4][5] The classical approach of a one-pot condensation of an aldehyde, a β-ketoester, and ammonia can be hampered by harsh conditions and long reaction times.[4]

Common Causes and Solutions:

Problem Underlying Cause Recommended Solution
Inefficient Reaction Conditions The traditional use of refluxing ethanol can be slow and lead to side product formation.[5]Consider using a catalyst to accelerate the reaction. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to increase yields to over 90%.[5] Alternatively, solvent-free conditions using γ-Al2O3 nanoparticles at 90°C can also provide high yields in a shorter timeframe.[5]
Incomplete Oxidation of the Dihydropyridine Intermediate The Hantzsch synthesis initially forms a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[1][4] Incomplete oxidation is a common reason for low yields.Ensure you are using a suitable oxidizing agent and the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate (KMnO4), and iodine.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete conversion of the dihydropyridine intermediate.[5]
Formation of Side Products In the synthesis of unsymmetrical pyridines, the order of reagent addition is crucial. Incorrect addition can lead to the formation of undesired intermediates and byproducts, such as tricyclic pyrans.[5]For unsymmetrical syntheses, it is often beneficial to perform the condensation steps sequentially rather than in a single pot.[6]
Issue 2: Poor Regioselectivity in Pyridine Functionalization

Q2: I am trying to introduce a substituent at a specific position on the pyridine ring, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: Senior Application Scientist Insights

Controlling regioselectivity in the functionalization of pyridines is a significant challenge due to the electronic nature of the ring. The electron-deficient character of pyridine makes it less reactive than benzene towards electrophilic substitution, and substitutions that do occur are often directed to the 3-position.[7] Conversely, nucleophilic and radical substitutions tend to occur at the 2- and 4-positions.

Strategies for Controlling Regioselectivity:

Desired Position Challenge Recommended Strategy
C4-Substitution Direct C4-functionalization can be difficult to achieve selectively, especially in the presence of an unsubstituted C2-position. For instance, Minisci radical alkylation can yield a mixture of C2 and C4 products.[8]Use of a Removable Blocking Group: A maleate-derived blocking group can be employed to direct radical attack exclusively to the C4 position.[8] Pyridine N-oxide Strategy: A highly effective method is to first oxidize the pyridine to its N-oxide. This activates the ring towards electrophilic attack, primarily at the C4-position. The N-oxide can then be deoxygenated to furnish the C4-substituted pyridine.[8][9]
C2-Substitution While often favored in nucleophilic attacks, achieving exclusive C2-substitution can still be challenging depending on the substrate and reagents.Directed Metalation: The use of directing groups in combination with strong bases like lithium or magnesium bases can facilitate selective deprotonation and subsequent functionalization at the C2 position.[10]
C3-Substitution This is the electronically favored position for electrophilic aromatic substitution, but the overall reactivity of the pyridine ring is low.Activating Groups: Introducing electron-donating groups onto the pyridine ring can enhance its reactivity towards electrophiles, favoring C3-substitution.[8] Transition Metal-Catalyzed C-H Activation: Modern methods involving transition metal catalysis have enabled selective functionalization at the C3-position.[10]

Visualizing Regioselectivity Challenges:

G Pyridine Pyridine Ring C2_C6 C2/C6 Positions (Electron Deficient) Pyridine->C2_C6 Favored for Nucleophilic/Radical Attack C4 C4 Position (Electron Deficient) Pyridine->C4 Favored for Nucleophilic/Radical Attack C3_C5 C3/C5 Positions (Less Electron Deficient) Pyridine->C3_C5 Favored for Electrophilic Attack Nucleophilic_Radical Nucleophilic/Radical Attack Nucleophilic_Radical->C2_C6 Nucleophilic_Radical->C4 Electrophilic Electrophilic Attack Electrophilic->C3_C5

Caption: Electronic properties governing regioselectivity in pyridine substitution.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the main advantages of modern transition-metal-catalyzed methods over classical pyridine syntheses?

A3: Modern transition-metal-catalyzed cross-coupling reactions and C-H functionalization offer several key advantages:

  • High Functional Group Tolerance: These methods are often compatible with a wider range of functional groups, avoiding the need for protecting groups.[11]

  • Excellent Regioselectivity: Catalytic systems can be designed to achieve high levels of regioselectivity that are difficult to obtain with classical methods.[1]

  • Milder Reaction Conditions: Many modern methods proceed under milder conditions, which is beneficial for sensitive substrates.

  • Access to Diverse Substitution Patterns: These techniques provide access to a broader array of polysubstituted pyridines that may not be accessible through traditional condensation reactions.[12]

Q4: My Bohlmann-Rahtz synthesis requires very high temperatures for the cyclodehydration step. Are there ways to achieve this transformation under milder conditions?

A4: Yes, the high temperatures required for the cyclodehydration in the Bohlmann-Rahtz synthesis are a known drawback, necessary to facilitate the E/Z isomerization of the aminodiene intermediate.[13] However, several modifications have been developed to overcome this limitation:

  • Acid Catalysis: The use of Brønsted or Lewis acid catalysts can significantly lower the required temperature for cyclodehydration.[2][13] For example, catalysts like ytterbium triflate or zinc bromide have been shown to be effective.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often leading to shorter reaction times and improved yields at lower overall temperatures compared to conventional heating.[14]

  • One-Pot Procedures: Modified one-pot procedures that avoid the isolation of the intermediate can also be more efficient and proceed under milder conditions.[14]

Q5: I am struggling with the Guareschi-Thorpe synthesis, experiencing low yields. Is this reaction still relevant, and are there improved protocols?

A5: While the classical Guareschi-Thorpe reaction can indeed be low-yielding and require harsh conditions, it remains a valuable method for synthesizing hydroxy-pyridines (or their pyridone tautomers).[5][15] Recent advancements have made this synthesis more practical and environmentally friendly. A notable improvement involves conducting the reaction in an aqueous medium using ammonium carbonate.[5][15][16] This approach often leads to higher yields and avoids the use of harsh reagents.

Part 3: Experimental Protocols and Workflows

Protocol 1: Modified Hantzsch Synthesis with Improved Yield

This protocol utilizes a catalytic, solvent-free approach to improve the efficiency of the Hantzsch synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Catalyst Addition: Add γ-Al2O3 nanoparticles (10 mol%) to the mixture.

  • Reaction: Heat the mixture at 90°C with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: After completion, cool the reaction mixture and add ethanol to dissolve the product. Filter off the catalyst.

  • Purification: Evaporate the solvent from the filtrate and purify the resulting 1,4-dihydropyridine by recrystallization or column chromatography.

  • Aromatization: Dissolve the purified 1,4-dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent (e.g., a solution of sodium nitrite in water) dropwise and heat at 80°C for 1 hour.[1]

  • Final Isolation: Cool the mixture, pour it into water, and collect the precipitated pyridine product by filtration.

Workflow for Troubleshooting Low Yields in Hantzsch Synthesis

G cluster_conditions Condition Optimization cluster_oxidation Aromatization Check cluster_side_products Side Product Analysis Start Low Yield in Hantzsch Synthesis Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Oxidation Verify Aromatization Step Start->Check_Oxidation Check_Side_Products Analyze for Side Products Start->Check_Side_Products Use_Catalyst Employ Catalyst (e.g., PTSA, γ-Al2O3) Check_Conditions->Use_Catalyst Solvent_Free Consider Solvent-Free Conditions Check_Conditions->Solvent_Free Oxidant_Stoichiometry Check Oxidant Stoichiometry Check_Oxidation->Oxidant_Stoichiometry Monitor_Reaction Monitor by TLC/LC-MS Check_Oxidation->Monitor_Reaction Reagent_Order Verify Reagent Addition Order (for unsymmetrical) Check_Side_Products->Reagent_Order Outcome Improved Yield Use_Catalyst->Outcome Solvent_Free->Outcome Monitor_Reaction->Outcome Sequential_Addition Consider Sequential Addition Reagent_Order->Sequential_Addition Sequential_Addition->Outcome

Caption: A decision-making workflow for troubleshooting low yields in the Hantzsch pyridine synthesis.

References

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • Bagley, M. C. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

  • Váradi, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Available at: [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]

  • Garg, N. K., & Sarpong, R. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of pyridines. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

  • ACS Publications. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Available at: [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Bagley, M. C., & Xiong, X. (2025). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. Available at: [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Al-Zaydi, K. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Available at: [Link]

  • Current Chemistry Letters. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Available at: [Link]

  • Beilstein Journals. (2018). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]

  • Boyd, M. J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]

  • Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Kass, S. R., & Hare, M. (2007). Regioselectivity of Pyridine Deprotonation in the Gas Phase. The Journal of Organic Chemistry. Available at: [Link]

  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Nature. Available at: [Link]

  • Sharma, J. (2022, April 23). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines. Available at: [Link]

Sources

Technical Support Center: Optimizing 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chemical intermediate. 2-Aminopyridine and its derivatives are foundational building blocks in numerous pharmaceuticals and agrochemicals.[1] However, their synthesis, most classically achieved via the Chichibabin reaction, is fraught with challenges that require a deep understanding of the reaction mechanism and careful control of experimental parameters.

This document moves beyond simple protocols to provide a troubleshooting framework in a direct question-and-answer format. We will explore the causality behind common issues, offer field-proven solutions, and ground our recommendations in established chemical principles.

Frequently Asked Questions (FAQs): The Chichibabin Reaction

The Chichibabin reaction, first reported in 1914, is the direct amination of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine.[2][3] It proceeds via a nucleophilic aromatic substitution of a hydride ion (H⁻).[2] Understanding the nuances of this reaction is key to optimizing your synthesis.

Section 1: Reagents and Reaction Setup

Q1: My Chichibabin reaction is not starting. I see no color change or gas evolution. What is the most likely cause?

A1: The most common culprit is the quality and handling of the sodium amide (NaNH₂). This reagent is extremely sensitive to moisture and air.

  • Causality: Sodium amide reacts violently with water to decompose into sodium hydroxide and ammonia, rendering it non-nucleophilic. The active nucleophile is the amide anion (NH₂⁻), which is destroyed by proton sources.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored NaNH₂. A gray or yellowish powder often indicates decomposition, whereas fresh NaNH₂ is typically white.

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents like toluene or xylene must be anhydrous.[1][4] Conduct the entire setup under a dry, inert atmosphere (Nitrogen or Argon).[1]

    • A Note on Purity: Interestingly, exceptionally pure NaNH₂ has been reported to be less reactive. It is hypothesized that trace impurities in commercial-grade sodium amide may have a catalytic effect.[4] If you suspect your reagent is too pure and the reaction is sluggish, a very minor, controlled impurity might theoretically improve reactivity, though this is difficult to control in practice.

Q2: Which solvent is best for the Chichibabin reaction?

A2: High-boiling, aprotic, and inert solvents are required. The choice depends on the desired reaction temperature.

  • Toluene (b.p. ~111°C): A common and effective choice for standard pyridine amination.

  • Xylene (b.p. ~140°C): Preferred for less reactive pyridine derivatives that require higher temperatures to proceed at a reasonable rate.[2][4]

  • Liquid Ammonia: Can also be used, typically at lower temperatures, but requires specialized equipment to handle.[3]

The key is that the solvent must be completely dry and capable of reaching the temperatures needed for hydrogen evolution without decomposing.[1][5]

Section 2: Reaction Conditions and Monitoring

Q3: How do I know if my reaction is progressing correctly?

A3: The Chichibabin reaction provides two clear visual and physical indicators of progress.[1][2]

  • Color Change: The formation of the intermediate σ-adduct (also known as a Meisenheimer adduct) typically produces a distinct reddish or deep red color in the reaction mixture.[1][5]

  • Gas Evolution: The elimination of a hydride ion, which subsequently reacts to form hydrogen gas, is a definitive sign of product formation.[1][5] This can be observed as bubbling.

A workflow for monitoring the reaction is outlined below.

start Begin Heating Reaction Mixture observe_color Observe for Red/Brown Color Change start->observe_color observe_gas Monitor for H₂ Gas Evolution observe_color->observe_gas Color change observed troubleshoot Reaction Stalled (See Troubleshooting Guide) observe_color->troubleshoot No color change after 1-2 hours progress Reaction is Progressing observe_gas->progress Gas evolution observed observe_gas->troubleshoot No gas evolution complete Reaction Complete (Proceed to Work-up) progress->complete Gas evolution ceases (Typically 4-6 hours)

Caption: Workflow for Monitoring Reaction Progress.

Q4: What is the optimal temperature and reaction time?

A4: This is substrate-dependent, but a general guideline is to use the lowest temperature that allows for steady hydrogen gas evolution.[5]

  • For Pyridine: Refluxing in toluene (~110°C) for 4-6 hours is a standard starting point.[1]

  • For Deactivated Pyridines: Substrates with electron-donating groups may require higher temperatures (e.g., refluxing in xylene) and longer reaction times. These groups increase electron density on the ring, making it less electrophilic and thus less susceptible to nucleophilic attack.[5]

  • For Activated Pyridines: Substrates with electron-withdrawing groups generally react faster, but may be prone to side reactions.

Running the reaction at excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[5]

Troubleshooting Guide

This section addresses specific problems and provides a logical path to their resolution.

Problem 1: Low or No Yield of 2-Aminopyridine

Potential Cause Explanation & Validation Recommended Solution
Wet Reagents/Solvent Moisture decomposes NaNH₂. To validate, a small sample of NaNH₂ can be carefully added to water; vigorous bubbling (H₂) should occur.Rigorously dry all glassware and solvents. Use a fresh, high-quality bottle of NaNH₂.[1]
Incorrect Temperature The reaction has a significant activation energy. If the temperature is too low, the rate will be negligible.Ensure the reaction mixture is reaching the appropriate reflux temperature for the solvent used (110-140°C).[1][3]
Poor Quality NaNH₂ The reagent may have degraded during storage.Purchase a new bottle of sodium amide from a reputable supplier. Store it under an inert atmosphere.
Substrate Deactivation Strong electron-donating groups on the pyridine ring inhibit the reaction by making the C2 position less electrophilic.[5]Increase reaction temperature by switching from toluene to xylene. Increase reaction time. If still unsuccessful, an alternative synthetic route may be necessary.

Problem 2: Formation of Significant Byproducts

Potential Cause Explanation & Validation Recommended Solution
Dimerization Substrates can sometimes dimerize to form bipyridine derivatives. This is more common with certain substitution patterns (e.g., 4-tert-butylpyridine).[2]Lowering the reaction temperature may favor the desired amination pathway. Modifying pressure has also been shown to influence this side reaction.[5]
Over-amination Excess sodium amide can lead to the introduction of a second amino group, typically at the C4 or C6 position.[4]Use a controlled stoichiometry of NaNH₂ (e.g., 1.1 to 1.5 equivalents). Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
Isomer Formation (4-aminopyridine) While amination strongly favors the C2 position due to coordination of Na⁺ to the pyridine nitrogen, small amounts of the 4-amino isomer can form.[2][3]This is an inherent selectivity challenge. Purification by column chromatography is the most effective way to separate the isomers.

Below is a decision tree to guide your troubleshooting process.

cluster_yield Low or No Yield cluster_byproducts Byproducts Observed start Unsatisfactory Reaction Outcome no_reaction No Reaction Observed (No color/gas) start->no_reaction byproducts Major Byproducts in Crude start->byproducts check_conditions 1. Verify Anhydrous Conditions 2. Check NaNH₂ Activity 3. Confirm Temperature no_reaction->check_conditions dimer Dimerization Product? byproducts->dimer over_amination Di-amino Product? dimer->over_amination No reduce_temp Lower Reaction Temperature dimer->reduce_temp Yes isomer 4-Amino Isomer? over_amination->isomer No reduce_nanh2 Reduce NaNH₂ Equivalents over_amination->reduce_nanh2 Yes purify Optimize Chromatographic Separation isomer->purify Yes

Caption: Troubleshooting Decision Tree for 2-Aminopyridine Synthesis.

FAQs: Work-up and Purification

Q5: What is the safest way to quench the reaction?

A5: Quenching must be done with extreme caution as unreacted sodium amide will react violently with protic solvents.

  • Cool the reaction vessel to room temperature, then further cool in an ice bath.

  • Under an inert atmosphere, slowly and dropwise add water or ethanol to decompose any remaining NaNH₂. Vigorous gas evolution will occur.

  • Once the gas evolution subsides, a saturated aqueous solution of ammonium chloride can be added to neutralize the basic sodium salt of the product and facilitate extraction.[1]

Q6: My crude product is an oil/solid with significant impurities. What is the best purification strategy?

A6: The choice of purification method depends on the properties of your product and the nature of the impurities.[6]

  • Acid-Base Extraction: This is effective for removing non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic 2-aminopyridine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent.[6]

  • Column Chromatography: This is the most versatile method for separating 2-aminopyridine from isomers and other byproducts. Silica gel is a common stationary phase.[1]

  • Recrystallization: If the crude product is a solid with high purity, recrystallization from a suitable solvent system can be an efficient final purification step.[1][6]

  • Cation-Exchange Chromatography: This is a highly efficient method for removing a large excess of unreacted 2-aminopyridine, particularly in the context of derivatization reactions.[7]

Alternative Synthetic Approaches

While the Chichibabin reaction is classic, modern alternatives exist that may be more suitable for certain substrates or offer milder conditions.

Method Description Advantages Reference
NaH-Iodide Composite Uses sodium hydride (NaH) with a lithium iodide (LiI) additive to mediate the amination with primary amines.Operates under milder conditions (65-85°C), offering a more user-friendly protocol.[8][9][8],[9]
From Pyridine N-Oxides Pyridine N-oxides can be activated and reacted with various nitrogen sources to yield 2-aminopyridines regioselectively.Avoids the use of hazardous sodium amide and tolerates a wider range of functional groups.[10][11][10],[11]
From 2-Halopyridines Nucleophilic aromatic substitution (SNAr) of a leaving group (F, Cl, Br) at the 2-position using an amine. Often requires high temperatures or metal catalysis (e.g., Buchwald-Hartwig amination).Highly versatile and predictable. The Buchwald-Hartwig approach is exceptionally powerful for a broad range of amines.[12][12]

Detailed Protocol: Chichibabin Synthesis of 2-Aminopyridine

Safety Warning: Sodium amide is highly reactive, corrosive, and moisture-sensitive. This procedure must be performed by trained personnel in a chemical fume hood under a strictly inert and anhydrous atmosphere, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]

Materials:

  • Pyridine (1.0 eq)

  • Sodium Amide (1.2 eq)

  • Anhydrous Toluene

  • Water (for quenching)

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Addition: To the flask, add freshly powdered sodium amide (1.2 eq). Under a positive pressure of nitrogen, add anhydrous toluene via cannula to create a suspension.[1]

  • Pyridine Addition: Begin stirring the suspension and add pyridine (1.0 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (~110°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction by observing the evolution of hydrogen gas and the formation of a dark red intermediate.[1]

  • Quenching: After the reaction is complete (gas evolution ceases), cool the flask to 0°C in an ice bath. Cautiously and slowly add water dropwise to quench any unreacted sodium amide. Once the initial vigorous reaction subsides, add a saturated solution of ammonium chloride.[1]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[1]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude 2-aminopyridine by column chromatography on silica gel or by recrystallization.[1]

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • Chichibabin reaction. Wikipedia. Available from: [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. Available from: [Link]

  • Chichibabin reaction. Grokipedia. Available from: [Link]

  • Chichibabin amination: Easy mechanism. Chemistry Notes. Available from: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC, NIH. Available from: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC, PubMed Central. Available from: [Link]

  • Chichibabin Reaction. Chemistry LibreTexts. Available from: [Link]

  • Milder Conditions for the Chichibabin Reaction. ChemistryViews. Available from: [Link]

  • The Chemistry of Pyridine. Available from: [Link]

  • Chichibabin Reaction. Slideshare. Available from: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC, NIH. Available from: [Link]

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. Available from: [Link]

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Technical Support Center: Purification of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the purification of 2-aminopyridine derivatives. This support center is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of 2-aminopyridine and its derivatives.

Q1: What are the primary methods for purifying 2-aminopyridine derivatives?

The four principal strategies for purifying 2-aminopyridine derivatives are:

  • Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen and the amino group.[1][2]

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.[1][3]

  • Recrystallization: Ideal for purifying solid compounds by exploiting differences in solubility between the target molecule and impurities.[1][4]

  • Distillation: Suitable for volatile, thermally stable liquid derivatives.[5]

Q2: How do I choose the best purification method for my specific derivative?

The optimal method depends on several factors: the physical state of your product (solid vs. liquid), its stability (especially towards acid/base), polarity, and the nature of the impurities. The following decision tree provides a logical framework for selecting a method.

G Start Crude Product (contains 2-aminopyridine derivative) IsSolid Is the product a solid? Start->IsSolid IsStable Is the product stable to mild acid (e.g., 1M HCl)? IsSolid->IsStable No (Liquid/Oil) SolubilityDiff Do product & impurities have different solubilities? IsSolid->SolubilityDiff Yes IsVolatile Is the product a thermally stable liquid? IsStable->IsVolatile No AcidBase Acid-Base Extraction IsStable->AcidBase Yes SolubilityDiff->IsStable No Recrystallization Recrystallization SolubilityDiff->Recrystallization Yes Chromatography Column Chromatography IsVolatile->Chromatography No Distillation Distillation IsVolatile->Distillation Yes ConsiderChrom Consider Chromatography Recrystallization->ConsiderChrom For higher purity AcidBase->ConsiderChrom If purity is still low

Caption: Decision tree for selecting a purification method.

Q3: My 2-aminopyridine derivative is turning dark upon storage or during purification. Why is this happening and how can I prevent it?

2-aminopyridine and its derivatives can darken over time due to oxidation or polymerization, a process often accelerated by exposure to air, light, and heat.[6]

Prevention Strategies:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store in amber-colored vials or wrap containers in aluminum foil.

  • Temperature Control: Store at recommended low temperatures.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities before the cooling and crystallization step.[4]

Q4: What are the most common impurities I might encounter?

Common impurities often include:

  • Unreacted starting materials (e.g., pyridine, halopyridines).[3][7]

  • Reagents from the synthesis, such as sodium amide from a Chichibabin reaction.[7]

  • Side-products from undesired reactions.

  • Solvents used in the reaction or work-up.

II. Troubleshooting Guides for Specific Techniques

This section provides detailed troubleshooting for the primary purification methods.

Acid-Base Extraction

This is often the first line of defense, exploiting the basic nature of the pyridine nitrogen (pKa of 2-aminopyridine is ~6.86) to separate it from neutral or acidic compounds.[8][9] The general principle involves dissolving the crude mixture in an organic solvent and washing with an aqueous acid. The basic 2-aminopyridine derivative is protonated, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[1][2]

Troubleshooting Common Issues:
Problem Plausible Cause(s) Expert-Recommended Solution(s)
Emulsion Formation - High concentration of amphiphilic impurities.- Vigorous shaking of the separatory funnel.- Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Mechanical Separation: Gently swirl or stir the mixture instead of shaking. If an emulsion persists, filter the mixture through a pad of Celite or glass wool.[1]
Product is Acid-Sensitive The pyridinium salt formation requires an acidic environment that may degrade the target molecule.- Use Milder Acids: Employ a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute citric acid solution for the wash.[1]- Copper Sulfate Method: An alternative is to wash with aqueous copper(II) sulfate. Pyridines coordinate with Cu²⁺ to form a water-soluble complex, effectively removing them from the organic layer without strong acid.[1]
Incomplete Removal of Amine - Insufficient acid used.- Inefficient partitioning after a single wash.- Verify pH: After washing, test the aqueous layer with pH paper to ensure it is acidic.- Increase Wash Cycles: Perform multiple (3-5) small-volume acidic washes. This is more effective than a single large-volume wash.[1]
Product Crashes Out The protonated salt of your derivative has low water solubility.- Increase Aqueous Volume: Use a larger volume of aqueous acid to keep the salt dissolved.- Back-Extraction: If the salt precipitates, isolate it by filtration and then neutralize it to recover the free base, which can then be extracted into a fresh organic solvent.
Protocol: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable water-immiscible organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (Step 2 & 3) two more times.

  • Combine & Neutralize: Combine the aqueous layers. Slowly add a base (e.g., 6M NaOH) with cooling until the solution is basic (pH > 10), which should precipitate the purified amine.

  • Re-extraction: Extract the aqueous solution with three portions of the organic solvent.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-aminopyridine derivative.

Recrystallization

This technique is highly effective for purifying solid derivatives, provided a suitable solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[4]

Troubleshooting Common Issues:
Problem Plausible Cause(s) Expert-Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Compound is an oil at the working temperature.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound.[4]- Reduce Solvent: Slowly evaporate some of the solvent to increase the concentration.
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystallizing.- Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. A slower cooling rate promotes orderly crystal lattice formation.- Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system.[4]
Poor Recovery - Compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Maximize Precipitation: After cooling to room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[4]- Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Solvent Selection Table for 2-Aminopyridine

The solubility of 2-aminopyridine itself has been studied in various solvents, providing a good starting point for derivative purification.[10][11]

Solvent Class Examples Solubility Characteristics Recrystallization Potential
Protic Solvents Water, Ethanol, MethanolHigh solubility due to hydrogen bonding.[8]Good for highly polar derivatives. Often used in mixed solvent systems (e.g., Ethanol/Water).
Aprotic Polar Acetonitrile, DMF, NMPGenerally high solubility.[10]Can be effective, but high boiling points can be difficult to remove.
Ethers & Esters Diethyl Ether, Ethyl AcetateModerate solubility.[11][12]Excellent choices. Good balance of solvating power and volatility.
Hydrocarbons Hexane, Cyclohexane, TolueneLow solubility.[10]Often used as the "anti-solvent" in a mixed-solvent system to induce precipitation.
Column Chromatography

Chromatography is the most powerful technique for separating complex mixtures or achieving very high purity.[3] For aminopyridines, which are basic, special considerations are necessary.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis TLC 1. Develop TLC Method (Find suitable solvent system) Slurry 2. Prepare Column (Slurry pack with silica gel) TLC->Slurry Load 3. Load Sample (Dry loading is preferred) Slurry->Load Elute 4. Elute with Mobile Phase (May need amine additive) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Concentrate Analyze->Combine

Caption: General workflow for column chromatography purification.

Troubleshooting Common Issues:
Problem Plausible Cause(s) Expert-Recommended Solution(s)
Tailing / Streaking on TLC/Column The basic amine interacts strongly with acidic silanol (Si-OH) groups on the silica gel surface, leading to poor peak shape and irreversible adsorption.- Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to the eluent (typically 0.5-2% v/v). This neutralizes the acidic sites on the silica.- Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.
Poor Separation - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was poorly packed.- Optimize Eluent: Develop a solvent system using TLC where the desired compound has an Rf value between 0.25 and 0.40.- Repack Column: Ensure the column is packed uniformly without air bubbles or cracks. A slurry packing method is generally most effective.
Product Won't Elute Compound is too polar and has very strong interactions with the stationary phase.- Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., from 10% EtOAc in Hexane to 30% EtOAc). A gradient elution can be very effective.- Switch to a More Polar System: Consider using a solvent system like Dichloromethane/Methanol if an Ethyl Acetate/Hexane system is insufficient.

III. References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.

  • How to remove unreacted 2-aminopyridine from product. BenchChem Technical Support.

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data, ACS Publications.

  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. BenchChem.

  • 2-Aminopyridine. PubChem.

  • 2-Aminopyridine. ChemicalBook.

  • Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate.

  • Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Cheméo.

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. MDPI.

  • Process for preparing 2-aminopyridine derivatives. Google Patents.

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.

  • Acid-Base Extraction. University of Colorado Boulder.

  • Preparation of 2-aminopyridine and 2-aminoquinoline. Google Patents.

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.

  • Acid–base extraction. Wikipedia.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate.

  • 2-Aminopyridine. Wikipedia.

  • 2-Aminopyridine for synthesis. Sigma-Aldrich.

  • 2-Aminopyridine-3-carboxylic acid. ChemicalBook.

  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.

  • Acid-Base Extraction. Chemistry LibreTexts.

  • 2-Aminopyridine, 25G. Lab Pro Inc.

  • PV2143. OSHA.

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate.

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PubMed.

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. GoldBio.

  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.

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Technical Support Center: Synthesis of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Dimethoxypyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this valuable heterocyclic building block. Our guidance is structured in a practical question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: Synthetic Strategy and Key Challenges

This compound is a key intermediate in medicinal chemistry. Its synthesis, while achievable through several routes, is not without challenges. The electron-donating nature of the two methoxy substituents significantly influences the reactivity of the pyridine ring, often leading to specific and sometimes unexpected side reactions. This guide focuses on the two most prevalent synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and classical Chichibabin-type direct amination. We will dissect the common pitfalls of each method and provide clear, actionable troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Route A: Buchwald-Hartwig Amination

(Starting from 2-halo-4,5-dimethoxypyridine)

Question 1: My Buchwald-Hartwig reaction has a low yield of the desired this compound. The major byproduct I've isolated has a mass corresponding to my starting material minus the halogen. What is this byproduct and how can I minimize its formation?

Answer:

This common byproduct is 4,5-dimethoxypyridine, the result of a hydrodehalogenation side reaction.

  • Plausible Cause: Hydrodehalogenation is a well-documented competing pathway in Buchwald-Hartwig aminations.[1] It typically occurs via two primary mechanisms. The most common is the β-hydride elimination from the palladium-amido intermediate, which competes directly with the desired reductive elimination step that forms the C-N bond.[2] Alternatively, reaction of the palladium(0) catalyst with trace water or other proton sources can generate a palladium hydride species, which can then react with the aryl halide.

  • Troubleshooting & Optimization:

    • Ligand Selection: This is the most critical parameter. The use of bulky, electron-rich phosphine ligands can sterically hinder the conformation required for β-hydride elimination and electronically favor the desired reductive elimination pathway.[1] Consider switching from first-generation ligands (e.g., PPh₃) to more advanced, sterically hindered ligands.

    • Base Selection: While a strong base is necessary for the reaction, extremely strong bases can sometimes promote side reactions. If using NaOtBu, consider screening other bases like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the higher-activation-energy side reaction. Monitor your reaction progress carefully to ensure the desired transformation still proceeds at a reasonable rate.

    • Amine Source: If using a primary amine as your ammonia source (e.g., benzophenone imine followed by hydrolysis), ensure it is of high purity. Primary amines are generally more prone to causing hydrodehalogenation than secondary amines.[1]

Parameter Recommendation for Minimizing Hydrodehalogenation Rationale
Ligand Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).Accelerates reductive elimination over competing side reactions.[1]
Base Screen weaker bases (K₂CO₃, Cs₂CO₃) if NaOtBu proves problematic.Can modulate the reactivity of the system and reduce undesired pathways.
Temperature Attempt the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C).Side reactions may have a higher activation energy than the desired C-N coupling.
Solvent/Reagents Ensure anhydrous conditions and use freshly distilled, de-gassed solvents.Minimizes the formation of palladium hydride species from trace water.
Route B: Chichibabin Amination

(Starting from 4,5-dimethoxypyridine)

Question 2: I am attempting a direct amination of 4,5-dimethoxypyridine using sodium amide (NaNH₂) in xylene, but I am only recovering my starting material, even at high temperatures. Why is the reaction failing?

Answer:

The reaction is likely failing due to the strong deactivating effect of the two methoxy groups on the pyridine ring.

  • Plausible Cause: The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) attacks an electron-deficient carbon on the pyridine ring, typically the C2 or C6 position.[3][4] The reaction proceeds through a negatively charged σ-adduct (Meisenheimer adduct).[3] The methoxy groups at the C4 and C5 positions are strong electron-donating groups (EDGs). They increase the electron density of the pyridine ring, making it less electrophilic and therefore less susceptible to attack by the nucleophilic amide anion. This deactivating effect can significantly inhibit or completely prevent the Chichibabin reaction from occurring under standard conditions.[3]

  • Troubleshooting & Optimization:

    • Harsher Conditions (with caution): While often leading to decomposition, increasing the temperature further or using a more polar, high-boiling solvent might provide marginal conversion. However, this is generally not a recommended path.

    • Use of Additives: Some modern variations of the Chichibabin reaction utilize additives to enhance the basicity of the amide source. For example, composites of NaH with sodium or lithium iodide have been shown to mediate Chichibabin aminations under milder conditions, although their effectiveness on heavily electron-rich substrates may still be limited.[5]

    • Alternative Synthetic Route: The most practical solution is to recognize the electronic limitations of this substrate for the Chichibabin reaction. The Buchwald-Hartwig amination (Route A) starting from 2-bromo-4,5-dimethoxypyridine is a far more reliable and electronically favored approach for this specific molecule.

Visualizing Reaction Pathways

A clear understanding of the reaction mechanism is crucial for effective troubleshooting.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination: Desired vs. Side Pathway cluster_cycle Pd0 Pd(0)L₂ OAC Oxidative Addition Complex Pd0->OAC + Ar-X AmineComplex Pd(II)-Amido Complex OAC->AmineComplex + H₂NR, -Base·HX Product Ar-NH₂ AmineComplex->Product Reductive Elimination (Desired) Byproduct Ar-H (Hydrodehalogenation) AmineComplex->Byproduct β-Hydride Elimination (Side Reaction) center center->Pd0 Catalyst Regeneration

Caption: Competing pathways in the Buchwald-Hartwig amination.

Chichibabin_Reaction Chichibabin Reaction Mechanism cluster_info Mechanism Start Pyridine Adduct σ-Adduct (Meisenheimer Complex) Start->Adduct + NaNH₂ Product 2-Aminopyridine Adduct->Product - NaH (Elimination of H⁻)

Caption: Key intermediate in the Chichibabin reaction.

Analytical & Purification Protocols

Question 3: I have a complex crude reaction mixture. What is a general workflow for identifying the main product and potential byproducts?

Answer:

A systematic analytical approach is key. We recommend a combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: General Workflow for Crude Reaction Mixture Analysis

  • Sample Preparation:

    • Take a small aliquot (~1-2 mg) of the crude reaction mixture post-workup.

    • Dissolve it in a suitable solvent (e.g., 1 mL of Methanol, Acetonitrile, or Dichloromethane) to create a stock solution.

  • Thin Layer Chromatography (TLC) Analysis:

    • Purpose: To quickly visualize the complexity of the mixture and determine an appropriate solvent system for column chromatography.

    • Procedure:

      • Spot the crude mixture alongside your starting material(s) on a silica gel TLC plate.

      • Develop the plate using a solvent system (e.g., start with 30% Ethyl Acetate in Hexanes and adjust polarity as needed).

      • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

      • The number of spots indicates the minimum number of components. The desired product, being more polar than the starting halide, should have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Purpose: To separate components and obtain their mass-to-charge ratio (m/z), providing crucial molecular weight information.

    • Procedure:

      • Dilute the stock solution further (e.g., 1:100 in methanol).

      • Inject onto an LC-MS system (typically a C18 reverse-phase column).

      • Run a gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

      • Analyze the resulting chromatogram and mass spectra. Compare the observed m/z values with the expected masses for the product and potential byproducts (see table below).

Table of Common Byproducts and Their Expected Mass Signatures

Byproduct NameSynthetic RouteExpected Mass vs. Starting Halide (Ar-X)Expected Mass vs. Product (Ar-NH₂)
4,5-DimethoxypyridineBuchwald-HartwigM(Ar-X) - M(X) + M(H)M(Ar-NH₂) - M(NH₂) + M(H)
Dimer (Ar-Ar)Buchwald-Hartwig2M(Ar-X) - 2M(X)2M(Ar-NH₂) - 2M(NH₂)
Unreacted Starting MaterialBothM(Ar-X)M(Ar-NH₂) - M(NH₂) + M(X)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the structure of the isolated product and byproducts.

    • Procedure:

      • After purification (see Protocol 2), dissolve a pure sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra.

      • For this compound, expect to see two distinct aromatic proton singlets, two methoxy group singlets, and a broad singlet for the -NH₂ protons. Byproducts will have distinctly different spectra. For example, the hydrodehalogenated byproduct will show three aromatic protons.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM or Ethyl Acetate), adding silica, and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using an appropriate eluent system determined by TLC (e.g., a gradient of 10% to 50% Ethyl Acetate in Hexanes).

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the determined solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • D. A. Culkin, J. F. Hartwig, "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines," Org. Lett., 2007 , 9(24), pp 4979–4982. [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," 2023. [Link]

  • L. Ackermann, R. Vicente, N. Hofmann, "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines," ACS Omega, 2019 , 4(7), pp 12673-12680. [Link]

  • L. Ackermann, R. Vicente, N. Hofmann, "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines," ACS Omega, 2019 , 4(7), pp 12673-12680. [Link]

  • YouTube, "Preparation of Pyridines, Part 7: By Amination and Hydroxylation," OChem, 2022. [Link] (Note: A representative, non-specific video link is used as the original may not be stable).

  • Organic Chemistry Portal, "Pyridine synthesis." [Link]

  • Wikipedia, "Buchwald–Hartwig amination." [Link]

  • ResearchGate, "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines," Request PDF. [Link]

  • K. G. M. K. D. K. Wijeratne, Y. Li, M. K. G. E. K. K. Wijeratne, M. Yoshimura, T. K. M. K. D. K. Wijeratne, "Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite," Chem. Commun., 2016 , 52, pp 7849-7852. [Link]

  • Wikipedia, "Chichibabin reaction." [Link]

  • Grokipedia, "Chichibabin reaction." [Link]

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Technical Support Center: Synthesis of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethoxypyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. While detailed, publicly available protocols for this specific isomer are not abundant, this document leverages established principles of pyridine chemistry to provide robust, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic strategies for preparing this compound?

Answer: Constructing the this compound scaffold can be approached through several strategic routes. The optimal choice depends on starting material availability, scale, and the capabilities of your lab. The most common and logical approaches are based on modifying a pre-existing pyridine ring.

  • Sequential Nucleophilic Aromatic Substitution (SNAr): This is arguably the most direct and versatile approach. It typically starts with a di-halogenated pyridine. The strategy involves the stepwise replacement of halogens with methoxy and amino groups. The order of substitution is critical and is dictated by the activating/deactivating effects of the substituents. For instance, starting with 2-amino-4,5-dihalopyridine, one could perform a double methoxylation. Alternatively, starting with a 2-halo-4,5-dimethoxypyridine allows for a final amination step.

  • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): This modern approach is highly effective for forming C-N bonds. If a 2-bromo- or 2-chloro-4,5-dimethoxypyridine intermediate can be synthesized, it can be coupled with an ammonia surrogate or protected amine using a palladium catalyst and a specialized phosphine ligand. This method often offers higher yields and milder conditions than traditional SNAr.[1][2]

  • Pyridine Ring Construction: Building the ring from acyclic precursors (e.g., via condensation reactions) is another possibility, though often more complex for producing specific, non-symmetrical substitution patterns like this one.[3] This route is generally less favored unless a specific precursor is readily available or large-scale synthesis demands a completely different approach.

Q2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) from a halogenated pyridine, but the reaction is stalling. What are the primary causes?

Answer: Stalled SNAr reactions on pyridine rings are a common issue. The electron-deficient nature of the pyridine ring facilitates these reactions, but several factors can impede progress:

  • Insufficient Activation: The pyridine ring must be sufficiently electron-deficient for the nucleophile to attack. If your starting material has strong electron-donating groups, the reaction will be sluggish. The position of the leaving group (halogen) is also crucial; positions 2 and 4 are most activated for SNAr.

  • Base Strength and Stoichiometry: For methoxylation with methanol or amination with an amine salt, a strong, non-nucleophilic base (like NaH, K2CO3, or NaOtBu) is required to deprotonate the nucleophile.[4] Ensure the base is fresh, anhydrous, and used in sufficient molar excess to drive the reaction to completion.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in heat (e.g., to 60-120°C) while monitoring by TLC is a standard optimization step.[4]

  • Moisture: Water in the reaction can quench the base and hydrolyze starting materials or intermediates. Always use anhydrous solvents and dry glassware.[5]

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses specific problems you may encounter during the synthesis, categorized by the likely cause.

Problem 1: Low yield due to incomplete conversion in an SNAr methoxylation step (e.g., converting a chloro-pyridine to a methoxy-pyridine).
  • Root Cause Analysis: The nucleophilicity of the methoxide or the reactivity of the substrate may be insufficient under the chosen conditions.

  • Solutions:

    • Choice of Base/Nucleophile: Using sodium methoxide (NaOMe) is common. However, for a more potent nucleophile, generating it in situ by adding sodium hydride (NaH) to anhydrous methanol at 0°C can be more effective.[4] Ensure at least one equivalent of base per mole of alcohol.

    • Solvent Effects: Polar aprotic solvents like THF, DMF, or DMSO can accelerate SNAr reactions by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus increasing its reactivity.

    • Temperature Increase: As mentioned, these reactions often require heat. Refluxing in THF (approx. 66°C) or heating in DMF at 80-100°C can significantly increase the reaction rate. Monitor for potential product decomposition at higher temperatures.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base K2CO3NaH or NaOMeStronger base ensures complete deprotonation of methanol for a more potent nucleophile.
Solvent Methanol (as solvent)Anhydrous THF or DMFPolar aprotic solvents enhance nucleophilicity compared to protic solvents.
Temperature 25°C - 40°C60°C - 100°CProvides sufficient energy to overcome the activation barrier for C-Cl or C-Br bond cleavage.
Problem 2: Significant formation of side products during amination of a di-halogenated pyridine.
  • Root Cause Analysis: If you are performing a mono-amination on a di-halogenated pyridine, the primary product can sometimes be more reactive than the starting material, leading to a second amination reaction. Alternatively, other functional groups on the ring can compete in reactivity.

  • Solutions:

    • Control Stoichiometry: Use a slight excess, but not a large one, of your aminating agent (e.g., 1.1-1.5 equivalents). Adding the amine slowly to the reaction mixture at a controlled temperature can also favor mono-substitution.

    • Protecting Groups: If the amine itself is causing issues, consider using a protected form, such as a Boc-protected amine, which can be deprotected in a final step.

    • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often increase selectivity and prevent over-reaction.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yield in a typical SNAr synthesis of an aminopyridine.

Troubleshooting_Yield Start Low Yield Observed Check_TLC Analyze TLC/LC-MS: What species are present? Start->Check_TLC SM_Present Problem: Incomplete Reaction (Significant Starting Material) Check_TLC->SM_Present Mainly Starting Material Side_Products Problem: Side Product Formation (Unknown spots observed) Check_TLC->Side_Products Multiple Products Product_Degradation Problem: Product Degradation (Streaking, baseline material) Check_TLC->Product_Degradation Product Disappears Over Time Action_Temp Action: Increase Temperature (e.g., in 20°C increments) SM_Present->Action_Temp Action_Stoich Action: Adjust Stoichiometry (Slow addition of nucleophile) Side_Products->Action_Stoich Action_Time Action: Reduce Reaction Time (Monitor closely) Product_Degradation->Action_Time Action_Base Action: Use Stronger Base (e.g., NaH instead of K2CO3) Action_Temp->Action_Base Action_Solvent Action: Change to Polar Aprotic Solvent (e.g., THF, DMF) Action_Base->Action_Solvent Action_Temp_Selectivity Action: Lower Temperature (Improve selectivity) Action_Stoich->Action_Temp_Selectivity Action_Time->Action_Temp_Selectivity

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying the pyridine ring. Pyridine and its derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] However, the intrinsic electronic properties of the pyridine nucleus present significant challenges in controlling the site of functionalization.[1][3][5] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific regioselectivity issues encountered during your experiments.

Understanding the Challenge: The Electronic Landscape of the Pyridine Ring

The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system. This makes the ring less reactive towards electrophilic aromatic substitution compared to benzene and directs substitution to the C3 position under harsh conditions.[6][7] Conversely, the electron-deficient C2, C4, and C6 positions are susceptible to nucleophilic attack. The lone pair on the nitrogen atom can also coordinate with metal catalysts, further influencing reactivity and regioselectivity.[3]

Pyridine_Reactivity cluster_ring cluster_reactivity Pyridine Pyridine N N C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 Electrophile Electrophilic Attack (Harsh Conditions) Electrophile->C3 Favored Nucleophile Nucleophilic/Organometallic Attack Nucleophile->C2 Favored Nucleophile->C4 Possible Radical Radical Attack (Minisci-type) Radical->C2 Often Favored Radical->C4 Competitive

Caption: Electronic properties governing the regioselectivity of pyridine functionalization.

Troubleshooting Guides

Issue 1: Poor C4-Selectivity in Minisci-Type Reactions

Symptom: Your Minisci reaction is yielding a mixture of C2 and C4-alkylated pyridines, with the C2 isomer being the major product.

Cause: The C2 position is often electronically favored in Minisci-type radical reactions due to its proximity to the nitrogen atom.[3] Achieving C4 selectivity requires overcoming this inherent preference.

Troubleshooting Steps:

  • Introduce Steric Hindrance at the Nitrogen: The use of bulky groups on the pyridine nitrogen can block the C2 and C6 positions, thereby directing the incoming radical to the C4 position.[8]

    • Protocol: Consider forming an N-oxide or a pyridinium salt with a sterically demanding substituent prior to the radical reaction. For instance, N-trimethylsilyl pyridinium salts have been shown to enhance C4 selectivity.[8]

  • Modify the Radical Source: The nature of the radical can influence the regioselectivity.

    • Recommendation: Experiment with different radical precursors. Some photocatalytic methods using specific radical sources have shown a preference for C4 functionalization.[9][10]

  • Employ Photocatalysis: Visible-light-driven photocatalysis can offer alternative reaction pathways with different regiochemical outcomes compared to traditional Minisci conditions.[11][12][13]

    • Insight: Certain organic photocatalysts, like quinolinones, can generate phosphinoyl radicals that selectively attack the C4 position of pyridinium derivatives.[9][10] In contrast, carbamoyl radicals under similar conditions may favor the C2 position, highlighting the subtle interplay between the radical and the substrate.[9][10]

StrategyKey Reagents/ConditionsExpected OutcomeReference
Steric Shielding Bulky N-substituents (e.g., N-oxides, bulky pyridinium salts)Increased C4:C2 ratio[8]
Photocatalysis Quinolinone photocatalyst, phosphinoyl radical sourcePredominantly C4-phosphinoylation[9][10]
Organocatalysis Dithiophosphoric acid catalyst, allylic C-H sourceC4-allylation via pyridinyl radicals[11][12][13]
Issue 2: Lack of C3-Selectivity in Electrophilic Substitution

Symptom: Attempts at electrophilic aromatic substitution (e.g., nitration, halogenation) result in low yields, require harsh conditions, and produce a mixture of isomers.

Cause: The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack.[6][7] While the C3 position is the most electron-rich carbon, the reaction often requires forcing conditions which can lead to side reactions and poor selectivity.[3]

Troubleshooting Steps:

  • Directed ortho-Metalation (DoM) Approach: For substituted pyridines, a directing group can be used to achieve C3 or C4 functionalization with high regioselectivity.

    • Workflow:

      • Install a directing metalation group (DMG) at the C2 or C4 position.

      • Treat with a strong base (e.g., LDA, n-BuLi) to deprotonate the adjacent position.[14][15][16]

      • Quench with an electrophile.

    • Example: A DMG at C2 will direct metalation to C3. A DMG at C3 will direct metalation to C4.[15]

    DoM_Strategy Start Pyridine with DMG at C2 Base Add Strong Base (e.g., LDA) Start->Base Metalation Selective C3-Lithiation Base->Metalation Electrophile Quench with Electrophile (E+) Metalation->Electrophile Product C3-Functionalized Pyridine Electrophile->Product

    Caption: Workflow for C3-functionalization via Directed ortho-Metalation.

  • Dearomatization-Rearomatization Strategy: A modern approach involves the temporary dearomatization of the pyridine ring to activate the C3 and C5 positions towards functionalization.[2][5][17][18]

    • Mechanism: The pyridine is converted into a more electron-rich dearomatized intermediate, which then undergoes regioselective functionalization. A subsequent rearomatization step restores the pyridine ring.[2] This strategy has been successfully applied for meta-C-H functionalization.[2][5][17][18]

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective C2-functionalization?

A1: C2-functionalization is often the most straightforward due to the electronic influence of the nitrogen atom.[3][8]

  • Directed ortho-Metalation (DoM): A directing group at the C3 position can direct metalation to the C2 position.[15] However, direct lithiation of pyridine itself can be complicated by nucleophilic addition of the organolithium reagent.[14][16] Using hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can mitigate this issue.[16]

  • Transition Metal-Catalyzed C-H Activation: Many transition metal catalysts, guided by directing groups, show a strong preference for C2-functionalization.[19][20] For instance, rhodium(III)-catalyzed C-H amidation has been reported with high regioselectivity for the C2 position.[19]

  • Minisci-Type Reactions: As mentioned, radical reactions often favor the C2 position unless sterically hindered.[3]

Q2: My pyridine starting material is complex and sensitive. What are the mildest methods for C-H functionalization?

A2: For complex and sensitive substrates, harsh conditions are not viable. Modern photocatalytic and some transition-metal-catalyzed methods offer milder alternatives.

  • Visible-Light Photocatalysis: These reactions often proceed at room temperature and are tolerant of many functional groups.[9][10][13] For example, a photochemical organocatalytic method has been developed for the C4-allylation of pyridines under mild conditions.[11][12][13]

  • Transition-Metal Catalysis: While some methods require high temperatures, significant progress has been made in developing lower-temperature protocols. Look for catalyst systems designed for high efficiency and functional group tolerance.[20]

Q3: I am observing N-alkylation as a side product. How can I prevent this?

A3: N-alkylation is a common side reaction, especially with alkyl halides.

  • Protecting Groups: If not part of the desired reaction pathway, consider protecting the nitrogen atom. However, this will alter the electronic properties of the ring.

  • Choice of Base and Solvent: In deprotonation/alkylation sequences, the choice of base and solvent is critical. Using a non-nucleophilic base and a non-polar solvent can sometimes disfavor N-alkylation.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.[21]

Q4: Can I functionalize two different positions on the pyridine ring sequentially?

A4: Yes, this is a powerful strategy for creating highly substituted pyridines.

  • Orthogonal Strategies: The key is to use orthogonal functionalization methods. For example, you could perform a C4-selective radical reaction, and then use a directing group to install a substituent at the C2 or C3 position via DoM.

  • Sequential C-H Activation: Some methods allow for sequential functionalization. For instance, after a C4-alkylation, it may be possible to perform a subsequent C2-alkylation under different conditions.[8]

Q5: How do I choose the right directing group for my DoM reaction?

A5: The choice of directing metalation group (DMG) is crucial for success.

  • Directing Ability: DMGs vary in their directing strength. Strong DMGs include amides, carbamates, and sulfoxides.[14]

  • Ease of Removal/Conversion: Consider the subsequent steps in your synthesis. An ideal DMG is one that can be easily removed or converted into another functional group. Some powerful DMGs, like tertiary amides, can be difficult to remove.[15]

  • Compatibility: Ensure the DMG is stable to the strong bases and electrophiles used in the DoM sequence.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of a 2-Substituted Pyridine

This is a general guideline and must be optimized for your specific substrate and electrophile.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 2-substituted pyridine (1.0 equiv.) and anhydrous THF (0.2-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 equiv., freshly prepared or commercial) in THF dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress by TLC if a suitable quenching method is available (e.g., quenching a small aliquot with D₂O and analyzing by ¹H NMR or MS).

  • Electrophile Addition: Slowly add the electrophile (1.2 equiv.) neat or as a solution in anhydrous THF, maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for another 1-3 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.[22]

References

  • Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • O’Hara, F., & Blackmond, D. G. (2012). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters. [Link]

  • Comins, D. L., & Lindsley, C. W. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters. [Link]

  • Verma, A. K., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Goti, G., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

  • Goti, G., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ResearchGate. [Link]

  • Hong, S., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. KAIST Repository. [Link]

  • Hong, S., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link]

  • Goti, G., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Europe PMC. [Link]

  • Sarpong, R. (2014). Pyridine CH functionalization. SlideShare. [Link]

  • El-Mowafy, A. M., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Saeed, A., Zain-ul-Abideen, M., & Mustafa, M. N. (2018). The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry. [Link]

  • Wang, C., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity. [Link]

  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES. ResearchGate. [Link]

  • ResearchGate. (n.d.). C4‐selective functionalizations of pyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. ResearchGate. [Link]

  • Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Chem. [Link]

  • Hong, S., et al. (2023). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • Reddit. (2017). Pyridine chemistry and possible reactions. r/chemhelp. [Link]

  • McNally, A. (2019). Site-selective C—H functionalization of pyridines via activated pyridinium intermediates. ProQuest. [Link]

  • Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]

  • Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction? Quora. [Link]

  • Wikipedia. (n.d.). Supramolecular catalysis. Wikipedia. [Link]

  • ResearchGate. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Semantic Scholar. [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. [Link]

  • ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe? ResearchGate. [Link]

Sources

Stability of 4,5-Dimethoxypyridin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dimethoxypyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dark, cool, and dry place, preferably at 2-8°C under an inert atmosphere. This is due to its potential sensitivity to light and air.

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and exposure to light and oxygen. Generally, aminopyridines can be susceptible to degradation under harsh acidic or basic conditions, and in the presence of oxidizing agents. For sensitive applications, it is recommended to prepare solutions fresh and protect them from light.

Q3: What are the likely degradation pathways for this compound?

Based on the chemistry of related aminopyridine compounds, the most probable degradation pathways for this compound are oxidation and photolysis.[1]

  • Oxidation: The pyridine nitrogen and the electron-rich aromatic ring are susceptible to oxidation. This can lead to the formation of N-oxides and potentially hydroxylated or other oxidized species. Studies on similar compounds like 3,4-diaminopyridine have shown the formation of N-oxides and nitro-pyridines under oxidative stress.[1][2] The methoxy groups, being electron-donating, can activate the pyridine ring, potentially influencing its susceptibility to oxidation.

  • Hydrolysis: While generally less reactive than esters or amides in other contexts, hydrolysis of the methoxy groups or other reactions could be possible under extreme pH and temperature conditions.

  • Photolysis: Pyridine-containing compounds can be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.[3]

Q4: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and acid chlorides. As a basic compound, it will react exothermically with acids.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: You observe a color change (e.g., yellowing, browning) in your solid sample or solution over time.
  • Potential Cause 1: Oxidation. Exposure to air can lead to the oxidation of the amine or the pyridine ring, resulting in colored degradation products.

  • Solution:

    • Always store the solid compound under an inert atmosphere (e.g., argon or nitrogen).

    • When preparing solutions, use de-gassed solvents and consider working under an inert atmosphere.

    • Prepare solutions fresh before use whenever possible.

  • Potential Cause 2: Photodegradation. Exposure to light, especially UV light, can cause degradation.

  • Solution:

    • Store the solid compound and any solutions in amber vials or wrapped in aluminum foil to protect from light.[3]

    • Minimize exposure to ambient light during experimental manipulations.

Issue 2: You see unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) of a sample containing this compound.
  • Potential Cause: Chemical Degradation. The compound may be degrading under your experimental or storage conditions.

  • Solution:

    • Review your conditions:

      • pH: Is your medium strongly acidic or basic? Aminopyridines can be unstable at pH extremes. Consider buffering your solution to a more neutral pH if the experiment allows.

      • Temperature: Are you heating the sample for extended periods? Thermal degradation is a possibility.

      • Oxidizing agents: Does your reaction mixture or solvent contain any oxidizing agents (e.g., peroxides)?

    • Perform a forced degradation study: To identify potential degradation products and understand the stability limits of the compound, a forced degradation study is recommended. A general protocol is provided below. This will help in developing a stability-indicating analytical method.[4][5][6]

Issue 3: You are experiencing poor solubility or precipitation of your compound in aqueous solutions.
  • Potential Cause 1: pH-dependent solubility. As an amine, the solubility of this compound is likely pH-dependent. The free base may be less soluble in neutral or basic aqueous solutions.

  • Solution:

    • Try acidifying the solution slightly. Protonation of the amino group or the pyridine nitrogen should increase aqueous solubility.

    • Consider using a co-solvent such as DMSO, DMF, or ethanol, followed by dilution into your aqueous medium. Always check the compatibility of the co-solvent with your experimental system.

  • Potential Cause 2: Salt formation/precipitation with buffer components.

  • Solution:

    • Evaluate the components of your buffer for potential incompatibilities.

    • Try a different buffering agent.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify likely degradation products.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL.

    • Incubate a sample at 60°C for 24 hours. Keep a control sample at room temperature.

    • Analyze samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.[1]

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL.

    • Incubate a sample at 60°C for 24 hours. Keep a control sample at room temperature.

    • Analyze samples at various time points.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 N HCl.[1]

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of approximately 100 µg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at 60°C for 24 hours.

    • Also, incubate a stock solution (in a suitable solvent) at 60°C for 24 hours.

    • Analyze the stressed samples alongside a control sample stored at the recommended storage temperature.

  • Photostability:

    • Expose the solid compound and a stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4][8]

    • Keep a control sample wrapped in aluminum foil to shield it from light under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples.

3. Analytical Method:

  • A stability-indicating HPLC method with UV detection is typically used. The method should be able to separate the parent compound from all degradation products.

  • LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[9]

Data Presentation

Stress ConditionTemperatureDurationExpected OutcomePotential Degradation Products
Acid Hydrolysis 60°C24 hoursPotential for degradation, possibility of methoxy group hydrolysis.Hydroxylated pyridines
Base Hydrolysis 60°C24 hoursGenerally more stable than under acidic conditions for some amines.Minimal degradation expected.
**Oxidation (3% H₂O₂) **Room Temp24 hoursHigh potential for degradation.N-oxides, hydroxylated species, ring-opened products.
Thermal 60°C24 hoursSolid form is likely stable if protected from light and air.[10] Solution stability is solvent-dependent.Minimal degradation of solid.
Photostability ICH Q1BAs per guidelinePotential for significant degradation.Complex mixture of photoproducts.

Visualizations

Caption: Troubleshooting workflow for unexpected results.

DegradationPathway A This compound B N-Oxide Derivative A->B Oxidation (H₂O₂) C Hydroxylated/Oxidized Ring A->C Oxidation / Photolysis D Other Degradants A->D Harsh Conditions (Strong Acid/Base, High Temp, UV)

Caption: Potential degradation pathways.

References

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  • E. F. G. Herington. (1954). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B.
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  • Sigma-Aldrich. (n.d.). 2-Aminopyridine.
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  • Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
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  • Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.
  • Duch, D. S., et al. (1982). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U)
  • Odou, P., et al. (2005). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis.

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Technical Support Center: 2-Aminopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-level troubleshooting for transition metal-catalyzed cross-coupling reactions involving 2-aminopyridine substrates. The unique electronic and structural properties of 2-aminopyridines present specific challenges that can impede reaction success. This resource offers in-depth, mechanistically-grounded solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Section 1: General Issues & Low Reaction Conversion

Q1: My cross-coupling reaction with a 2-aminopyridine substrate is showing low or no conversion. What are the most likely causes?

Low conversion is the most common issue and typically stems from the inherent properties of the 2-aminopyridine moiety, which can interfere with the catalyst's activity.[1] The primary factors to investigate are:

  • Catalyst Poisoning/Inhibition: This is the most prevalent and unique challenge for this substrate class.[2] The lone pair of electrons on the pyridine ring nitrogen, in conjunction with the adjacent amino group, can act as a bidentate ligand, chelating strongly to the palladium center.[3][4] This forms a stable, off-cycle complex that inhibits or completely shuts down the catalytic cycle.[2][5]

  • Suboptimal Catalyst System: 2-aminopyridines require highly active and sterically demanding catalyst systems to overcome the chelation problem. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] The choice of both the palladium precursor and, more importantly, the ligand is critical.[2][6]

  • Poor Reaction Setup & Reagent Quality: Palladium-catalyzed reactions, particularly with sensitive substrates, are highly susceptible to oxygen and moisture. The active Pd(0) catalyst can be oxidized to inactive Pd(II), and phosphine ligands can be oxidized.[1][7] Furthermore, reagents like boronic acids can degrade over time or undergo side reactions like protodeboronation in the presence of water.[1][4]

  • Incorrect Base or Solvent Selection: The base is a critical component of the catalytic cycle, and its strength, solubility, and compatibility with the substrates are paramount.[2][8] Similarly, the solvent must solubilize all components and be free of impurities that could act as catalyst poisons.[7][8]

Q2: How can I visually understand the catalyst poisoning problem?

The diagram below illustrates how the 2-aminopyridine scaffold can chelate to a palladium center, forming a stable palladacycle that can prevent the catalyst from participating in the desired cross-coupling cycle.

CatalystPoisoning sub 2-Aminopyridine Substrate chelate Inactive Bidentate Chelate Complex sub->chelate Coordination pd Pd(0) Catalyst pd->chelate cycle Desired Catalytic Cycle pd->cycle Productive Pathway chelate->cycle Inhibited

Caption: Catalyst deactivation via bidentate chelation.

Q3: I suspect my reaction has failed. What is a logical workflow to troubleshoot the problem?

A systematic approach is crucial. Avoid changing multiple parameters at once. The following decision tree provides a logical troubleshooting sequence.

TroubleshootingWorkflow start Reaction Failure (Low/No Conversion) check_setup 1. Verify Inert Atmosphere & Reagent Purity start->check_setup check_ligand 2. Is the Ligand Appropriate? (Bulky, Electron-Rich) check_setup->check_ligand Setup OK screen_ligands Screen Ligands (e.g., SPhos, RuPhos, XPhos, BrettPhos) check_ligand->screen_ligands No/Unsure check_base 3. Is the Base Correct? (Strength & Solubility) check_ligand->check_base Yes screen_ligands->check_base success Reaction Successful screen_ligands->success Optimization screen_bases Screen Bases (NaOtBu, K3PO4, LiHMDS) check_base->screen_bases No/Unsure check_temp 4. Adjust Temperature check_base->check_temp Yes screen_bases->check_temp screen_bases->success Optimization increase_temp Increase Temperature (e.g., 80-120 °C) check_temp->increase_temp No Improvement increase_temp->success

Caption: A systematic workflow for troubleshooting failed reactions.

Section 2: Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of a 2-halopyridine is failing. Which ligands and bases are most effective?

This is a classic challenge. The key is to use a catalyst system that favors the productive catalytic cycle over catalyst sequestration by the substrate.

  • Ligand Choice: The ligand must be sterically bulky and electron-rich. This bulkiness physically prevents the pyridine nitrogen from coordinating to the palladium center, while the electron-rich nature promotes the crucial oxidative addition and reductive elimination steps.[2] State-of-the-art dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard here.

  • Base Selection: A strong, non-nucleophilic base is typically required. The base's role is to deprotonate the amine or the amine-palladium complex, facilitating entry into the catalytic cycle.[2]

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Pre-catalysts (e.g., RuPhos-Pd-G3)Pre-catalysts often provide more consistent and reliable generation of the active Pd(0) species.[3]
Ligands RuPhos , BrettPhos , SPhos, XPhosThese ligands provide the necessary steric bulk to inhibit catalyst poisoning by the pyridine nitrogen.[3] RuPhos and BrettPhos have shown outstanding performance for coupling with primary and secondary amines, respectively.[3]
Bases NaOtBu, KOtBu, LiHMDS, K₃PO₄Sodium tert-butoxide is a common and effective choice. For base-sensitive substrates, a weaker base like K₃PO₄ may be screened. LiHMDS is also highly effective.[3]
Solvents Toluene, Dioxane, THFSolvents must be anhydrous and rigorously degassed to prevent catalyst deactivation.[1][2]

Expert Tip: Using a palladium pre-catalyst that incorporates the desired ligand (e.g., RuPhos-Pd-G3) can significantly improve reproducibility and reaction outcomes by ensuring the efficient formation of the active L-Pd(0) species.[3]

Q5: What does the catalytic cycle for the Buchwald-Hartwig amination look like, and where can it fail with 2-aminopyridines?

Understanding the cycle is key to diagnosing issues. The primary failure point is the initial oxidative addition, which competes with catalyst inhibition.

BuchwaldHartwigCycle pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X (2-Halopyridine) poison Inactive Chelate (Catalyst Poisoning) pd0->poison Substrate Chelation amine_complex Amine Coordination Complex oa_complex->amine_complex R2NH, Base product_complex Product Complex amine_complex->product_complex Deprotonation product_complex->pd0 Reductive Elimination (Product Out) poison->pd0 Reversible? Often Not

Caption: Buchwald-Hartwig cycle and the competing deactivation pathway.

Section 3: Suzuki-Miyaura Coupling

Q6: I'm attempting a Suzuki-Miyaura coupling with a 2-aminopyridine halide and getting low yield. I also see significant byproduct formation. What's going wrong?

Suzuki reactions with 2-pyridyl substrates are notoriously difficult.[9][10] In addition to the catalyst inhibition issues described above, you may be facing problems specific to the Suzuki reaction:

  • Slow Transmetalation: Electron-deficient heteroaryl boron reagents, like those derived from pyridines, often undergo transmetalation at a slow rate.[10]

  • Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved by a proton source (often trace water), converting it to an arene byproduct and terminating the catalytic cycle for that molecule.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle.[4][6]

  • Poor Base/Solvent Choice: For Suzuki reactions, a base like K₃PO₄ or Cs₂CO₃ is often used in a mixed solvent system (e.g., dioxane/water). The base's solubility is critical; if it's not soluble, it cannot effectively activate the boronic acid to form the borate species required for transmetalation.[1][7]

Q7: How can I optimize my Suzuki-Miyaura reaction conditions for a 2-aminopyridine substrate?

Optimization should focus on promoting transmetalation while minimizing side reactions.

ParameterRecommended ActionScientific Rationale
Atmosphere Use rigorously degassed solvents and maintain a strict inert (Ar or N₂) atmosphere.Minimizes oxidation of the Pd(0) catalyst and phosphine ligands, which reduces homocoupling of the boronic acid.[4][6]
Boronic Acid Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).Boronic acids can degrade on storage. Pinacol esters are often more robust against protodeboronation.
Catalyst/Ligand Use a highly active system like Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos).Overcomes the slow oxidative addition for less reactive aryl chlorides and helps prevent catalyst inhibition by the pyridine nitrogen.[4]
Base Screen bases like K₃PO₄, Cs₂CO₃, or KF.The choice of base can significantly impact the reaction. A common starting point is K₃PO₄.[4]
Solvent Use an anhydrous organic solvent like dioxane or toluene. A small amount of water can sometimes be beneficial, but must be carefully controlled.Anhydrous conditions suppress protodeboronation.[4] If a mixed aqueous system is used, ensure all components are soluble.[1]
Temperature Heat the reaction, typically between 80-110 °C.Provides the necessary activation energy for the catalytic cycle, but excessive heat can cause catalyst decomposition.[1]
Experimental Protocols: Best Practices
General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

This is a generalized procedure and requires optimization for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine derivative (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%). If using a pre-catalyst, add it at this stage (1-2 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, ~0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2] Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol is for a more challenging chloride substrate and requires a highly active catalyst system.

  • Vessel Preparation: To an oven-dried reaction vessel, add the 2-chloro-aminopyridine (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[4]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes, or use a freeze-pump-thaw method for the solvent.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.[4] A small amount of degassed water (e.g., 10:1 dioxane:water) may be beneficial but should be screened.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[4] Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025).
  • Al-Warhi, T., et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • Czechtizky, W., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • Gouverneur, V., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.
  • Kim, J., et al. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a).
  • ResearchGate. (2025). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance.
  • Chen, C-Y., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC - NIH.
  • Daugulis, O., et al. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • BenchChem. (2025).
  • Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Leowanawat, P., et al. (n.d.).
  • ResearchGate. (2025). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines.
  • Pashaei, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Reddit. (2018).
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?

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Technical Support Center: Purification of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,5-Dimethoxypyridin-2-amine. As a pivotal building block in medicinal chemistry, its purity is paramount for the reliability and reproducibility of downstream applications. This document provides a comprehensive, question-and-answer-based troubleshooting resource to address common challenges encountered during the purification of this compound. The methodologies and rationale provided herein are grounded in established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Diagnosis & Characterization

Question 1: My initial analysis (TLC, LC-MS, NMR) of crude this compound shows multiple spots/peaks. What are the likely impurities?

Answer: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. A common and efficient method for the synthesis of substituted 2-aminopyridines is through nucleophilic aromatic substitution (SNAr) on a corresponding halogenated pyridine precursor.[1][2][3] Given this, the following are probable impurities:

  • Unreacted Starting Materials: The presence of the precursor, likely a di-substituted chloropyridine, is a common impurity.

  • Partially Reacted Intermediates: If the synthesis involves multiple steps, intermediates may be carried through to the final product.

  • Isomeric Aminopyridines: Depending on the starting material and reaction conditions, the formation of isomeric aminopyridines is possible.

  • Hydrolysis Byproducts: The methoxy groups on the pyridine ring can be susceptible to hydrolysis, particularly under acidic conditions, leading to the corresponding hydroxylated impurities.

  • Dimerization Products: In some amination reactions of pyridines, such as the Chichibabin reaction, dimerization of the starting pyridine can be a significant side reaction.[4][5] While the SNAr route is different, the potential for related coupling side reactions should not be dismissed.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can occur during synthesis or storage, leading to the formation of the corresponding N-oxide.

A logical workflow for impurity identification is crucial. The following diagram outlines a systematic approach:

Impurity_Diagnosis Crude_Product Crude this compound TLC Thin Layer Chromatography (TLC) - Visualize number of components - Assess relative polarities Crude_Product->TLC LCMS LC-MS Analysis - Determine molecular weights of impurities TLC->LCMS Informed by TLC NMR ¹H and ¹³C NMR Spectroscopy - Structural elucidation of major impurities LCMS->NMR For structural confirmation Characterization Impurity Characterization NMR->Characterization

Caption: A workflow for the systematic diagnosis of impurities in crude this compound.

Purification Strategies: Recrystallization

Question 2: I want to purify my crude this compound by recrystallization. How do I select an appropriate solvent system?

Answer: Recrystallization is a powerful and scalable purification technique for solid compounds. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.

Solvent Selection Workflow:

  • Solubility Testing: Begin by testing the solubility of a small amount of your crude product in a range of solvents of varying polarities at room temperature and upon heating. A good starting point for solvents includes:

    • Protic Solvents: Water, Ethanol, Methanol, Isopropanol

    • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

    • Aprotic Non-polar Solvents: Hexanes, Toluene, Dichloromethane

  • Single Solvent System: If you find a single solvent that provides a significant difference in solubility between hot and cold conditions, this is the simplest approach. Based on the structure of this compound, with its polar amino and methoxy groups and aromatic ring, polar protic solvents like ethanol or methanol are good candidates.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly. A common and effective two-solvent system for aminopyridines is Ethanol/Water .

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add hot water dropwise with swirling until a faint cloudiness persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable to insulate the flask to slow the cooling process.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. The combination allows for fine-tuning of the solubility to induce crystallization upon cooling.
Toluene/Hexanes Toluene can dissolve the aromatic compound, while hexanes act as an anti-solvent to induce precipitation of the more polar product.
Ethyl Acetate/Hexanes A versatile system where ethyl acetate provides polarity for dissolution and hexanes serve as the anti-solvent.
Purification Strategies: Column Chromatography

Question 3: My crude product is an oil/has impurities with similar solubility, making recrystallization difficult. How should I approach purification by column chromatography?

Answer: Column chromatography is an excellent alternative when recrystallization is not feasible. For basic compounds like aminopyridines, special considerations are necessary to achieve good separation and avoid common issues like peak tailing.

Key Considerations for Column Chromatography of this compound:

  • Stationary Phase: Standard silica gel is acidic and can interact strongly with the basic amino group of your compound, leading to peak tailing and potential degradation. To mitigate this, you can:

    • Use Deactivated Silica: Treat standard silica gel with a base like triethylamine.

    • Employ Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for basic compounds.

  • Mobile Phase: The choice of eluent is critical for achieving good separation.

    • Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Add a Basic Modifier: To prevent peak tailing on silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia (as a solution in methanol) to your mobile phase.

Experimental Protocol: Column Chromatography on Silica Gel

  • Slurry Packing: Prepare a slurry of silica gel in your chosen mobile phase (e.g., Hexanes/Ethyl Acetate with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Begin elution with the chosen mobile phase, collecting fractions. Monitor the separation by TLC.

  • Gradient Elution: If there is a large polarity difference between your product and impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can be more efficient.

Troubleshooting Common Column Chromatography Issues

ProblemPossible CauseSolution
Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. Use neutral or basic alumina as the stationary phase.
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A good Rf value for the product on TLC is typically between 0.2 and 0.4. Consider using a different solvent system or a gradient elution.
Compound Stuck on Column The mobile phase is not polar enough. The compound may have degraded on the acidic silica.Gradually increase the polarity of the eluent. If degradation is suspected, switch to a less acidic stationary phase like deactivated silica or alumina.
Purity Assessment

Question 4: How can I confidently assess the purity of my final product?

Answer: A combination of analytical techniques should be employed to confirm the purity and identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like formic acid or ammonium acetate) is a good starting point. The presence of a single sharp peak is indicative of high purity. An HPLC method for the related 4-Amino-2-chloropyridine uses a Primesep 100 column with a mobile phase of acetonitrile, water, and sulfuric acid.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity for a crystalline solid.

Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[7]
Molecular Weight 154.17 g/mol [7]
Physical Form Solid[7]
Purity (Typical) 96%[7]
Storage Keep in a dark place, inert atmosphere, 2-8°C[7]

References

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  • Chichibabin Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 6, 2026, from [Link]

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  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

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  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). University of Tartu. Retrieved January 6, 2026, from [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
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Technical Support Center: Scaling up the Synthesis of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,5-Dimethoxypyridin-2-amine (CAS: 1000843-61-7). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and explain the fundamental principles behind our recommendations to ensure a safe, efficient, and scalable process.

Section 1: Proposed Synthetic Pathway for Scale-Up

The most direct and commonly employed strategy for synthesizing this compound at scale involves the reduction of the corresponding nitro-precursor, 4,5-dimethoxy-2-nitropyridine. This approach is favored due to the general availability of substituted nitropyridines and the well-established methodologies for nitro group reduction.

Synthesis_Workflow Start 4,5-Dimethoxy-2-nitropyridine (Starting Material) Reaction Catalytic Hydrogenation (Reduction Step) Start->Reaction H₂, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH, EtOAc) Workup Work-up (Filtration & Extraction) Reaction->Workup Filter catalyst Solvent removal Purification Purification (Recrystallization) Workup->Purification Dissolve in hot solvent Cool to crystallize Product This compound (Final Product) Purification->Product Filter & Dry

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a starting point for the reduction of 4,5-dimethoxy-2-nitropyridine. Optimization will be required based on your specific equipment and scale.

  • Reactor Preparation: Charge a suitable hydrogenation reactor with 4,5-dimethoxy-2-nitropyridine (1.0 eq) and a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (10-15 volumes).

  • Inerting: Sparge the suspension with nitrogen (N₂) for 15-20 minutes to remove oxygen.

  • Catalyst Charging: Under a nitrogen blanket, carefully add 5-10% Palladium on Carbon (Pd/C, 0.5-2 mol%). Safety Note: Pd/C can be pyrophoric. Handle with care.

  • Hydrogenation: Seal the reactor. Pressurize with hydrogen gas (H₂) to 3-5 bar. Stir the reaction mixture vigorously. The reaction is exothermic; maintain the internal temperature between 25-40 °C using a cooling jacket.

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake and using an appropriate analytical method (e.g., HPLC, TLC) to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, depressurize the reactor and purge thoroughly with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, toluene) to afford pure this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this hydrogenation?

A1: The two main hazards are the flammability of hydrogen gas and the pyrophoric nature of the palladium catalyst. A comprehensive Process Hazard Analysis (PHA) is mandatory. Key considerations include:

  • Hydrogen Safety: Ensure the reactor is rated for the intended pressure. Use a dedicated, well-ventilated area with hydrogen sensors. All equipment must be properly grounded to prevent static discharge.

  • Catalyst Handling: Never add dry Pd/C to a flammable solvent in the presence of air. It should be handled wet or under an inert atmosphere. The filtration of the catalyst post-reaction is also a critical step, as the catalyst-laden Celite® pad can ignite upon drying in the air. Quench the filter cake with water immediately after filtration.

Q2: How does the choice of reducing agent impact scalability?

A2: While catalytic hydrogenation is common, other methods exist. The choice depends on cost, equipment availability, and substrate compatibility.

Reducing SystemProsCons on Scale-Up
H₂ / Pd/C High efficiency, clean byproducts (none), well-understood.Requires specialized high-pressure reactors. Catalyst is pyrophoric and requires careful handling/filtration. Potential for catalyst poisoning.[1]
Iron (Fe) / Acetic Acid Inexpensive, does not require high pressure.Generates large amounts of iron sludge, complicating work-up and waste disposal. Strongly acidic conditions may not be suitable for all substrates.[1]
Tin(II) Chloride (SnCl₂) Mild conditions, good for sensitive functional groups.Stoichiometric amounts are needed, leading to significant tin waste which is environmentally problematic and costly to dispose of.[1]
Sodium Hydrosulfite Useful for selective reductions in some cases.Generates sulfur byproducts and requires aqueous conditions, which can complicate product isolation.

For large-scale production, catalytic hydrogenation is often the most atom-economical and environmentally friendly option, despite the initial capital investment in equipment.[1]

Q3: What are the critical process parameters (CPPs) to monitor during the reduction?

A3: The most critical parameters are:

  • Temperature: The reaction is exothermic. Poor temperature control can lead to side reactions, such as the formation of azo or azoxy impurities, or even a dangerous thermal runaway.

  • Agitation: Efficient mixing is crucial for suspending the catalyst and ensuring good contact between the solid catalyst, liquid phase, and gaseous hydrogen. Insufficient agitation is a common cause of stalled reactions on scale-up.

  • Hydrogen Pressure: While higher pressure can increase reaction rate, it also increases safety risks. The optimal pressure should be determined during process development.

Section 3: In-Depth Troubleshooting Guide

Problem 1: The hydrogenation reaction is slow or stalls completely.

  • Causality: This is a frequent issue during scale-up, often related to mass transfer limitations or catalyst deactivation.

    • Poor Gas-Liquid Mass Transfer: The rate at which hydrogen dissolves into the solvent may be slower than the intrinsic reaction rate. This is exacerbated by poor agitation in large vessels.

    • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur or halide compounds) that irreversibly bind to the palladium, deactivating it.

    • Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low for the larger scale.

  • Solutions:

    • Optimize Agitation: Increase the stirrer speed to improve vortexing and gas dispersion. Evaluate different impeller designs (e.g., gas-inducing impellers) for better performance.

    • Check Raw Material Purity: Analyze the 4,5-dimethoxy-2-nitropyridine starting material for potential catalyst poisons. If necessary, purify it before the reduction step.

    • Increase Catalyst Load: As a direct approach, increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%). However, this increases cost and the risk during filtration.

    • Evaluate Catalyst Type: Consider a different grade of Pd/C. Catalysts with different metal loadings, support porosities, or moisture content can have vastly different activities.

Troubleshooting_Stalled_Reaction Problem Problem: Reaction Stalled Cause1 Mass Transfer Limitation? Problem->Cause1 Cause2 Catalyst Poisoning? Problem->Cause2 Cause3 Insufficient Catalyst? Problem->Cause3 Sol1 Increase Agitation / Improve Impeller Design Cause1->Sol1 Yes Sol2 Analyze/Purify Starting Material Cause2->Sol2 Yes Sol3 Increase Catalyst Load / Screen Different Catalysts Cause3->Sol3 Yes

Caption: Decision-making process for troubleshooting a stalled hydrogenation.

Problem 2: Significant formation of impurities, particularly N-oxides or azoxy/azo compounds.

  • Causality: These impurities arise from incomplete reduction or side reactions.

    • Phenylhydroxylamine Intermediate: The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates.[2][3] If these intermediates accumulate due to insufficient hydrogen or catalyst activity, they can condense to form azoxy and azo compounds.

    • Localized Overheating: Poor heat dissipation can create hot spots where side reactions are accelerated.

  • Solutions:

    • Ensure Constant Hydrogen Supply: Verify that the hydrogen supply is not rate-limiting. Maintain a positive pressure throughout the reaction.

    • Improve Temperature Control: Ensure the reactor's cooling system is adequate. Consider a slower, controlled addition of the starting material or catalyst to manage the exotherm, especially at the beginning of the reaction.

    • Controlled Addition of Reducing Agent: When using chemical reductants like NaBH₄ (though less common for this specific transformation), a slow, subsurface addition is critical to prevent localized high concentrations and temperature spikes.[4]

Problem 3: Product isolation is difficult, resulting in low yield or poor purity.

  • Causality: Issues with crystallization are common when moving from the small volumes and rapid cooling of the lab to the large volumes and slower cooling of a plant.

    • Suboptimal Recrystallization Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. This property can change with scale.

    • Oiling Out: The product may separate as a liquid phase instead of a crystalline solid if the solution is supersaturated or cooled too quickly.

    • Co-precipitation of Impurities: If impurities have similar solubility profiles to the product, they will crystallize together.

  • Solutions:

    • Systematic Solvent Screening: Perform a thorough screening for an optimal recrystallization solvent or solvent mixture (e.g., Ethanol/Water, Isopropanol/Heptane, Toluene). Key solvent properties are summarized below.

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp instead of simply turning off the heat. Seeding the batch with a small amount of pure product once it reaches the supersaturation point can promote controlled crystallization and prevent oiling out.

    • Purge Impurities: If a specific impurity is the issue, consider a pre-treatment of the crude material. For example, a charcoal treatment can remove highly colored, non-polar impurities. An acidic or basic wash during the work-up can remove basic or acidic impurities, respectively.

Solvent SystemBoiling Point (°C)Characteristics
Ethanol/Water 78-100Good for polar compounds. Solubility can be finely tuned by adjusting the water ratio.
Isopropanol 82Common, effective, relatively low toxicity.
Ethyl Acetate 77Good solvent power, but its low boiling point can be a challenge for large-scale heating.
Toluene 111Higher boiling point is good for dissolving less soluble compounds. Effective for non-polar impurities.

References

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (CN103159684B).
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (CN102898382A).
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company. [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]

  • Ciavolella, A., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link]

  • Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Gonzalez, Y. I., et al. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

  • Smirnov, S. K., et al. (1999). 4,5-Dimethoxy-2-nitrobenzhydrol. ResearchGate. [Link]

  • Gomez, M., et al. (2002). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. ResearchGate. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

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Technical Support Center: A Researcher's Guide to Preventing Degradation of 2-Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stability and handling of 2-aminopyridine and its derivatives. As a cornerstone in the synthesis of numerous pharmaceuticals and functional materials, the integrity of the 2-aminopyridine scaffold is paramount to successful research and development.[1] This guide is designed for you, the researcher, scientist, and drug development professional, to navigate the intricacies of working with these versatile yet sensitive compounds. Here, we move beyond mere protocols to explain the causality behind experimental choices, empowering you to anticipate and prevent degradation, troubleshoot effectively, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries regarding the stability and handling of 2-aminopyridine compounds.

Q1: My solid 2-aminopyridine has turned from white to a yellow or brownish color. Is it still usable?

A1: The discoloration of 2-aminopyridine, which is initially a white or colorless crystalline solid, is a common indicator of degradation, specifically oxidation.[2] This process is often accelerated by exposure to air (oxygen), light, and heat.[2] While a slight yellowing may indicate minor impurity formation, a significant color change to brown or dark brown suggests substantial degradation.

Recommendation: Before use, it is crucial to assess the purity of the discolored material. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the presence and quantity of impurities. For critical applications, purification by recrystallization or column chromatography is recommended to remove colored oxidation byproducts. If significant degradation is observed, it is best to use a fresh, pure batch of the compound.

Q2: I'm observing a new, unexpected spot on my TLC plate during a reaction involving a 2-aminopyridine derivative. What could it be?

A2: An unexpected spot on a Thin-Layer Chromatography (TLC) plate often indicates the formation of a side product or a degradation product. Given the reactivity of the 2-aminopyridine core, this could be due to several factors depending on your reaction conditions:

  • Hydrolysis: If your reaction is performed in the presence of water, particularly under acidic or basic conditions, amide or other functional groups on your derivative may hydrolyze, potentially reverting to the parent 2-aminopyridine or a related analogue.

  • Oxidation: If your reaction is sensitive to air, oxidative degradation can lead to the formation of colored, often more polar, byproducts.

  • Side Reactions: The bifunctional nature of 2-aminopyridine, with its ring nitrogen and exocyclic amino group, can sometimes lead to unexpected side reactions, such as dimerization or reaction with solvents or reagents.[3]

Recommendation: To identify the unknown spot, you can run co-spot TLC with your starting materials. If the spot does not correspond to any starting material, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weight of the unknown, providing crucial clues to its identity.[4]

Q3: What are the ideal storage conditions for 2-aminopyridine and its derivatives?

A3: Proper storage is the most effective preventative measure against degradation. Based on the known sensitivities of these compounds, the following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature Store in a cool environment (2-8 °C is often ideal).Slows down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by excluding atmospheric oxygen.
Light Store in amber vials or otherwise protected from light.Minimizes photodegradation pathways.
Moisture Keep in a tightly sealed container in a dry location.Prevents hydrolysis of the compound or its derivatives.

Part 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments, grounded in the chemical principles of 2-aminopyridine stability.

Troubleshooting Guide 1: Color Formation During Synthesis or Workup

Issue: Your reaction mixture or final product exhibits an unexpected color (yellow, brown, or even black), suggesting impurity formation.

Root Cause Analysis: Color formation is most commonly associated with oxidative degradation of the 2-aminopyridine ring. The electron-rich nature of the aminopyridine system makes it susceptible to oxidation, which can lead to the formation of conjugated, colored polymeric or dimeric species. The presence of trace metals from reagents or spatulas can catalyze this oxidation.

Workflow for Troubleshooting Color Formation

start Color Formation Observed inert_atm Were reactions run under an inert atmosphere (N2 or Ar)? start->inert_atm degas Were solvents properly degassed? inert_atm->degas No metal Could trace metal contamination be an issue? inert_atm->metal Yes degas->metal purify_reagents Consider purifying reagents or using metal-free spatulas. metal->purify_reagents Yes workup Was the workup performed promptly and with minimal exposure to air? metal->workup No purify_reagents->workup scavenger Consider adding a scavenger for trace metals. optimize_workup Optimize workup to be faster and consider sparging solutions with N2. workup->optimize_workup No purification Purification Strategy workup->purification Yes optimize_workup->purification charcoal Activated Charcoal Treatment purification->charcoal chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization end Pure, Colorless Product charcoal->end chromatography->end recrystallization->end

Caption: Troubleshooting workflow for color formation.

Detailed Remediation Steps:

  • Inert Atmosphere is Non-Negotiable: Always conduct reactions involving 2-aminopyridine derivatives under an inert atmosphere of nitrogen or argon. This is the most critical step in preventing oxidation.

  • Solvent Degassing: Degas your reaction solvents thoroughly before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Mindful of Metal Contamination: Avoid using metal spatulas when handling 2-aminopyridine compounds, as trace metal ions (like copper or iron) can catalyze oxidation.[5] Use plastic or glass spatulas instead. The purity of your reagents, especially bases and catalysts, should also be considered as a potential source of metal contamination.

  • Purification of Colored Products:

    • Activated Charcoal: For minor color impurities, treating a solution of your compound with a small amount of activated charcoal, followed by filtration through celite, can be effective at adsorbing colored byproducts.

    • Column Chromatography: This is a highly effective method for removing colored, often polar, impurities. A silica gel column is typically sufficient.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain high-purity, colorless material.

Troubleshooting Guide 2: Low Yields and Side Products in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Issue: You are performing a palladium-catalyzed cross-coupling reaction to synthesize a substituted 2-aminopyridine and are observing low yields, incomplete conversion, or the formation of significant side products.

Root Cause Analysis: The pyridine nitrogen in 2-aminopyridine substrates can act as a ligand for the palladium catalyst, leading to catalyst inhibition or "poisoning."[6] This coordination can prevent the catalyst from participating effectively in the catalytic cycle, resulting in a sluggish or stalled reaction. Furthermore, the basicity of the reaction medium can influence the stability of starting materials and products.

Workflow for Optimizing Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig ligand Ligand Choice: Is it sterically bulky enough? start->ligand base Base Selection: Is it too strong or too weak? ligand->base Yes ligand_change Switch to bulkier phosphine ligands (e.g., XPhos, RuPhos) ligand->ligand_change No catalyst Catalyst Loading: Is it sufficient? base->catalyst Appropriate base_change Screen weaker bases (e.g., K3PO4, Cs2CO3) for sensitive substrates base->base_change Inappropriate temp_time Temperature & Time: Are they optimized? catalyst->temp_time Yes catalyst_increase Increase catalyst loading incrementally (e.g., to 3-5 mol%) catalyst->catalyst_increase No end Improved Yield temp_time->end Yes temp_time_change Screen different temperatures (e.g., 80-110 °C) and extend reaction time temp_time->temp_time_change No ligand_change->base base_change->catalyst catalyst_increase->temp_time temp_time_change->end

Caption: Optimization workflow for Buchwald-Hartwig amination.

Detailed Remediation Steps:

  • Ligand Selection is Key: Standard phosphine ligands may not be sufficient to prevent catalyst poisoning by the pyridine nitrogen. The use of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) is often necessary. These bulky ligands create a coordinatively saturated palladium center that is less susceptible to inhibition by the substrate.

  • Base Optimization: While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, they can sometimes promote side reactions or degradation, especially with sensitive functional groups.[7] If you suspect base-mediated degradation, consider screening weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Catalyst Loading and Pre-catalysts: Due to potential catalyst inhibition, a higher catalyst loading (e.g., 2-5 mol%) may be required compared to less challenging substrates. The use of palladium pre-catalysts (e.g., G3 or G4 palladacycles) can also be beneficial as they often lead to more consistent formation of the active catalytic species.

  • Temperature and Time: These reactions often require elevated temperatures (typically 80-110 °C). If you are observing incomplete conversion, consider increasing the temperature or extending the reaction time, while monitoring for any increase in degradation products by TLC or LC-MS.

Part 3: Understanding the Mechanisms of Degradation

A deeper understanding of the chemical pathways of degradation allows for more rational experimental design and troubleshooting.

Oxidative Degradation

The primary degradation pathway for 2-aminopyridines is oxidation, which is responsible for the characteristic color change. The exocyclic amino group and the pyridine ring are both susceptible to oxidation. The reaction is often complex and can lead to a mixture of products, including dimers and polymers.

AP 2-Aminopyridine Radical Radical Cation AP->Radical [O], Light, Heat, Metal Ions Dimer Dimerization Radical->Dimer Polymer Polymerization Dimer->Polymer Colored Colored Byproducts Polymer->Colored

Caption: Simplified oxidative degradation pathway.

While the exact structures of all colored byproducts are often not fully characterized, they are generally thought to arise from the formation of radical cations that can then dimerize or polymerize to form highly conjugated systems.

Photodegradation

Exposure to light, particularly UV light, can promote the degradation of 2-aminopyridine compounds. This can involve cleavage of the pyridine ring and the formation of various smaller, often acidic, intermediates.[8][9] For halogenated 2-aminopyridines, photodegradation can also lead to dehalogenation.

Hydrolytic and pH-Dependent Degradation

The stability of 2-aminopyridine and its derivatives can be significantly influenced by pH. While the 2-aminopyridine core itself is relatively stable to hydrolysis, derivatives with hydrolyzable functional groups (e.g., amides, esters) can be cleaved under acidic or basic conditions. The rate of hydrolysis is often pH-dependent. For instance, the hydrolysis of N-salicylidene-2-aminopyridine has been shown to be catalyzed by both acid and intramolecularly by the phenoxide ion under basic conditions.[4][10][11]

Part 4: Analytical and Purification Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for monitoring the purity of your 2-aminopyridine compounds and detecting the formation of degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium formate to improve peak shape, is typically effective.

  • Detection: UV detection at a wavelength where your compound and potential impurities absorb (e.g., 254 nm or 280 nm) is standard.

  • Forced Degradation Studies: To ensure your HPLC method is "stability-indicating," it is good practice to perform forced degradation studies. This involves intentionally degrading your compound under various stress conditions (acid, base, peroxide, heat, light) and confirming that the resulting degradation products are well-resolved from the main peak.

Protocol 2: Purification by Acid-Base Extraction

This classical technique is highly effective for removing basic impurities like residual 2-aminopyridine from a reaction mixture containing a neutral or acidic product.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminopyridine will be protonated and partition into the aqueous layer.

  • Repeat the acidic wash 2-3 times, monitoring the organic layer by TLC to ensure complete removal of the 2-aminopyridine.

  • Wash the organic layer with water and then with brine to remove any residual acid and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Wei, H., Wang, G., Li, B., Huang, J., Li, H., Pereshivko, O. P., & Peshkov, V. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • Dash, A. C., & Mohanty, P. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2423-2428.
  • Dash, A. C., & Mohanty, P. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2014). Supramolecular stabilization of metastable tautomers in solution and the solid state. Chemistry–A European Journal, 21(2), 794-801.
  • Vione, D., Minero, C., Maurino, V., & Pelizzetti, E. (2004). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society, 69(12), 1015-1026.
  • Vione, D., Minero, C., Maurino, V., & Pelizzetti, E. (n.d.). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. ResearchGate. Retrieved from [Link]

  • Dash, A. C., & Mohanty, P. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. Retrieved from [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280.
  • Bensalem, Y., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Retrieved from [Link]

  • Brown, D. J., & Jacobsen, N. W. (1965). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 3172-3178.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methylaminopyridine-copper (II) Complex Catalyzes Protein Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and thermal degradation of poly(2-methacrylamidopyridine). Retrieved from [Link]

  • Zhu, Q., et al. (2026). [CdCl2(4-Aminopyridine)2]n: Synergistic Enhancement of... Inorganic Chemistry.
  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Wang, Z., et al. (2020). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 61(12), 151615.
  • Nord, F. F. (1984). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (11), 2429-2435.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
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  • Kwiecień, A., & Ciunik, Z. (2015).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Aminopyridine in Dye and Pigment Synthesis. Retrieved from [Link]

  • Lee, Y. C., & Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 198(1), 68-73.
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  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
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Validation & Comparative

Introduction: The Critical Role of Isomeric Position in Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Biological Activity of Aminopyridine Isomers

Aminopyridines, a class of heterocyclic compounds, exist as three structural isomers: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP).[1] While structurally similar, the seemingly minor shift in the position of the amino group around the pyridine ring results in profoundly different electronic properties, basicity, and, consequently, biological activities.[2] This guide serves as a comprehensive comparison of these isomers, moving beyond a simple list of properties to explain the causal relationships between their chemical structure and pharmacological effects. As researchers and drug development professionals, understanding these nuances is paramount for targeted synthesis, ligand design, and predicting therapeutic potential or toxicity.

This document will dissect the mechanisms of action, pharmacological applications, and toxicological profiles of each isomer, supported by experimental data and established protocols. We will explore why 4-aminopyridine has emerged as a clinically significant therapeutic agent, while its isomers have found utility in different, yet equally important, scientific domains.

Physicochemical Foundations of Biological Action

The biological activity of any small molecule is fundamentally governed by its ability to interact with molecular targets, a process heavily influenced by its physicochemical properties. For aminopyridines, the position of the electron-donating amino group in relation to the electron-withdrawing ring nitrogen is the determining factor.

4-Aminopyridine stands out as the most basic isomer (highest pKa).[2] This is due to a strong resonance effect where the lone pair of electrons on the exocyclic amino group can be delocalized to the endocyclic nitrogen, effectively stabilizing the protonated (pyridinium) form. This high basicity is critical to its primary mechanism of action. In contrast, 3-aminopyridine is the least basic, as the meta-position of the amino group prevents this direct resonance stabilization, leaving only a weaker inductive effect.[2] 2-Aminopyridine exhibits intermediate basicity.[2] These differences dictate the degree of ionization at physiological pH, impacting membrane permeability and interaction with target proteins.

Parameter2-Aminopyridine3-Aminopyridine4-AminopyridineData Source(s)
Structure
pKa (Conjugate Acid) 6.866.09.17[2]
Predicted Relative Basicity ModerateLowHigh[2]
Predicted Relative Nucleophilicity ModerateLowHighInferred from pKa
Primary Biological Role Synthetic PharmacophoreResearch IntermediateK+ Channel Blocker[3][4][5]

Comparative Analysis of Molecular Mechanisms

The isomeric position directly translates into distinct primary mechanisms of action at the molecular level.

4-Aminopyridine: A Potent Voltage-Gated Potassium (Kv) Channel Blocker

The most well-characterized biological activity belongs to 4-AP, which functions as a broad-spectrum blocker of voltage-gated potassium channels (Kv).[3][6] It shows a relative selectivity for members of the Kv1 (Shaker) family.[3]

Mechanism of Blockade: The blockade of Kv channels by 4-AP is a sophisticated process. It is understood that 4-AP, being a weak base, crosses the neural membrane in its un-ionized (lipid-soluble) form.[7] Once in the cytoplasm, it exists in an equilibrium with its ionized (pyridinium) form, which is the active species that blocks the Kv channel from the intracellular side.[7] This blockade physically obstructs the flow of potassium ions out of the neuron during repolarization.

Physiological Consequences: By inhibiting K+ efflux, 4-AP effectively broadens the action potential.[3][8] This prolongation has two major therapeutic consequences:

  • Enhanced Neurotransmitter Release: The extended depolarization keeps voltage-gated calcium channels open for longer, leading to a greater influx of Ca2+ into the presynaptic terminal.[9] This surge in intracellular calcium enhances the release of neurotransmitters like acetylcholine and noradrenaline, which is the basis for its use in disorders of neuromuscular transmission.[3][8][10]

  • Restoration of Conduction in Demyelinated Axons: In demyelinated axons, as seen in Multiple Sclerosis (MS), Kv channels that are normally hidden under the myelin sheath become exposed.[8] The resulting leakage of K+ current during an action potential can cause conduction to fail. By blocking these exposed channels, 4-AP prevents this leakage and helps restore the propagation of the action potential along the damaged nerve fiber.[3][11]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Mechanism of 4-Aminopyridine AP Action Potential Arrives Depolarization Membrane Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Opens Depolarization->Ca_Channel Kv_Channel Voltage-Gated K⁺ Channel Depolarization->Kv_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Receptor Receptor Binding NT_Release->Receptor Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect 4AP 4-Aminopyridine Repolarization Delayed Repolarization Kv_Channel->Repolarization K⁺ Efflux leads to Block BLOCKS Block->Kv_Channel Prolonged_AP Prolonged Action Potential Prolonged_AP->Ca_Channel Keeps open longer

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

The aminopyridines provide a classic textbook example of structure-activity relationships, where the isomeric position of a single functional group dictates the molecule's biological destiny.

  • 4-Aminopyridine is a potent, clinically relevant Kv channel blocker whose mechanism directly addresses the pathophysiology of demyelination in MS, making it a valuable therapeutic tool. [3][8]* 3-Aminopyridine shows a more varied and less potent biological profile, positioning it as a compound of interest in exploratory research for cancer and antimicrobial applications rather than as a defined channel blocker. [4]* 2-Aminopyridine serves as a cornerstone of medicinal chemistry, a versatile synthetic platform from which a multitude of drugs with diverse and potent activities are built. [5][12] For researchers and drug developers, this comparison underscores a critical principle: subtle structural modifications can lead to dramatic shifts in molecular mechanism, therapeutic application, and safety. A thorough understanding of the distinct properties of each isomer is essential for designing next-generation therapeutics and for the rational application of these compounds as tools to probe complex biological systems.

References

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from Wikipedia. [Link]

  • Judge, S. I., & Bever, C. T. (1994). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of Neuroimmunology, 55(2), 147-154. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]

  • Sato, A., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5253-5257. [Link]

  • Khammy, M. M., et al. (2021). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 178(18), 3664-3681. [Link]

  • Pharmacy Solutions. (2023, March 9). Discovering the Health Benefits of 4-Aminopyridine (4-AP). Retrieved from Pharmacy Solutions. [Link]

  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 59-65. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-20. [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Korff, A., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e989. [Link]

  • Biessels, P. T., et al. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-325. [Link]

  • Keogh, M., & Sedehizadeh, S. (2014). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 85(5), 582-587. [Link]

  • Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152. [Link]

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from EPA.gov. [Link]

  • Kumar, A., et al. (2016). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 52(71), 10731-10747. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-20. [Link]

  • Boukhalkhal, K., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6245. [Link]

  • Al-Hamdani, A. A. S., et al. (2017). Structural isomers of aminopyridines. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-10. [Link]

  • King, A. M., et al. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 314-321. [Link]

  • PubChem. (n.d.). 3-Aminopyridine. Retrieved from National Center for Biotechnology Information. [Link]

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  • Paskov, D., et al. (1973). [Comparison of 2-aminopyridine, 3-aminopyridine and 4-aminopyridine hydrochlorides and iodomethylates by the degree of decrease in curare toxicity]. Eksperimentalna Meditsina i Morfologiia, 12(3), 142-145. [Link]

  • de Graan, P. N., et al. (1990). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 54(1), 243-250. [Link]

  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. Retrieved from EPA.gov. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted 2-Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted 2-aminopyridines are foundational scaffolds in modern drug discovery, serving as key precursors for a wide array of therapeutic agents.[1][2][3] The precise substitution pattern on the pyridine ring is critical, as even minor positional changes between isomers can profoundly alter a molecule's biological activity, pharmacokinetic profile, and toxicity. Consequently, the unambiguous differentiation of these isomers is a non-negotiable step in synthesis, quality control, and regulatory compliance.

This guide provides an in-depth comparison of core spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the robust characterization and differentiation of substituted 2-aminopyridine isomers. We will move beyond mere data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your experimental design and data interpretation.

The Foundational Challenge: Isomeric Differentiation

The core analytical challenge stems from the fact that isomers share the same molecular formula and mass, rendering mass spectrometry alone insufficient for differentiation without fragmentation analysis. The key lies in probing how the spatial arrangement of substituents alters the electronic and vibrational properties of the molecule. The choice of spectroscopic method depends on which of these properties is most significantly perturbed by the isomeric variation.

G cluster_isomers Isomeric Structures cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques Isomer_A 2-Amino-3-methylpyridine Vibrational Vibrational Modes (Bond Stretching/Bending) Isomer_A->Vibrational influences Electronic Electronic Environment (Electron Density, Shielding) Isomer_A->Electronic influences Transitions Electronic Transitions (π → π, n → π) Isomer_A->Transitions influences Isomer_B 2-Amino-4-methylpyridine Isomer_B->Vibrational influences Isomer_B->Electronic influences Isomer_B->Transitions influences FTIR FT-IR Spectroscopy Vibrational->FTIR probed by NMR NMR Spectroscopy Electronic->NMR probed by UVVis UV-Vis Spectroscopy Transitions->UVVis probed by

Caption: Relationship between isomeric structure, molecular properties, and analytical techniques.

FT-IR Spectroscopy: Probing Molecular Vibrations

Expertise & Experience: FT-IR spectroscopy provides a molecular "fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, scissoring). For substituted 2-aminopyridines, the frequencies of the amino (-NH₂) group and the pyridine ring vibrations are particularly sensitive to the electronic effects and steric hindrance imposed by adjacent substituents. This makes FT-IR a rapid and powerful tool for distinguishing isomers.

Trustworthiness: The diagnostic power of FT-IR comes from its sensitivity to intramolecular interactions. For example, a substituent ortho to the amino group can induce intramolecular hydrogen bonding, causing a predictable shift in the N-H stretching frequencies compared to a meta or para isomer where such bonding is impossible. Comparing experimental spectra to values calculated via Density Functional Theory (DFT) can provide authoritative confirmation of band assignments.[1][2][4]

Comparative Data: 2-Amino-3-methylpyridine vs. 2-Amino-4-methylpyridine

The position of the methyl group significantly influences the vibrational frequencies of the amino group and the pyridine ring. The data below, drawn from experimental and DFT-calculated spectra, illustrates these differences.[1][2]

Vibrational Mode2-Amino-3-methylpyridine (cm⁻¹)2-Amino-4-methylpyridine (cm⁻¹)Rationale for Difference
NH₂ Asymmetric Stretch ~3510~3515The electronic effect of the methyl group at the 4-position slightly alters the N-H bond character compared to the 3-position.
NH₂ Symmetric Stretch ~3415~3420Similar to the asymmetric stretch, the electron-donating methyl group's position subtly influences the electron density on the amino nitrogen.
NH₂ Scissoring ~1630~1625This bending vibration is sensitive to coupling with ring vibrations, which are distinct for each isomer.
Pyridine Ring C=N Stretch ~1595~1605The position of the methyl group directly impacts the vibrational energy of the adjacent C=N bond within the aromatic ring.
C-NH₂ Stretch ~1330~1315The connectivity and electronic environment around the carbon atom attached to the amino group differ, leading to a shift in stretching frequency.
Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • For Solids: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, IR-grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press. This minimizes scattering and ensures a uniform path length.

    • Alternative: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal. This requires minimal sample preparation but may yield lower-resolution spectra for some compounds.

  • Background Collection: Record a background spectrum of the empty sample compartment (or the clean KBr pellet/ATR crystal). This is crucial for removing contributions from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

G start Start prep Sample Preparation (KBr Pellet or ATR) start->prep background Acquire Background Spectrum (Removes CO₂, H₂O) prep->background sample Acquire Sample Spectrum (Co-add 16-32 scans) background->sample process Process Data (Ratio Sample vs. Background) sample->process analyze Analyze Spectrum (Identify key functional group bands) process->analyze end End analyze->end

Caption: Standard experimental workflow for FT-IR spectroscopic analysis.

NMR Spectroscopy: Mapping the Electronic Environment

Expertise & Experience: NMR spectroscopy is arguably the most definitive technique for isomer identification. It probes the magnetic environment of atomic nuclei (typically ¹H and ¹³C). The chemical shift (δ) of a nucleus is exquisitely sensitive to the electron density around it, which is directly influenced by the electronic effects (inductive and resonance) of substituents. Furthermore, through-bond spin-spin coupling (J-coupling) between adjacent protons provides unambiguous information about connectivity.

Trustworthiness: Substituent effects on the ¹H NMR chemical shifts of protons on a pyridine ring are well-understood and predictable.[5][6] An electron-donating group like a methyl or amino group will shield nearby protons (shifting them upfield to a lower δ), while an electron-withdrawing group does the opposite. The splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons, allowing for a complete assignment of the structure.

Comparative Data: ¹H NMR of Methyl-Substituted 2-Aminopyridines (in CDCl₃)

The chemical shifts and splitting patterns of the aromatic protons provide undeniable proof of the substituent's location.

Proton Position2-Amino-3-methylpyridine2-Amino-4-methylpyridineRationale for Difference
-NH₂ ~4.5 ppm (broad s)~4.4 ppm (broad s)The overall electronic environment of the molecule slightly affects the amino proton shift.
-CH₃ ~2.1 ppm (s)~2.2 ppm (s)The position on the ring influences the shielding of the methyl protons.
H-4 ~7.3 ppm (dd)- (Substituted)-
H-5 ~6.6 ppm (t)~6.4 ppm (d)In the 3-methyl isomer, H-5 is coupled to H-4 and H-6. In the 4-methyl isomer, it is only coupled to H-3.
H-6 ~7.9 ppm (dd)~7.9 ppm (d)In the 3-methyl isomer, H-6 is coupled to H-4 and H-5. In the 4-methyl isomer, it is coupled to H-5.

Note: s=singlet, d=doublet, dd=doublet of doublets, t=triplet. Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the aminopyridine isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts. DMSO-d₆, for instance, can form hydrogen bonds with the -NH₂ protons, shifting them significantly downfield.

  • Shimming: Place the tube in the NMR spectrometer. The instrument performs an automated or manual "shimming" process to optimize the homogeneity of the magnetic field across the sample, which is essential for high-resolution spectra.

  • Acquisition: Acquire the ¹H spectrum. A standard pulse-acquire experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and number of scans.

  • Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy state (e.g., π → π* transitions in aromatic systems). The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of substituents on the aromatic ring.

Trustworthiness: While less structurally definitive than NMR, UV-Vis is highly valuable for quantitative analysis and for comparing isomers where conjugation is significantly altered. The position of a substituent can either extend or restrict the π-conjugated system, leading to predictable shifts in λ_max. For instance, a study on 2-N-phenylamino-5-nitropyridine isomers showed that a methyl group at the 6-position forces the molecule into a planar conformation, increasing conjugation and causing a dramatic red-shift (bathochromic shift) in absorption compared to the 4-methyl isomer, which adopts a twisted, less conjugated structure.[7]

Comparative Data: UV-Vis of 2-N-phenylamino-5-nitropyridine Isomers

This example powerfully illustrates how isomerism can impact electronic properties.[7]

IsomerConformation (Dihedral Angle)Key Absorption Band (λ_max)Rationale for Difference
2PA5N4MP (4-methyl)Twisted (~45°)~355 nmThe twisted conformation breaks the conjugation between the pyridine and phenyl rings, resulting in a higher-energy electronic transition (lower λ_max).
2PA5N6MP (6-methyl)Planar (~3°)~500 nmSteric interactions with the 6-methyl group favor a planar structure, maximizing π-system conjugation. This lowers the HOMO-LUMO gap, resulting in a lower-energy transition (higher λ_max).
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) that completely dissolves the sample. The solvent's polarity can influence λ_max.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrometer to record a baseline. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Synthesis and Recommendations

No single technique tells the whole story. An integrated, multi-technique approach provides the most robust and self-validating system for isomer identification.

  • For Rapid Screening & QC: FT-IR is often the fastest method. If you have established reference spectra for your isomers, a quick comparison of the fingerprint region (600-1400 cm⁻¹) can confirm identity in minutes.

  • For Unambiguous Structural Elucidation: NMR is the gold standard. The combination of chemical shifts, coupling constants, and, if necessary, 2D NMR experiments (like COSY and HSQC) can resolve even the most complex isomeric mixtures and provide absolute structural confirmation.

  • For Probing Electronic Properties & Quantitation: UV-Vis excels in quantifying sample concentration and is particularly insightful for isomers where steric effects alter molecular planarity and conjugation.

By understanding the causality behind why each technique works—how the substituent's position alters the molecule's physical properties—researchers can confidently select the right tool, design robust experiments, and interpret the resulting data to make informed decisions in their research and development workflows.

References

  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available from: [Link]

  • El-Bary, H. A., & El-Gogary, T. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Modeling, 21(11), 281. Available from: [Link]

  • El-Bary, H. A., & El-Gogary, T. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed, 21(11), 281. Available from: [Link]

  • Gerhards, M., & Kleinermanns, K. (1996). Structure and Hydrogen Bonding of Different Isomers of 2-Aminopyridine·NH3 Studied by IR/R2PI Spectroscopy. The Journal of Physical Chemistry, 100(43), 17152-17157. Available from: [Link]

  • Rasala, D. (1993). 1H NMR SPECTRA OF SUBSTITUTED AMINOPYRIDINES. Spectroscopy Letters, 26(2), 227-235. Available from: [Link]

  • Mohan, S., & Jose, S. (2007). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. ResearchGate. Available from: [Link]

  • Prabavathi, N., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3418. Available from: [Link]

  • Srivastava, T. N., & Tandon, S. K. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 21(5), 266-268. Available from: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1971). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed, 27(11), 3418. Available from: [Link]

  • Krishnakumar, V., & John Xavier, R. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. Available from: [Link]

  • Stoyanov, S., et al. (2007). On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation. ResearchGate. Available from: [Link]

  • Unknown Author. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available from: [Link]

  • Frey, J. A., et al. (2002). Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Journal of the American Chemical Society, 124(40), 11888-11897. Available from: [Link]

  • Pérez, M. A., et al. (1983). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Pérez, M. A., et al. (1983). An NMR study of the tautomerism of 2-acylaminopyridines. ElectronicsAndBooks. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254-14255. Available from: [Link]

  • Nikolova, B., et al. (2013). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 45(3), 395-401. Available from: [Link]

  • Cîrcu, V., et al. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 29(5), 1089. Available from: [Link]

  • SIELC Technologies. (2012). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available from: [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST WebBook. Available from: [Link]

  • Anderson, L. C., & Seeger, N. V. (1949). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 71(10), 3407-3409. Available from: [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyridine Scaffold and the Imperative of Mechanistic Clarity

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as the core of numerous compounds with diverse pharmacological activities.[1] These compounds have been investigated as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) and cyclin-dependent kinases (CDKs), as antimalarial agents, and, perhaps most notably, as modulators of ion channels.[2][3][4][5] A prominent example is their function as blockers of voltage-gated potassium channels.[6]

Given this therapeutic versatility, rigorously validating the mechanism of action (MoA) for any new 2-aminopyridine derivative is not merely an academic exercise; it is a critical step in drug discovery.[7][8] A confirmed MoA provides the mechanistic confidence needed to interpret efficacy and safety data, guide lead optimization, and de-risk clinical development.[7] An astonishing number of clinical trial failures are attributed to a lack of efficacy, often stemming from an incomplete understanding of whether a compound truly engages its intended target in a biologically relevant context.[7]

This guide provides a comprehensive, multi-pronged strategy for validating the MoA of novel 2-aminopyridine compounds. We will move beyond a simple checklist of experiments to explain the causal logic behind a robust validation workflow, integrating direct target engagement assays with functional, downstream, and phenotypic analyses. This framework is designed to be a self-validating system, ensuring that each piece of evidence reinforces the overall mechanistic hypothesis.

cluster_0 Overall MoA Validation Workflow A Hypothesized Target (e.g., Kv1.3 Channel) B Step 1: Confirm Direct Target Engagement (Biophysical Assays) A->B Does the compound bind the target? C Step 2: Validate Target Function Modulation (Functional Assays) B->C Does binding alter target activity? D Step 3: Analyze Downstream Cellular Effects (Pathway Analysis) C->D How does this affect cellular signaling? E Step 4: Correlate with Cellular Phenotype (Phenotypic Assays) D->E Does this produce the desired biological outcome? F Validated Mechanism of Action E->F cluster_1 CETSA Experimental Workflow Treat 1. Treat intact cells with 2-aminopyridine or vehicle Heat 2. Heat cell aliquots across a temperature gradient Treat->Heat Lyse 3. Lyse cells and separate soluble vs. aggregated proteins Heat->Lyse Detect 4. Detect soluble target protein (e.g., via Western Blot) Lyse->Detect Analyze 5. Plot melting curves and determine thermal shift (ΔTagg) Detect->Analyze

Caption: The experimental workflow for a CETSA experiment.

Experimental Protocol: CETSA for a Hypothetical Target (Kv1.3 Channel)
  • Cell Culture and Treatment:

    • Culture cells endogenously expressing the target protein (e.g., Jurkat cells for Kv1.3) to 70-80% confluency.

    • Treat cells with the 2-aminopyridine compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature. [9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [10]

  • Protein Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble target protein (e.g., Kv1.3) at each temperature point using Western blotting.

    • Plot the relative band intensity against temperature for both vehicle and compound-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the Tagg. [11]

Orthogonal Validation: Surface Plasmon Resonance (SPR)

While CETSA confirms engagement in a cell, Surface Plasmon Resonance (SPR) is the gold standard for quantifying the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction in a cell-free system. [12][13][14]This technique provides invaluable data for structure-activity relationship (SAR) studies. [15] In an SPR experiment, the purified target protein is immobilized on a sensor chip. [16]The 2-aminopyridine compound is then flowed over the surface, and the binding interaction is measured in real-time by detecting changes in the refractive index at the sensor surface. [16][17]

Comparative Data Summary

A robust validation strategy combines multiple techniques. The data below illustrates how CETSA and SPR results can be integrated to build confidence in target engagement.

CompoundTargetCETSA ΔTagg (°C)SPR Affinity (KD)Comparison Note
2-AP-Lead-01 Kv1.3+5.2°C75 nMStrong cellular engagement and high in-vitro affinity.
Alternative Blocker Kv1.3+4.8°C110 nMShows comparable engagement and slightly lower affinity.
2-AP-Negative-01 Kv1.3+0.3°C> 50 µMInactive analog shows no significant shift or binding.

Step 2: Validating Modulation of Target Function

Confirming that a compound binds its target is only half the story. The next critical step is to demonstrate that this binding event translates into a functional consequence. For 2-aminopyridine compounds targeting ion channels like Kv1.3, the definitive functional assay is electrophysiology . [18][19]

Core Technique: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion flow through a channel in a live cell membrane. [19]By applying specific voltage protocols, one can study how a compound affects the channel's opening, closing, and inactivation states. [20]This technique is essential for characterizing blockers as state-dependent (e.g., open-channel vs. closed-channel block), which is a key aspect of their MoA. [21] For a Kv1.3 blocker, one would typically use a whole-cell patch-clamp configuration on a cell expressing the channel. A voltage step protocol is applied to elicit a potassium current, and the experiment is repeated after the application of the 2-aminopyridine compound. A reduction in the current amplitude would confirm the blocking activity of the compound.

Step 3: Analyzing Downstream Cellular Signaling

Modulating the activity of a primary target invariably impacts downstream signaling pathways. Mapping these changes provides a deeper mechanistic understanding and helps connect target engagement to the ultimate cellular phenotype. For an ion channel like Kv1.3, which is crucial for T-cell activation, its blockade is expected to suppress downstream signaling cascades.

Core Technique: Western Blotting

Western blotting is a widely used technique to detect and quantify changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins within a signaling pathway. [22][23]For example, blocking Kv1.3 in T-cells should prevent the sustained calcium influx required for calcineurin activation and subsequent dephosphorylation of the transcription factor NFAT.

cluster_2 Hypothetical Signaling Pathway TCR T-Cell Receptor Activation Kv Kv1.3 Channel TCR->Kv Ca Sustained Ca2+ Influx Kv->Ca NFAT NFAT Activation Ca->NFAT IL2 IL-2 Production NFAT->IL2 Compound 2-Aminopyridine Compound Compound->Kv blocks

Caption: A simplified signaling pathway for T-cell activation.

Experimental Protocol: Western Blot for NFAT Pathway
  • Sample Preparation:

    • Treat Jurkat T-cells with the 2-aminopyridine compound or vehicle, then stimulate them with an activating agent (e.g., PMA/Ionomycin).

    • Harvest the cells and prepare whole-cell lysates using ice-cold RIPA buffer containing protease and phosphatase inhibitors. [22] * Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [24]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [22] * Separate the proteins by size on an SDS-polyacrylamide gel. [25] * Transfer the separated proteins from the gel to a PVDF membrane. [24][25]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. [23] * Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., p-NFAT) and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [22][24]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. [22] * Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control to compare changes across different treatment conditions.

Step 4: Correlating with a Cellular Phenotype

The final and most crucial piece of the puzzle is to demonstrate that the molecular mechanism leads to a desired biological outcome in a disease-relevant model. [26][27]This is the domain of phenotypic assays, which measure a compound's effect on the overall cell or organism. [28][29] For a Kv1.3-targeting 2-aminopyridine intended as an immunosuppressant, a key phenotypic assay would be to measure its ability to inhibit T-cell proliferation or cytokine production (e.g., IL-2). A strong correlation between the compound's potency in the functional and downstream assays (electrophysiology, Western blot) and its potency in the phenotypic assay provides powerful, integrated evidence for the proposed MoA.

Conclusion

Validating the mechanism of action for a 2-aminopyridine compound is a systematic process of building a logical, evidence-based case. It begins with confirming direct physical interaction with the target in a cellular environment (CETSA), quantifying the binding parameters (SPR), demonstrating functional modulation of the target (electrophysiology), tracing the consequences on downstream signaling pathways (Western Blot), and finally, linking these molecular events to a relevant cellular phenotype. By employing this multi-layered, self-validating approach, researchers can build a high-confidence data package that clearly elucidates how their compound works, paving the way for successful drug development.

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Sources

A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of the 2-Aminopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of modern precision medicine. The human kinome, comprising over 500 enzymes, governs a vast array of cellular processes, and its dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy. At the heart of every kinase inhibitor lies a core chemical scaffold, a privileged structure that forms the foundation for inhibitor-kinase interactions and dictates many of the drug's properties, from potency and selectivity to its pharmacokinetic profile.

For decades, scaffolds such as quinazoline, pyrimidine, and indole have dominated the field, leading to numerous FDA-approved drugs. However, the relentless pursuit of novel chemical matter with improved properties and the need to overcome acquired resistance has driven the exploration of alternative scaffolds. This guide provides an in-depth technical comparison of the emerging 2-aminopyridine scaffold, with a focus on derivatives like 4,5-dimethoxypyridin-2-amine, against the established quinazoline, pyrimidine, and indole cores. We will delve into their structural features, comparative performance against key oncogenic kinases, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery efforts.

Chapter 1: A Structural Deep Dive into Kinase Inhibitor Scaffolds

The selection of a core scaffold is a critical decision in kinase inhibitor design. The ideal scaffold should provide a rigid framework for the precise orientation of substituents to engage with the ATP-binding pocket, while also possessing favorable physicochemical properties.

The 2-Aminopyridine Scaffold: A Versatile Contender

The 2-aminopyridine core is a relatively simple yet highly versatile scaffold that has gained increasing attention in recent years. Its key structural features include a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen), which can mimic the hinge-binding interactions of the adenine base of ATP. The pyridine ring itself is amenable to a wide range of substitutions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The specific substitution pattern, such as the 4,5-dimethoxy groups on the pyridin-2-amine core, can significantly influence the molecule's properties. The methoxy groups can modulate solubility and metabolic stability, and may also form additional interactions within the kinase active site.

The Privileged Scaffolds: Quinazoline, Pyrimidine, and Indole
  • Quinazoline: This fused heterocyclic system has been a mainstay of kinase inhibitor development, particularly for targeting EGFR. The 4-anilinoquinazoline scaffold is a well-established pharmacophore that has yielded several blockbuster drugs. Its rigid structure provides a solid platform for presenting substituents into the ATP-binding site.

  • Pyrimidine: As a core component of nucleic acids, the pyrimidine scaffold is a natural mimic of the adenine ring of ATP. This has made it an incredibly successful scaffold for a broad range of kinase inhibitors. The 2,4-disubstituted pyrimidine core is a particularly common motif.

  • Indole: The indole scaffold is another privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its bicyclic structure can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, making it a versatile core for kinase inhibitor design.

Chapter 2: Comparative Efficacy Analysis: A Multi-Scaffold Showdown

A direct comparison of scaffolds is most meaningful when evaluating inhibitors targeting the same kinase. In this section, we present a comparative analysis of inhibitors based on the 2-aminopyridine, quinazoline, pyrimidine, and indole scaffolds against three key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Disclaimer: The IC50 values presented in the following tables are compiled from various literature sources. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies. The data is intended to provide a general overview of the potency of representative compounds from each scaffold class.

Targeting EGFR: The Battle for a Well-Drugged Target

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and is frequently mutated or overexpressed in various cancers, particularly non-small cell lung cancer.

ScaffoldRepresentative InhibitorEGFR IC50 (nM)Reference
2-Aminopyridine Compound 13.2[1]
Quinazoline Gefitinib23-79[2]
Pyrimidine Compound 200.5[3]
Indole Compound 1214.5[4]

Analysis: While the quinazoline scaffold has a long history of success in targeting EGFR, this comparison highlights the potential of other scaffolds. Notably, a representative pyrimidine-based inhibitor demonstrates exceptional potency. The 2-aminopyridine example also shows highly potent inhibition, suggesting its viability as a core for developing effective EGFR inhibitors.

Targeting VEGFR-2: The Anti-Angiogenesis Arena

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

ScaffoldRepresentative InhibitorVEGFR-2 IC50 (nM)Reference
2-Aminopyridine Sorafenib (contains a related pyridine core)90-
Quinazoline Compound VIII60.00[5]
Pyrimidine Compound 21e21[6]
Indole Sunitinib2.0-
Targeting CDK2: Modulating the Cell Cycle

CDK2 is a key regulator of the cell cycle, and its aberrant activity is a common feature of cancer cells.

ScaffoldRepresentative InhibitorCDK2 IC50 (nM)Reference
2-Aminopyridine Compound 8e88.4 (CDK9)[1]
Quinazoline Compound 6b670[7]
Pyrimidine Compound 1561[8]
Indole Roscovitine16000[9]

Analysis: For CDK2, the pyrimidine scaffold again demonstrates the ability to produce highly potent inhibitors. The 2-aminopyridine derivative, while targeting CDK9 in this example, shows nanomolar potency, indicating the scaffold's potential for potent kinase inhibition within the CDK family. The quinazoline and indole examples in this comparison show weaker activity.

Chapter 3: Key Signaling Pathways and Experimental Workflows

A deep understanding of the biological context and the experimental methods used to evaluate inhibitors is crucial for any drug discovery program.

Visualizing Key Kinase Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of EGFR and VEGFR, highlighting the points of intervention for kinase inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Kinase Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR_Signaling cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Kinase Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assay (e.g., Kinase-Glo, TR-FRET) Determine IC50 CellBased Cell-Based Assay (e.g., MTT, Western Blot) Determine Cellular Potency Biochemical->CellBased Lead_Opt Lead Optimization (SAR Studies) CellBased->Lead_Opt PK Pharmacokinetics (ADME) Efficacy Xenograft Model Tumor Growth Inhibition PK->Efficacy Candidate Preclinical Candidate Efficacy->Candidate Lead_ID Lead Identification (Scaffold Selection) Lead_ID->Biochemical Lead_Opt->Biochemical Lead_Opt->PK

Caption: General workflow for kinase inhibitor discovery and development.

Chapter 4: Detailed Experimental Protocols

Reproducible and well-characterized assays are the bedrock of successful drug discovery. Here, we provide detailed, step-by-step protocols for two common assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay: Kinase-Glo® Luminescent Kinase Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.[10][11]

Principle: The Kinase-Glo® Reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is quantified to determine the level of kinase inhibition.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (e.g., 2-aminopyridine derivatives)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the kinase reaction buffer.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase, substrate, and ATP in the appropriate kinase reaction buffer. The final volume is typically 25 µL for a 96-well plate.

    • Include control wells:

      • No kinase control: Contains all components except the kinase.

      • No inhibitor control (100% activity): Contains all components including the kinase and DMSO vehicle.

    • Add the diluted test compounds to the appropriate wells.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., 25 µL).

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include control wells:

      • No cell control: Contains medium only.

      • Vehicle control: Contains cells treated with the same concentration of DMSO as the test compounds.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: The Expanding Toolkit of Kinase Inhibitor Scaffolds

The development of novel kinase inhibitors is a dynamic and evolving field. While the established scaffolds of quinazoline, pyrimidine, and indole have a proven track record with numerous clinical successes, the exploration of alternative cores like 2-aminopyridine is essential for expanding the chemical space and addressing the ongoing challenges of drug resistance and off-target toxicity.

Our comparative analysis demonstrates that the 2-aminopyridine scaffold is a highly promising starting point for the design of potent and selective kinase inhibitors, capable of competing with, and in some cases potentially exceeding, the performance of inhibitors based on more traditional scaffolds. The versatility of this core, coupled with the potential for fine-tuning through various substitution patterns, makes it an attractive option for future drug discovery programs.

As our understanding of the human kinome deepens and our synthetic capabilities expand, the continued exploration and optimization of diverse chemical scaffolds will be paramount in delivering the next generation of targeted therapies to patients in need.

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  • PubMed Central. (2022, July 10). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][12][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • PubMed. (2018, October 10). Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. Retrieved from [Link]

  • PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • PubMed Central. (2023, March 13). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]

  • Future Medicinal Chemistry. (n.d.). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Retrieved from [Link]

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  • PubMed Central. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

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The Pivotal Role of Methoxy Groups in Tuning Kinase Inhibition: A Comparative Guide to Dimethoxy-Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases.[1] This guide delves into a specific, yet profoundly impactful, structural modification: the strategic placement of dimethoxy groups on associated aryl rings. We will explore, with supporting experimental data, how these substitutions dictate the structure-activity relationship (SAR) of 2-aminopyridine derivatives, transforming them into potent and selective inhibitors of key oncogenic and disease-related kinases such as ALK2, JAK2, and BRAF.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental design in this chemical space. We will dissect the rationale for synthetic routes, compare biological activities with quantitative data, and provide detailed, actionable protocols for both synthesis and biological evaluation.

The Influence of Dimethoxy Substitution on Kinase Selectivity and Potency

The introduction of methoxy (-OCH₃) groups onto a phenyl ring appended to the 2-aminopyridine core can dramatically alter a compound's pharmacological profile. These groups exert a combination of electronic and steric effects, influencing everything from the molecule's conformation to its interaction with specific residues within the ATP-binding pocket of a target kinase.

A compelling case study is found in the development of inhibitors for Activin receptor-like kinase 2 (ALK2), a BMP type I receptor. Dysregulation of ALK2 is a key driver in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). Research into 3,5-diaryl-2-aminopyridine inhibitors has revealed the critical role of methoxy substitutions on the C3-aryl ring.

Comparative Analysis: ALK2 Inhibition

A systematic study of substitutions on a 3-(phenyl)-5-(aryl)-2-aminopyridine scaffold demonstrated that the presence and position of methoxy groups on the C3-phenyl ring are paramount for potent ALK2 inhibition. The 3,4,5-trimethoxyphenyl group was identified as a key feature for high potency. Subsequent deconstruction of this motif revealed that while the 4-methoxy group was largely dispensable, the methoxy groups at the 3- and 5-positions were crucial for maintaining high affinity.

Compound IDC3-Phenyl SubstitutionALK2 IC₅₀ (nM)ALK5 IC₅₀ (nM)Selectivity (ALK5/ALK2)
1 3,4,5-trimethoxy1.34837
2 3,5-dimethoxy3.113042
3 3,4-dimethoxy2355024
4 4-methoxy130>10,000>77
5 3-methoxy171,10065

Data synthesized from J. Med. Chem. 2014, 57, 15, 6695–6708.

As the data illustrates, the 3,5-dimethoxy derivative (Compound 2) retains remarkable potency, only slightly less than the trimethoxy analog, while demonstrating a favorable selectivity profile against the closely related kinase ALK5.[2] This suggests that the two meta-positioned methoxy groups are the primary drivers of the potent interaction within the hydrophobic back pocket of ALK2, likely forming beneficial water-mediated hydrogen bonds with the catalytic lysine residue.[2]

While comprehensive comparative data for dimethoxy-substituted 2-aminopyridines across a wide range of kinases is not consolidated in the literature, the principles observed with ALK2 inhibitors are applicable to other kinase targets. For instance, in the development of Janus Kinase 2 (JAK2) inhibitors, another critical target in myeloproliferative neoplasms, the 2-aminopyridine scaffold is frequently employed.[3][4] The strategic placement of substituents on appended aryl rings is a key strategy for achieving both potency and selectivity against other JAK family members. Similarly, inhibitors of the oncogenic kinase BRAF have utilized the 3-methoxy-2-aminopyridine moiety, although this can introduce metabolic liabilities that require further structural modifications to mitigate.

Signaling Pathways and a General SAR Workflow

To appreciate the context of these inhibitors, it is crucial to understand the signaling pathways they target.

Key Signaling Pathways

Signaling_Pathways cluster_0 JAK/STAT Pathway cluster_1 TGF-β/BMP Pathway (ALK2) cluster_2 RAS/RAF/MAPK Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT_dimer STAT->STAT_dimer 4. Dimerization Nucleus_JAK Nucleus STAT_dimer->Nucleus_JAK 5. Nuclear Translocation Gene_Transcription_JAK Gene_Transcription_JAK STAT_dimer->Gene_Transcription_JAK 6. Gene Transcription Inhibitor_JAK Dimethoxy-2-aminopyridine JAK2 Inhibitor Inhibitor_JAK->JAK Inhibition BMP BMP TypeII_R TypeII_R BMP->TypeII_R 1. Ligand Binding ALK2 ALK2 TypeII_R->ALK2 2. Receptor Complex Formation & ALK2 Phos. R_SMAD R_SMAD ALK2->R_SMAD 3. R-SMAD Phosphorylation SMAD4 SMAD4 R_SMAD->SMAD4 4. Complex with Co-SMAD SMAD_Complex R-SMAD/SMAD4 Complex Nucleus_ALK Nucleus SMAD_Complex->Nucleus_ALK 5. Nuclear Translocation Gene_Transcription_ALK Gene_Transcription_ALK SMAD_Complex->Gene_Transcription_ALK 6. Gene Transcription Inhibitor_ALK 3,5-Dimethoxy-2-aminopyridine ALK2 Inhibitor Inhibitor_ALK->ALK2 Inhibition Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK 1. Ligand Binding RAS RAS RTK->RAS 2. RAS Activation BRAF BRAF RAS->BRAF 3. BRAF Activation MEK MEK BRAF->MEK 4. MEK Phosphorylation ERK ERK MEK->ERK 5. ERK Phosphorylation Nucleus_BRAF Nucleus ERK->Nucleus_BRAF 6. Nuclear Translocation Gene_Transcription_BRAF Gene_Transcription_BRAF ERK->Gene_Transcription_BRAF 7. Gene Transcription Inhibitor_BRAF 3-Methoxy-2-aminopyridine BRAF Inhibitor Inhibitor_BRAF->BRAF Inhibition

A Self-Validating SAR Workflow

The process of elucidating the SAR is iterative and self-validating. Each step is designed to build upon the last, with clear causality between experimental choices and outcomes.

SAR_Workflow start Identify Hit Compound (e.g., 2-Aminopyridine Core) design Design Analogs with Systematic Substitutions (e.g., Dimethoxy variations) start->design synthesis Chemical Synthesis of Analog Library design->synthesis assay In Vitro Kinase Assay (Determine IC50) synthesis->assay data_analysis Analyze Data: Potency, Selectivity, SAR Trends assay->data_analysis decision Potency/Selectivity Improved? data_analysis->decision lead_selection Select Lead Compound(s) for Further Optimization decision->design No decision->lead_selection Yes

Experimental Protocols

To ensure scientific integrity, the following protocols are provided with the necessary detail for replication.

Protocol 1: Synthesis of a Representative 3,5-Diaryl-2-aminopyridine Derivative

This protocol outlines a general two-step Suzuki-Miyaura coupling procedure for the synthesis of a 3,5-diaryl-2-aminopyridine, exemplified by the synthesis of an analog of ALK2 inhibitor Compound 2 .[2]

Step 1: First Suzuki Coupling

  • Reagents & Setup: To a flame-dried round-bottom flask, add 2-amino-5-bromo-3-iodopyridine (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent: Add a degassed 4:1 mixture of acetonitrile and water.

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen) and heat the reaction mixture to 90 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate, 2-amino-5-bromo-3-(3,5-dimethoxyphenyl)pyridine, by flash column chromatography.

Step 2: Second Suzuki Coupling

  • Reagents & Setup: To a flame-dried flask, add the purified intermediate from Step 1 (1.0 eq), the desired arylboronic acid (e.g., 4-(piperazin-1-yl)phenylboronic acid, 1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent: Add a degassed 4:1 mixture of dimethoxyethane (DME) and water.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 8-12 hours.

  • Work-up & Purification: Follow the same work-up and purification procedure as in Step 1 to yield the final 3,5-diaryl-2-aminopyridine product.

Synthesis_Workflow start_material 2-Amino-5-bromo-3-iodopyridine + 3,5-Dimethoxyphenylboronic acid suzuki1 First Suzuki Coupling (Pd(PPh3)4, Na2CO3) start_material->suzuki1 intermediate Intermediate: 2-Amino-5-bromo-3-(3,5-dimethoxyphenyl)pyridine suzuki1->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 suzuki2 Second Suzuki Coupling (Pd(PPh3)4, Na2CO3) purification1->suzuki2 reagent2 Arylboronic Acid reagent2->suzuki2 final_product Final Product: 3,5-Diaryl-2-aminopyridine suzuki2->final_product purification2 Purification (Column Chromatography) final_product->purification2

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol provides a general method for determining the IC₅₀ value of a test compound against a target kinase (e.g., ALK2, JAK2, BRAF) using a commercially available luminescent assay format.

  • Prepare Reagents:

    • 1x Kinase Buffer: Prepare according to the manufacturer's specifications (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X working concentration of ATP in 1x Kinase Buffer (final concentration in assay is typically at the Kₘ for the specific kinase).

    • Substrate Solution: Prepare a 2X working concentration of the appropriate kinase substrate (e.g., casein for ALK2) in 1x Kinase Buffer.

    • Kinase Solution: Dilute the recombinant kinase to a 2X working concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically to give a robust signal.

    • Test Compound: Prepare a serial dilution of the dimethoxy-substituted 2-aminopyridine inhibitor in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., final DMSO concentration ≤1%).

  • Kinase Reaction:

    • Add 5 µL of the test compound serial dilution or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the 2X Kinase Solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP/Substrate mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-120 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The strategic incorporation of dimethoxy groups onto aryl rings of 2-aminopyridine-based inhibitors is a powerful tool for tuning potency and selectivity against various protein kinases. As demonstrated with ALK2 inhibitors, the 3,5-dimethoxy substitution pattern is particularly effective, highlighting the importance of probing the hydrophobic back pocket of the ATP-binding site. The workflows and protocols detailed in this guide provide a robust framework for researchers to rationally design, synthesize, and evaluate novel kinase inhibitors based on this privileged scaffold, ultimately accelerating the discovery of new therapeutic agents.

References

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A Comparative Guide to the Synthesis of Polysubstituted Pyridines: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

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The pyridine scaffold is a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic placement of multiple substituents on this heterocyclic ring is paramount for fine-tuning the physicochemical and biological properties of molecules.[3] Consequently, the development of efficient and versatile synthetic routes to polysubstituted pyridines has been a long-standing endeavor in organic chemistry, leading to a rich tapestry of methodologies from time-honored condensation reactions to sophisticated transition-metal-catalyzed approaches.[1][4] This guide offers a comparative analysis of key synthetic strategies, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to navigate this complex landscape.

Part 1: Classical Cyclization Strategies: Building the Core

The foundational methods for constructing the pyridine ring often rely on the condensation of acyclic precursors.[1][3] These classical, named reactions have remained indispensable due to their operational simplicity and the use of readily available starting materials.[1][3]

Hantzsch Pyridine Synthesis

First reported by Arthur Rudolf Hantzsch in 1881, this multicomponent reaction is a pillar of pyridine synthesis.[5][6] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[3][5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][3][6] The Hantzsch synthesis is particularly effective for preparing symmetrically substituted pyridines.[1][3]

Mechanism Snapshot: The reaction proceeds through a series of condensations and additions. Key steps include a Knoevenagel condensation, the formation of an enamine, a Michael addition, and subsequent cyclization and dehydration to form the dihydropyridine ring, which is then aromatized.[5][7]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[3] Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[3]

  • Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).[3] A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring, and the mixture is heated at 80°C for 1 hour.[3] After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.[3]

Advantages:

  • Operational simplicity and high atom economy.[6]

  • Uses readily available and inexpensive starting materials.

  • Well-suited for the synthesis of symmetrical pyridines.[1]

Limitations:

  • Often requires a separate oxidation step.

  • Can have limited scope for the synthesis of unsymmetrically substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis

This two-step method provides an efficient route to 2,3,6-trisubstituted pyridines.[8][9] It involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[8][10] A key advantage of this method is that it obviates the need for a separate oxidation step, as the alkyne precursor directly leads to the aromatic pyridine ring.[9]

Mechanism Snapshot: The reaction begins with a Michael addition of the enamine to the ynone, forming an aminodiene. This intermediate then undergoes E/Z isomerization, followed by cyclization and elimination of water to yield the pyridine.[9][10]

Advantages:

  • Direct formation of the aromatic pyridine ring without a separate oxidation step.[9]

  • Good for accessing 2,3,6-trisubstituted pyridines.

Limitations:

  • Often requires high temperatures for the cyclodehydration step.[9]

  • May require the isolation of the aminodiene intermediate.[9]

Guareschi-Thorpe Pyridine Synthesis

This multicomponent approach is particularly useful for the synthesis of 2-pyridones (2-hydroxypyridines). It typically involves the condensation of a β-dicarbonyl compound, a cyanoacetamide or alkyl cyanoacetate, and a nitrogen source, often ammonium carbonate.[11][12] Recent advancements have focused on developing more environmentally friendly conditions, such as using water as a solvent.[11][12][13]

Experimental Protocol: Synthesis of a Hydroxy-cyanopyridine

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[3]

Advantages:

  • Provides direct access to functionalized 2-pyridones.

  • Can be performed under green and user-friendly conditions.[11][12][13]

  • Often results in the precipitation of the product, simplifying work-up.[11][12]

Limitations:

  • Primarily limited to the synthesis of 2-pyridone derivatives.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[4][14][15] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[4][14][15]

Mechanism Snapshot: The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt.[15][16] This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to form the pyridine ring.[14][15]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours to form the pyridinium salt.[3] After cooling, the salt is filtered and washed. This salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL) and refluxed for 4 hours.[3] The product is precipitated by pouring the mixture into water.[3]

Advantages:

  • High versatility and broad substrate scope.[15]

  • Convergent approach to highly substituted pyridines.[15]

Limitations:

  • Requires the pre-formation of the pyridinium salt.

  • The use of pyridine as a reagent can sometimes be a drawback.[17]

Part 2: Modern Synthetic Strategies: Precision and Efficiency

While classical methods remain valuable, modern synthetic chemistry has introduced powerful new tools for the construction and functionalization of the pyridine ring, offering enhanced regioselectivity and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules, and their application to pyridine synthesis and functionalization is a significant area of research. These methods allow for the direct introduction of substituents onto a pre-existing pyridine ring.

Key Approaches:

  • Suzuki-Miyaura Coupling: While the coupling of 2-pyridyl boron reagents can be challenging, significant progress has been made in developing efficient methods.[18]

  • Negishi Coupling: The use of 2-heterocyclic organozinc reagents in Negishi cross-couplings provides a mild and efficient route to 2-aryl-substituted pyridines.[19]

  • Other Cross-Coupling Reactions: Iron-catalyzed cross-coupling of heteroaromatic tosylates and phosphates with Grignard reagents offers a rapid and low-temperature method for alkylation.[19]

Advantages:

  • High regioselectivity in the introduction of substituents.

  • Excellent functional group tolerance.

  • Access to a wide range of substituted pyridines that are difficult to synthesize via classical methods.

Limitations:

  • Often requires the pre-functionalization of the pyridine ring (e.g., with a halogen).

  • The cost and toxicity of some transition metal catalysts can be a concern.

C-H Activation and Functionalization

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for synthesizing substituted pyridines.[2] This approach avoids the need for pre-functionalization of the starting materials, streamlining the synthetic process.[2][20]

Key Strategies:

  • Directed C-H Activation: A directing group on the pyridine ring or a coupled arene can guide a transition metal catalyst to a specific C-H bond for functionalization.[21][22][23] The pyridine nitrogen itself can act as a directing group, although this can also present challenges.[20]

  • Pyridine N-oxides: The use of pyridine N-oxides is a common strategy to facilitate C-H activation, particularly at the C2 position.[2][20]

  • Metal-Free Approaches: Recent research has also focused on the development of metal-free C-H functionalization methods.[2]

Advantages:

  • High atom economy and step efficiency.

  • Allows for the late-stage functionalization of complex molecules.

  • Can provide access to novel substitution patterns.

Limitations:

  • Achieving high regioselectivity can be challenging without a directing group.[21]

  • The development of robust and general catalytic systems is an ongoing area of research.

Domino and Multicomponent Reactions

Modern synthetic chemistry continues to leverage the power of domino and multicomponent reactions (MCRs) to construct complex molecules in a single operation.[24] These reactions are highly efficient and often environmentally friendly.

Recent Developments:

  • Silver-catalyzed Domino Synthesis: A silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides has been developed for the synthesis of fully substituted pyridines.[25]

  • Metal-Free Domino Reactions: An unprecedented domino reaction of enaminones and aldehydes has been developed for the metal-free synthesis of fully substituted pyridines.[26]

Advantages:

  • High efficiency and convergence.

  • Reduction of waste and purification steps.

  • Rapid access to molecular complexity.

Limitations:

  • The development of new domino and multicomponent reactions can be challenging.

  • Substrate scope can sometimes be limited.

Part 3: Comparative Analysis and Future Outlook

The choice of synthetic route to a polysubstituted pyridine depends on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Hantzsch Synthesis Multicomponent condensationSimplicity, high atom economy, good for symmetrical pyridines.[5][6]Requires oxidation, limited for unsymmetrical pyridines.
Bohlmann-Rahtz Synthesis Enamine and alkynone condensationDirect formation of aromatic ring, good for 2,3,6-trisubstitution.[9]High temperatures often needed, intermediate isolation may be required.[9]
Guareschi-Thorpe Synthesis Multicomponent condensationAccess to 2-pyridones, green conditions possible.[11][12]Primarily limited to 2-pyridone synthesis.
Kröhnke Synthesis Pyridinium ylide and enone condensationHigh versatility, broad scope for polysubstituted pyridines.[15]Requires pre-formation of pyridinium salt.
Cross-Coupling Reactions Transition-metal catalyzedHigh regioselectivity, excellent functional group tolerance.Requires pre-functionalization, catalyst cost/toxicity.
C-H Activation Direct functionalization of C-H bondsHigh atom economy, late-stage functionalization.[2]Regioselectivity can be a challenge.[21]
Domino/MCRs Single-operation complexity generationHigh efficiency, reduced waste.[25][26]Substrate scope can be limited.

Future Perspectives

The field of pyridine synthesis continues to evolve, with a strong emphasis on the development of more sustainable and efficient methods. Key areas of future research will likely include:

  • The development of novel, environmentally benign catalysts for both classical and modern synthetic routes.[27]

  • The expansion of the scope and utility of C-H activation and functionalization strategies.

  • The design of new domino and multicomponent reactions for the rapid assembly of complex pyridine-containing molecules.

  • The application of flow chemistry to improve the safety, scalability, and efficiency of pyridine synthesis.[28]

Visualizing the Synthetic Pathways

To better illustrate the relationships between these synthetic strategies, the following diagrams outline the general workflows.

classical_synthesis cluster_classical Classical Cyclization Strategies Acyclic_Precursors Acyclic Precursors (Aldehydes, Ketones, etc.) Condensation Condensation/ Cyclization Acyclic_Precursors->Condensation Multicomponent Reaction Pyridine_Core Polysubstituted Pyridine Core Condensation->Pyridine_Core

Caption: General workflow for classical pyridine synthesis.

modern_synthesis cluster_modern Modern Synthetic Strategies Pyridine_Scaffold Pyridine Scaffold or Precursors Catalytic_Reaction Transition-Metal Catalysis (Cross-Coupling, C-H Activation) Pyridine_Scaffold->Catalytic_Reaction Regioselective Functionalization Functionalized_Pyridine Functionalized Polysubstituted Pyridine Catalytic_Reaction->Functionalized_Pyridine

Caption: General workflow for modern pyridine synthesis.

References

  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem.
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  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

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Bridging the Divide: A Guide to Translating In Vitro Potency to In Vivo Efficacy for 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent and selective therapeutic agents against a multitude of diseases, from cancer to neurodegenerative disorders.[1][2] Its unique chemical properties allow for diverse substitutions, enabling chemists to fine-tune interactions with biological targets. However, the journey from a potent hit in a biochemical assay to a clinically effective drug is fraught with challenges. A recurring and critical hurdle is the often-observed disconnect between a compound's performance in a controlled in vitro environment and its efficacy within a complex living organism (in vivo).

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the factors governing the in vitro and in vivo efficacy of 2-aminopyridine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, explore the complexities of translating data across biological systems, and offer a framework for building a more predictive and robust drug discovery cascade.

Chapter 1: The In Vitro Landscape: Quantifying Potency and Selectivity at the Bench

The initial stages of drug discovery for 2-aminopyridine derivatives are typically dominated by in vitro assays designed to rapidly assess their interaction with a specific biological target and their effect on cultured cells. These assays are indispensable for establishing structure-activity relationships (SAR) and prioritizing compounds for further investigation.

The Workhorse Assays: From Target Engagement to Cellular Effects

Two primary categories of in vitro assays are fundamental in the early evaluation of 2-aminopyridine derivatives: biochemical assays to measure direct target interaction and cell-based assays to assess the compound's effect in a more biological context.

A significant number of 2-aminopyridine derivatives have been developed as protein kinase inhibitors .[3][4][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Therefore, a direct in vitro kinase inhibition assay is often the first step. These assays quantify the ability of a compound to block the enzymatic activity of a purified kinase.[7]

Following target-based screening, it is crucial to determine if the observed biochemical potency translates into a desired cellular effect. Cell viability assays , such as the MTT or MTS assay, are workhorses in this regard.[8][9] These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[9] A potent 2-aminopyridine derivative targeting a cancer-related kinase, for example, would be expected to reduce the viability of cancer cells in culture.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a 2-aminopyridine derivative against a specific protein kinase.[6]

Objective: To quantify the potency of a test compound in inhibiting the activity of a purified kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal proportional to the kinase activity.[6]

Materials:

  • Purified kinase of interest

  • Specific kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Test 2-aminopyridine derivative (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-aminopyridine derivative in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the purified kinase to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a common method for assessing the effect of a 2-aminopyridine derivative on the viability of cultured cells.[8][10]

Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Test 2-aminopyridine derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the 2-aminopyridine derivative to the wells. Include untreated and vehicle (DMSO) control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a library of 2-aminopyridine derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Profiling Compound_Library 2-Aminopyridine Derivative Library Biochemical_Assay High-Throughput Biochemical Assay (e.g., Kinase Inhibition) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potency Cutoff) Biochemical_Assay->Hit_Identification Dose_Response Dose-Response IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., MTT Viability) Dose_Response->Cell_Based_Assay Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Lead_Candidates Lead Candidates for In Vivo Studies Cell_Based_Assay->Lead_Candidates Selectivity_Panel->Lead_Candidates

Caption: A typical in vitro screening workflow for 2-aminopyridine derivatives.

Interpreting In Vitro Data: A Case Study

Let's consider two hypothetical 2-aminopyridine derivatives, Compound A and Compound B, being developed as inhibitors of Anaplastic Lymphoma Kinase (ALK) for non-small cell lung cancer.

CompoundALK IC50 (nM)[11]Karpas-299 Cell Viability IC50 (nM)[11]
Compound A 1545
Compound B 20500

From this data, Compound A demonstrates a good correlation between its biochemical potency (ALK IC50) and its cellular activity (Karpas-299 cell viability IC50). The approximately 3-fold shift is expected, as achieving a cellular effect requires the compound to cross the cell membrane and engage its target in a complex intracellular environment.

In contrast, Compound B shows a significant disconnect. Despite being a potent ALK inhibitor in a purified enzyme assay, its ability to kill cancer cells is much weaker. This discrepancy is a red flag and could be due to several factors, such as poor cell permeability, rapid efflux from the cell, or metabolic instability within the cell. Such findings are crucial as they guide the next steps in chemical optimization, focusing on improving the cellular activity of Compound B or prioritizing Compound A for in vivo studies.

Chapter 2: The In Vivo Gauntlet: Assessing Efficacy in a Living System

While in vitro assays provide essential data on potency and cellular effects, they cannot replicate the intricate biological landscape of a living organism. The transition to in vivo testing is a critical step to evaluate a compound's true therapeutic potential and is often where promising candidates falter.

Choosing the Right Model: Mimicking Human Disease

The selection of an appropriate animal model is paramount for obtaining clinically relevant data. The choice of model depends heavily on the disease being studied.

For cancer , the most common preclinical models are xenografts , where human cancer cells are implanted into immunodeficient mice.[12][13][14] These can be further categorized into:

  • Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted, typically subcutaneously. CDX models are reproducible and cost-effective, making them suitable for initial efficacy screening.[13][15]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better preserve the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant platform.[16]

For Alzheimer's disease , researchers rely on transgenic animal models that are genetically engineered to recapitulate key aspects of the disease's pathology.[17][18][19] Common models express human genes with mutations linked to familial Alzheimer's, leading to the development of amyloid-beta (Aβ) plaques and/or neurofibrillary tangles of tau protein.[18][20] Examples include the Tg2576 and 3xTg-AD mouse models.[17][18]

Experimental Protocol: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a 2-aminopyridine derivative in a CDX mouse model.[12]

Objective: To determine if a test compound can inhibit tumor growth in a living animal.

Principle: The size of tumors in treated animals is compared to that in control animals receiving a vehicle. A significant reduction in tumor growth indicates in vivo efficacy.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line of interest

  • Test 2-aminopyridine derivative formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 2-aminopyridine derivative to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizing the In Vivo Efficacy Workflow

The diagram below illustrates the key stages of an in vivo efficacy study for a 2-aminopyridine derivative.

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring Cell_Implantation Cell/Tissue Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Compound_Admin Compound Administration Randomization->Compound_Admin Tumor_Measurement Tumor Volume Measurement Compound_Admin->Tumor_Measurement Toxicity_Monitoring Body Weight & Clinical Signs Compound_Admin->Toxicity_Monitoring Data_Analysis Data Analysis (TGI, Statistics) Tumor_Measurement->Data_Analysis Toxicity_Monitoring->Data_Analysis Efficacy_Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Efficacy_Conclusion

Caption: A streamlined workflow for an in vivo xenograft efficacy study.

Chapter 3: Bridging the Gap: Why In Vitro Potency Doesn't Always Predict In Vivo Efficacy

The transition from a controlled in vitro setting to a complex in vivo system introduces a myriad of variables that can profoundly impact a compound's efficacy. Understanding these factors is crucial for interpreting results and guiding further drug development efforts. The relationship between in vitro and in vivo data is often referred to as the In Vitro-In Vivo Correlation (IVIVC).[21][22][23]

The ADME Effect: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetics (PK), the study of how an organism affects a drug, is arguably the most significant factor influencing the in vitro-in vivo gap. The acronym ADME encapsulates the key processes:

  • Absorption: For orally administered drugs, the compound must be absorbed from the gastrointestinal tract into the bloodstream. Poor absorption will result in low systemic exposure, regardless of the compound's in vitro potency.

  • Distribution: Once in the bloodstream, the compound is distributed throughout the body. It must reach the target tissue or organ at a sufficient concentration to exert its therapeutic effect. For diseases of the central nervous system like Alzheimer's, this includes the formidable challenge of crossing the blood-brain barrier.

  • Metabolism: The body's metabolic enzymes, primarily in the liver, can chemically modify the compound, often leading to its inactivation and rapid clearance. Some 2-aminopyridine derivatives can undergo extensive metabolism, reducing their half-life and overall exposure.[24]

  • Excretion: The compound and its metabolites are eventually eliminated from the body, primarily through the kidneys (urine) or liver (bile).[25]

A compound with excellent in vitro potency but poor PK properties (e.g., low absorption, rapid metabolism) is unlikely to be effective in vivo because it never reaches or stays at the target site long enough at a therapeutic concentration.

Comparative Data: The In Vitro to In Vivo Translation

Let's revisit our hypothetical compounds and add some in vivo data.

CompoundALK IC50 (nM)Cell Viability IC50 (nM)Oral Bioavailability (%)TGI in Xenograft Model (%) @ 50 mg/kg
Compound A 15455%10%
Compound B 2050060%5%
Compound C 256055%70%

In this expanded comparison:

  • Compound A , despite excellent in vitro and cellular potency, shows poor in vivo efficacy. The low oral bioavailability is the likely culprit; the drug is simply not getting into the system at a high enough concentration.

  • Compound B is a clear example of poor cellular activity translating to poor in vivo efficacy, even with good bioavailability. The fundamental issue lies in its inability to effectively act on its target within a cellular context.

  • Compound C represents the ideal candidate. It has good in vitro and cellular potency, which, combined with good oral bioavailability, translates into significant tumor growth inhibition in vivo.

Visualizing the In Vitro-In Vivo Disconnect

This diagram illustrates the key factors that can lead to a divergence between in vitro and in vivo results.

G cluster_0 Pharmacokinetic Barriers (ADME) cluster_1 Other In Vivo Factors InVitro High In Vitro Potency (e.g., Low IC50) Absorption Poor Absorption InVitro->Absorption Distribution Poor Tissue Distribution InVitro->Distribution Metabolism Rapid Metabolism InVitro->Metabolism Excretion Rapid Excretion InVitro->Excretion Target_Engagement Poor Target Engagement In Vivo InVitro->Target_Engagement Toxicity Dose-Limiting Toxicity InVitro->Toxicity Off_Target Off-Target Effects InVitro->Off_Target InVivo Low In Vivo Efficacy Absorption->InVivo Distribution->InVivo Metabolism->InVivo Excretion->InVivo Target_Engagement->InVivo Toxicity->InVivo Off_Target->InVivo

Caption: Key factors contributing to the in vitro-in vivo efficacy gap.

Conclusion: Towards a More Predictive Drug Discovery Paradigm

The development of 2-aminopyridine derivatives, like any therapeutic agent, is a journey from the simplicity of a test tube to the complexity of a living organism. While in vitro assays are powerful tools for initial screening and optimization, they are only the first step. A profound understanding of the principles of pharmacokinetics and the limitations of preclinical models is essential for bridging the gap between in vitro potency and in vivo efficacy.

By integrating ADME profiling early in the discovery process, selecting the most clinically relevant animal models, and critically evaluating the totality of the data, researchers can make more informed decisions, reduce the rate of attrition for promising compounds, and ultimately accelerate the delivery of novel 2-aminopyridine-based therapies to patients in need.

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  • Schemmert, S., et al. (2021). In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(12), 6553. [Link]

  • Jereb, R., et al. (2022). In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Pharmaceutics, 14(8), 1648. [Link]

  • Tsume, Y., et al. (2014). In Vitro and in Vivo Testing and Correlation for Oral Controlled/Modified-Release Dosage Forms. Pharmaceutical Research, 31(11), 3227–3238. [Link]

  • Jantratid, E. (2006, June 16). In vitro - In vivo Correlation: From Theory to Applications. University of Alberta. [Link]

  • Tsironi, T., et al. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease. International Journal of Molecular Sciences, 24(9), 7949. [Link]

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Benchmarking 4,5-Dimethoxypyridin-2-amine Against Known Inhibitors of the BMP Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound 4,5-Dimethoxypyridin-2-amine against the well-established Bone Morphogenetic Protein (BMP) pathway inhibitors, Dorsomorphin and its analog LDN-193189. The BMP signaling cascade plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers. Consequently, the identification of novel, potent, and selective BMP pathway inhibitors is an area of intense research. This document outlines the rationale for this comparative study, details the necessary experimental protocols for a head-to-head evaluation, and provides templates for data analysis and visualization. The overarching goal is to equip researchers with the tools to rigorously assess the potential of this compound as a new chemical probe or therapeutic lead targeting the BMP pathway.

Introduction: The Rationale for Targeting the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of cellular proliferation, differentiation, and apoptosis. Ligand binding to BMP type II receptors leads to the recruitment and phosphorylation of type I receptors, known as Activin receptor-like kinases (ALKs). This, in turn, initiates an intracellular signaling cascade predominantly mediated by the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.

Given its central role in cellular function, aberrant BMP signaling is linked to a variety of human pathologies. For instance, gain-of-function mutations in the ALK2 receptor are the primary cause of the rare and debilitating genetic disorder, fibrodysplasia ossificans progressiva (FOP), characterized by progressive heterotopic ossification[1][2]. Furthermore, dysregulated BMP signaling has been implicated in the progression of certain cancers and vascular disorders[3][4]. This has spurred the development of small molecule inhibitors targeting the kinase activity of BMP type I receptors.

Two of the most widely utilized inhibitors are Dorsomorphin (also known as Compound C) and its more potent and selective derivative, LDN-193189. Dorsomorphin was the first-identified small molecule inhibitor of ALK2, discovered through a screen for compounds that could dorsalize zebrafish embryos[2][5]. While instrumental as a research tool, Dorsomorphin exhibits off-target activity, notably as an inhibitor of AMP-activated protein kinase (AMPK)[6][7][8]. This led to the development of LDN-193189, which demonstrates significantly improved potency and selectivity for BMP type I receptors, particularly ALK1, ALK2, and ALK3[3][9][10].

This guide focuses on the characterization of a novel compound, this compound, as a potential modulator of the BMP pathway. Through a systematic comparison with Dorsomorphin and LDN-193189, we aim to establish its inhibitory profile, including potency, selectivity, and cellular efficacy.

Comparative Inhibitor Profiles

A successful benchmarking study necessitates a thorough understanding of the reference compounds. The table below summarizes the key characteristics of Dorsomorphin and LDN-193189.

FeatureDorsomorphin (Compound C)LDN-193189
Primary Targets ALK2, ALK3, ALK6, AMPK[6][11]ALK1, ALK2, ALK3, ALK6[3][4][9][10]
IC50 (ALK2) ~1-2 µM5 nM[9]
Selectivity Inhibits AMPK (Ki = 109 nM)[6][7]>200-fold selectivity for BMP vs. TGF-β signaling[10]
Mechanism of Action ATP-competitive inhibitor[5][6]ATP-competitive inhibitor[2]
Common Applications Stem cell differentiation, studies of BMP signaling and AMPK function[11]FOP research, stem cell differentiation, cancer biology[1][3]

Experimental Design for Benchmarking this compound

To comprehensively evaluate the inhibitory potential of this compound, a multi-tiered experimental approach is recommended. This should encompass biochemical assays to determine direct enzyme inhibition, cell-based assays to assess pathway modulation in a physiological context, and selectivity profiling to identify potential off-target effects.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK1, ALK2, ALK3, and ALK6 kinases and compare its potency to Dorsomorphin and LDN-193189.

Methodology:

  • Reagents: Recombinant human ALK1, ALK2, ALK3, and ALK6 kinases, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

  • Compound Preparation: Prepare a series of dilutions for this compound, Dorsomorphin, and LDN-193189 in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a 96-well or 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.

Expected Outcome: This assay will provide a direct measure of the potency of this compound against the target kinases, allowing for a direct comparison with the benchmark inhibitors.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (ALK1/2/3/6) - Substrate - ATP - Buffer plate Dispense Kinase, Substrate, and Compounds into Plate reagents->plate compounds Prepare Compound Dilutions: - this compound - Dorsomorphin - LDN-193189 compounds->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at Controlled Temperature initiate->incubate stop_quantify Stop Reaction and Quantify Phosphorylation incubate->stop_quantify calculate Calculate % Inhibition vs. DMSO Control stop_quantify->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Values plot->ic50

Caption: Workflow for determining in vitro kinase inhibition.

Cellular Assay for BMP Pathway Inhibition

Objective: To assess the ability of this compound to inhibit BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Methodology:

  • Cell Line: A cell line responsive to BMP stimulation, such as C2C12 myoblasts or HEK293T cells, is suitable.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound, Dorsomorphin, or LDN-193189 for a defined period.

  • BMP Stimulation:

    • Stimulate the cells with a BMP ligand, such as BMP4 or BMP6, at a concentration known to induce a robust SMAD phosphorylation response.

  • Detection of Phospho-SMAD1/5/8:

    • Lyse the cells and quantify the levels of phosphorylated SMAD1/5/8. This can be done using:

      • Western Blotting: A semi-quantitative method that also provides molecular weight information.

      • In-Cell Western™ or ELISA: High-throughput, quantitative methods suitable for dose-response analysis.

  • Data Analysis:

    • Normalize the phospho-SMAD1/5/8 signal to a loading control (e.g., total SMAD1 or a housekeeping protein like GAPDH).

    • Calculate the percentage of inhibition relative to the BMP-stimulated, vehicle-treated control.

    • Determine the cellular IC50 value for each compound.

Expected Outcome: This assay will confirm whether the biochemical inhibitory activity of this compound translates to the inhibition of the BMP signaling pathway within a living cell.

Signaling Pathway: BMP-Induced SMAD Phosphorylation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII binds ALK ALK1/2/3/6 (BMPR-I) BMPRII->ALK recruits & phosphorylates SMAD158 SMAD1/5/8 ALK->SMAD158 phosphorylates inhibitor This compound Dorsomorphin LDN-193189 inhibitor->ALK inhibits pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->complex SMAD4 SMAD4 SMAD4->complex gene Target Gene Expression complex->gene translocates & regulates

Caption: Simplified BMP signaling pathway and points of inhibition.

Kinase Selectivity Profiling

Objective: To evaluate the selectivity of this compound against a broad panel of kinases, including AMPK, to identify potential off-target effects.

Methodology:

  • Service Providers: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega, Carna Biosciences) that offers panels of hundreds of kinases.

  • Assay Format: These services typically employ high-throughput binding or activity assays.

  • Compound Concentration: Screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The service provider will report the percentage of inhibition for each kinase in the panel. Significant off-target inhibition (typically >50% at 1 µM) should be followed up with full IC50 determination for those kinases.

Expected Outcome: This will provide a selectivity profile for this compound, which is crucial for its validation as a specific chemical probe. A highly selective compound is more likely to produce on-target effects in biological systems.

Data Summary and Interpretation

The results from the aforementioned experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundALK1ALK2ALK3ALK6
This compound[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Dorsomorphin[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
LDN-193189[Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Table 2: Cellular BMP Pathway Inhibition (IC50, nM)

CompoundC2C12 p-SMAD1/5/8
This compound[Experimental Data]
Dorsomorphin[Experimental Data]
LDN-193189[Experimental Data]

Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)

CompoundAMPKPKAOther Kinase...
This compound[Experimental Data][Experimental Data][Experimental Data]...
Dorsomorphin[Experimental Data][Experimental Data][Experimental Data]...
LDN-193189[Experimental Data][Experimental Data][Experimental Data]...

Conclusion

This guide provides a structured approach to benchmark the novel compound this compound against the established BMP inhibitors Dorsomorphin and LDN-193189. By systematically evaluating its in vitro potency, cellular efficacy, and kinase selectivity, researchers can generate a comprehensive profile of this new molecule. The data obtained will be instrumental in determining its potential as a valuable research tool for dissecting BMP signaling or as a starting point for the development of new therapeutics for BMP-related diseases.

References

  • Wikipedia. (2023, September 27). LDN193189. Retrieved from [Link]

  • Williams, E., & Bullock, A. N. (2021). Recent Advances in ALK2 Inhibitors. Journal of Medicinal Chemistry, 64(15), 10687-10704. Retrieved from [Link]

  • PubChem. (n.d.). Dorsomorphin. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Dorsomorphin. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is as crucial as understanding its potency. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 4,5-Dimethoxypyridin-2-amine, benchmarked against established kinase inhibitors.

The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of the ATP-binding pocket of numerous kinases, including Cyclin-Dependent Kinases (CDKs), Receptor-Interacting Protein Kinase 2 (RIPK2), and notably, the Src family of non-receptor tyrosine kinases.[3][4][5][6] Based on this structural precedent, we hypothesized that this compound (designated here as Compound X) is a potent inhibitor of Src family kinases (SFKs).

This guide will delineate the systematic approach to characterizing its selectivity. We will compare its biochemical profile against Dasatinib, a highly potent but promiscuous multi-kinase inhibitor, and PP2, a widely used, albeit not perfectly selective, inhibitor of Src-family kinases.[1][7][8][9][10] Through this comparison, we will illustrate how to build a comprehensive understanding of a new chemical entity's place in the therapeutic landscape.

Comparative Kinase Selectivity Profile

To quantitatively assess the selectivity of Compound X, we performed in vitro biochemical assays against a panel of representative kinases. The panel included the primary hypothesized target (c-Src), other SFK members (LCK, FYN), the related tyrosine kinase ABL1, a distinct tyrosine kinase (EGFR), and a serine/threonine kinase (CDK9) to gauge broad selectivity.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Kinase Inhibitors

Kinase TargetCompound X (Hypothetical)Dasatinib (Reference)PP2 (Reference)Kinase Family
c-Src 15 <1 5 Tyr Kinase (SFK)
LCK25<14Tyr Kinase (SFK)
FYN30<15Tyr Kinase (SFK)
ABL1850<1>10,000Tyr Kinase
EGFR>10,000480>10,000Tyr Kinase
CDK96,50035>10,000Ser/Thr Kinase

Data is presented as the concentration of inhibitor required to reduce kinase activity by 50% (IC50). Lower values indicate higher potency.

From this hypothetical data, we can draw several key insights:

  • Compound X demonstrates potent inhibition of Src family kinases (c-Src, LCK, FYN) in the low nanomolar range.

  • It exhibits significant selectivity over the related tyrosine kinase ABL1 and excellent selectivity against the more distant tyrosine kinase EGFR and the serine/threonine kinase CDK9.

  • Dasatinib confirms its profile as a highly potent, promiscuous inhibitor, showing sub-nanomolar inhibition across most tyrosine kinases tested and potent activity against CDK9.[1][2][11]

  • PP2 shows high potency for the Src family kinases but, consistent with literature, has poor activity against ABL1 and other kinases, establishing its utility as a more selective (though not perfectly clean) SFK tool compound.[8][9][10]

This profile suggests Compound X is a potent and selective Src family kinase inhibitor, a valuable characteristic for minimizing off-target effects that might arise from inhibiting kinases like ABL1 or CDK9.

Experimental Design & Rationale

The generation of reliable cross-reactivity data hinges on robust and well-validated experimental protocols. Our approach follows a two-tiered system: initial broad biochemical screening followed by validation of target engagement in a cellular context.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

The overall strategy is designed to move from broad, high-throughput biochemical assessment to more physiologically relevant cellular models, ensuring that observations from in vitro assays translate to a cellular environment.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation a Compound Synthesis & QC b Primary Target Assay (e.g., c-Src) a->b c Broad Kinase Panel Screen (e.g., 96-well format) b->c d IC50 Determination for Active Hits c->d e Cellular Target Engagement (e.g., NanoBRET™ Assay) d->e h Selectivity Scoring (e.g., S-Score) d->h f Downstream Signaling Assay (e.g., Western Blot for p-Substrate) e->f g Cellular Phenotypic Assay (e.g., Proliferation, Migration) f->g i Structure-Activity Relationship (SAR) Analysis g->i j Lead Candidate Selection h->j i->j

Caption: Workflow for characterizing kinase inhibitor selectivity.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric [γ-³³P]-ATP)

This assay is considered a gold standard for directly measuring kinase catalytic activity.[12][13] It quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate peptide.

Objective: To determine the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., c-Src)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]-ATP (specific activity ~3000 Ci/mmol)

  • Non-radiolabeled ATP

  • Test compounds (10-point, 3-fold serial dilution in DMSO)

  • Phosphocellulose filter plates (e.g., P81)

  • Stop solution (e.g., 0.75% phosphoric acid)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM final concentration) in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of 10x test compound solution to each well. Add 10 µL of a 2.5x kinase/substrate mixture (prepared in kinase buffer).

  • Initiate Reaction: Start the kinase reaction by adding 12.5 µL of a 2x ATP solution (containing both [γ-³³P]-ATP and cold ATP, typically at the Kₘ concentration for the specific kinase). The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding 50 µL of stop solution. Transfer the entire volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will not.

  • Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.

  • Detection: Dry the plate, add scintillation fluid to each well, and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This assay quantifies compound binding to a target protein within intact, living cells, providing a direct measure of intracellular target engagement.[14][15][16][17]

Objective: To determine the apparent cellular affinity (IC50) of a compound for its target kinase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (e.g., c-Src-Nluc)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer that binds the target kinase

  • Test compound serial dilutions

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well assay plates

  • Luminometer capable of dual-filtered luminescence measurement (450 nm and >600 nm)

Procedure:

  • Cell Transfection: Seed HEK293 cells in a culture flask. The next day, transfect the cells with the c-Src-Nluc plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours to allow for protein expression.[16]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Adjust cell density and dispense into the wells of a white 96-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the wells. Immediately after, add the NanoBRET™ Tracer at a predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this reagent to all wells.[15]

  • Measurement: Read the plate immediately on a luminometer, measuring both the donor emission (NanoLuc®, ~450 nm) and the acceptor emission (Tracer, ~610 nm).[16]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the compound concentration and fit the curve to determine the cellular IC50.

Biological Context: Src Signaling and Off-Target Implications

Src is a central node in numerous signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[18][19][20] Its hyperactivation is a common feature in many cancers, making it a prime therapeutic target.

G RTK Growth Factor Receptor (e.g., EGFR) Src c-Src RTK->Src Activates Integrin Integrin Integrin->Src Activates FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K ABL ABL1 Migration Cell Migration & Invasion FAK->Migration Proliferation Proliferation & Survival STAT3->Proliferation Ras->Proliferation PI3K->Proliferation Dasatinib Dasatinib Dasatinib->Src On-Target Dasatinib->ABL Off-Target (Dasatinib) CompoundX Compound X CompoundX->Src Selective On-Target

Sources

A Head-to-Head Comparison of 2-Aminopyridine Functionalization Strategies for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in key hydrogen bonding interactions with biological targets.[1] The strategic functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery programs. This guide provides a comprehensive, head-to-head comparison of the most prevalent methods for 2-aminopyridine functionalization, offering insights into their mechanisms, substrate scope, and practical applications. Experimental data has been aggregated and standardized where possible to facilitate objective comparison, and detailed protocols for key transformations are provided to enable immediate application in the laboratory.

The Strategic Importance of Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the late-stage modification of complex molecules, and 2-aminopyridines are ideal substrates for this approach.[2][3][4][5] The endocyclic pyridine nitrogen and the exocyclic amino group can both act as directing groups, enabling regioselective functionalization at various positions of the pyridine ring and associated aryl substituents.

Mechanism of Directing Group-Assisted C-H Activation

Transition metal-catalyzed C-H functionalization of N-aryl-2-aminopyridines typically proceeds through a chelation-assisted mechanism. The pyridyl nitrogen and the N-H of the amino group (or a protected derivative) coordinate to a metal center (e.g., Pd, Rh, Ru, Ir), forming a stable metallacyclic intermediate.[2] This pre-coordination facilitates the cleavage of a specific C-H bond, often the rate-determining step, leading to the formation of a carbon-metal bond that can then undergo further reaction.

G cluster_0 Chelation-Assisted C-H Activation A N-Aryl-2-aminopyridine + Metal Catalyst (e.g., Pd(II)) B Coordination Complex (Metallacycle Formation) A->B Coordination C C-H Activation (Concerted Metalation-Deprotonation) B->C CMD D Functionalized Intermediate C->D Reaction with Coupling Partner E Reductive Elimination D->E F Functionalized Product + Regenerated Catalyst E->F

Figure 1: Generalized workflow for transition metal-catalyzed C-H functionalization of N-aryl-2-aminopyridines.

Comparative Analysis of C-H Functionalization Methods
FunctionalizationCatalyst/ReagentKey AdvantagesKey LimitationsTypical YieldsReference
Arylation Pd(OAc)₂, [RuCl₂(p-cymene)]₂High regioselectivity, broad substrate scope.Often requires an oxidant, potential for homocoupling.60-95%[2][6]
Alkylation [RhCpCl₂]₂Good functional group tolerance.Can be sensitive to steric hindrance.50-90%[2]
Alkenylation [RhCpCl₂]₂Direct access to vinylated products.Limited by the stability of the alkene coupling partner.60-85%[2]
Acylation Ru(II) catalystsDirect introduction of a carbonyl group.Can require harsh conditions.55-80%[2]

Note: Yields are representative and can vary significantly based on the specific substrate and reaction conditions.

Classical Approaches: Halogenation and Cross-Coupling

Prior to the widespread adoption of C-H functionalization, the introduction of new substituents onto the 2-aminopyridine core predominantly relied on a two-step sequence: halogenation followed by cross-coupling.

Regioselective Halogenation

The introduction of a halogen atom (Cl, Br, I) provides a versatile handle for subsequent functionalization via cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the specific halogenating agent employed.

  • Electrophilic Halogenation: 2-Aminopyridine is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used. The amino group is a strong activating group and directs substitution to the positions ortho and para to it (C3 and C5).

  • Halogenation of Pyridine N-Oxides: A highly efficient and regioselective method involves the initial oxidation of the pyridine nitrogen to the corresponding N-oxide. This modification alters the electronic properties of the ring, facilitating halogenation at the C2 position using reagents like POCl₃ or POBr₃.[7]

G cluster_1 Halogenation Strategies A 2-Aminopyridine B Electrophilic Halogenation (e.g., NBS, NCS) A->B D Oxidation (e.g., m-CPBA) A->D C 3-Halo and/or 5-Halo- 2-aminopyridine B->C E 2-Aminopyridine N-oxide D->E F Halogenation (e.g., POCl₃, POBr₃) E->F G 2-Halo-aminopyridine F->G

Figure 2: Key pathways for the regioselective halogenation of 2-aminopyridine.

Borylation and Suzuki-Miyaura Coupling

The introduction of a boronic acid or ester onto the 2-aminopyridine ring is a powerful strategy for enabling subsequent Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning transformation that is a workhorse in pharmaceutical chemistry.

Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of a C-H bond to a C-B bond, offering a more streamlined approach compared to traditional methods that require a halogenated precursor.[8][9][10][11][12] The regioselectivity is often governed by steric factors, with the borylation typically occurring at the least hindered position.

Miyaura Borylation: This classic method involves the palladium-catalyzed cross-coupling of a halo-2-aminopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[13][14]

Once the borylated 2-aminopyridine is in hand, it can be readily coupled with a wide range of aryl or heteroaryl halides under standard Suzuki-Miyaura conditions. One-pot borylation/Suzuki protocols have also been developed to improve efficiency.[13][15][16][17]

MethodCatalyst/ReagentKey AdvantagesKey LimitationsTypical YieldsReference
Ir-Catalyzed C-H Borylation [Ir(cod)OMe]₂, dtbpy, B₂pin₂Direct C-H to C-B conversion, high atom economy.Catalyst can be sensitive, regioselectivity can be an issue with complex substrates.70-95%[8][9]
Miyaura Borylation Pd(dppf)Cl₂, KOAc, B₂pin₂Reliable and well-established, broad substrate scope.Requires a pre-functionalized halo-pyridine.80-98%[13][14]

N-Functionalization: Modulating Physicochemical Properties

Modification of the exocyclic amino group through N-alkylation or N-arylation is a common strategy to fine-tune the physicochemical properties of 2-aminopyridine-containing compounds, such as solubility, lipophilicity, and metabolic stability.

  • N-Alkylation: Traditional methods for N-alkylation often involve the reaction of 2-aminopyridine with alkyl halides, but these can suffer from over-alkylation.[18] More modern approaches utilize reductive amination with aldehydes or ketones, or metal-free catalytic methods.[19][20][21] For instance, a metal-free protocol using BF₃·OEt₂ as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones has been reported to proceed in good to excellent yields.[19][20]

  • N-Arylation: Copper- and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice for the N-arylation of 2-aminopyridine.[18] These reactions exhibit broad substrate scope and good functional group tolerance. A chemoselective N-arylation of 2-aminopyridine derivatives with arynes has also been described.[22][23]

Other Important Functionalizations

Cyanation: The introduction of a cyano group can serve as a precursor for other functional groups, such as carboxylic acids, amides, and tetrazoles. Direct cyanation of pyridines can be achieved by activating the pyridine ring, for example, with nitric acid and trifluoroacetic anhydride, followed by treatment with a cyanide source like potassium cyanide.[24][25] Palladium-catalyzed cyanation of 2-halopyridines is another effective method.[25]

Experimental Protocols

Representative Protocol for Pd-Catalyzed C-H Arylation of N-Phenyl-2-aminopyridine
  • To an oven-dried reaction vessel, add N-phenyl-2-aminopyridine (1.0 mmol), the aryl halide coupling partner (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-H arylated product.

Representative Protocol for Iridium-Catalyzed C-H Borylation of a Substituted 2-Aminopyridine
  • In a glovebox, charge an oven-dried screw-cap vial with the 2-aminopyridine substrate (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%).

  • Add anhydrous solvent (e.g., THF or cyclohexane, 2 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the borylated 2-aminopyridine.

Conclusion

The functionalization of 2-aminopyridines is a rich and diverse field, with a multitude of methods available to the medicinal chemist. While classical halogenation/cross-coupling sequences remain reliable, the advent of direct C-H functionalization offers more atom-economical and efficient routes for the late-stage diversification of this important scaffold. The choice of method will ultimately depend on the specific synthetic goal, the desired regioselectivity, and the functional group tolerance required. This guide provides a framework for making informed decisions in the design and execution of synthetic routes toward novel 2-aminopyridine-based drug candidates.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry. [Link]

  • Merging C–H Bond Functionalization with Amide Alcoholysis: En Route to 2-Aminopyridines. ACS Publications. [Link]

  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. ResearchGate. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. American Chemical Society. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing. [Link]

  • Halogenation of 2-aminopyrimidines.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Efficient Halogenation of 2-Aminopyrazine. ResearchGate. [Link]

  • C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. [Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. [Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PMC - PubMed Central. [Link]

  • Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. ResearchGate. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. Thieme. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). SciSpace. [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. Semantic Scholar. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. ElectronicsAndBooks. [Link]

  • One‐Pot Palladium‐Catalyzed Cross‐Coupling Treble of Borylation, the Suzuki Reaction and Amination. ResearchGate. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

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Introduction: The Centrality of 2-Aminopyridines and the Quest for Reliable Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Synthesis of 2-Aminopyridines: A Comparative Analysis of Methodological Reproducibility

The 2-aminopyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster pharmaceuticals—from anti-inflammatory drugs like Piroxicam to antivirals—underscores its importance as a privileged structure.[1][2] However, the journey from a promising molecule on a chemist's whiteboard to a consistently produced active pharmaceutical ingredient (API) is fraught with challenges. At the heart of this journey lies the chemical synthesis, and for the 2-aminopyridine core, the reproducibility of its formation is a critical, often underestimated, hurdle.

This guide moves beyond a simple recitation of named reactions. It is designed for researchers, process chemists, and drug development professionals who understand that a published synthesis yielding 85% on a 1 mmol scale can become an intractable problem at the 1 kg scale.[3][4] We will dissect three major synthetic strategies for accessing 2-aminopyridines: the classic Chichibabin amination, the modern Buchwald-Hartwig amination, and a versatile SNAr approach using activated pyridinium salts. By examining the causality behind the reaction conditions and scrutinizing their inherent reproducibility challenges, this guide provides the field-proven insights necessary to select and optimize a synthetic route that is not just effective, but robust and scalable.

The Classic Workhorse: Chichibabin Amination

First reported by Aleksei Chichibabin in 1914, this reaction facilitates the direct amination of a pyridine ring using sodium amide (NaNH₂).[1][5] It remains a testament to the power of fundamental nucleophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of the amide anion (NH₂⁻) to the electron-deficient C2 position of the pyridine ring.[1] This is the most electrophilic carbon due to the inductive effect of the ring nitrogen. The addition forms a negatively charged σ-complex (a Meisenheimer-like intermediate). Aromatization is then achieved through the elimination of a hydride ion (H⁻), a notoriously poor leaving group. The reaction is driven to completion by the irreversible reaction of the highly basic hydride with the newly installed amino group (or another proton source) to liberate hydrogen gas and form the sodium salt of the 2-aminopyridine.[6] An aqueous workup then provides the neutral product.

Protocol 1: Traditional High-Temperature Chichibabin Reaction

This protocol reflects the classical approach, often requiring harsh conditions to proceed.

Objective: Synthesize 2-aminopyridine from pyridine.

Experimental Protocol:

  • Inert Atmosphere: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is thoroughly dried and purged with nitrogen.

  • Reagent Addition: Add dry toluene (150 mL) to the flask, followed by finely ground sodium amide (10 g, ~0.25 mol).

  • Heating: Begin stirring and heat the suspension to reflux (approx. 110 °C).

  • Substrate Addition: Slowly add pyridine (20 g, ~0.25 mol) dropwise to the refluxing mixture over 1 hour. Vigorous evolution of hydrogen gas will be observed. Caution: This step is highly exothermic and releases flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

  • Reaction: Maintain the reflux for 6-8 hours, monitoring the reaction by TLC until pyridine consumption is complete.

  • Quenching: Cool the reaction mixture to room temperature. Very cautiously and slowly, add water (100 mL) to quench the unreacted sodium amide and hydrolyze the product salt. This is also highly exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

Causality and Reproducibility Analysis:

  • Expertise & Experience: The high temperature is essential to overcome the significant activation energy required for both the initial nucleophilic attack and, crucially, the elimination of the hydride ion.[7] Toluene or xylene are used as they are inert to the strongly basic conditions and have high boiling points.

  • Trustworthiness & Challenges: Reproducibility is a major concern. The yield and reaction rate are notoriously sensitive to the quality of the sodium amide; older or less pure batches, sometimes containing catalytic impurities, often give better results than high-purity NaNH₂.[7] The harsh conditions limit the reaction's scope, as many functional groups will not survive. Side products, such as 4-aminopyridine and di-aminated pyridines, are common.[7] Furthermore, the evolution of hydrogen gas and the violent quench present significant scale-up safety risks.[3]

Protocol 2: A Milder, Modern Chichibabin Approach

Recent advancements have aimed to mitigate the harshness of the classic procedure. One such improvement employs a sodium hydride-iodide composite.[8]

Objective: Synthesize N-butylpyridin-2-amine from pyridine and n-butylamine.

Experimental Protocol:

  • Setup: To a 10 mL sealed tube containing a stir bar, add pyridine (38.9 mg, 0.492 mmol).

  • Reagent Addition: Add n-butylamine (72 mg, 0.984 mmol, 2.0 equiv), sodium hydride (35.4 mg, 1.476 mmol, 3.0 equiv as a 60% dispersion in mineral oil), and lithium iodide (132 mg, 0.984 mmol, 2.0 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at 65 °C. Stir for 18 hours.

  • Workup: After cooling to room temperature, carefully unseal the tube. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. The combined organic layers are then dried and concentrated. Purification is achieved via column chromatography.

Causality and Reproducibility Analysis:

  • Expertise & Experience: The NaH-iodide composite is key to the milder conditions. While NaH alone is a poor mediator, the iodide additive enhances its Brønsted basicity, facilitating the deprotonation of the amine and promoting the reaction sequence under much gentler heating.[8] This method avoids the direct use of the more hazardous sodium amide.

  • Trustworthiness & Advantages: This protocol demonstrates significantly improved reproducibility and functional group tolerance. The reported yield for this specific transformation is high (95%).[8] By avoiding extreme temperatures and pyrophoric solids like pure NaNH₂, the procedure is inherently safer and more amenable to a broader range of substituted pyridines and amines.

The Modern Powerhouse: Buchwald-Hartwig Amination

The development of the Buchwald-Hartwig amination revolutionized C-N bond formation, allowing for the facile synthesis of aryl amines under relatively mild, palladium-catalyzed conditions.[9] For 2-aminopyridines, it represents a highly versatile and often preferred alternative to classical methods.

Mechanistic Rationale

The reaction is a cross-coupling process that follows a well-established catalytic cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the 2-halopyridine (typically Br or Cl) to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the 2-aminopyridine product is eliminated, regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical, as it modulates the stability and reactivity of the palladium catalyst, preventing catalyst deactivation which can be caused by the chelating nature of the pyridine substrate.[10]

Protocol 3: Practical Amination with a Volatile Amine

Synthesizing aminopyridines with low-boiling-point amines is challenging under standard reflux conditions. This protocol leverages a sealed-tube approach for a robust and reproducible transformation.[10]

Objective: Synthesize 2-(cyclopropylamino)pyridine-4-carboxylic acid tert-butyl ester from its 2-bromo precursor.

Experimental Protocol:

  • Setup: To an Ace-Thred sealed tube (rated for high pressure) equipped with a stir bar, add 2-bromo-4-pyridinecarboxylic acid tert-butyl ester (1.0 g, 2.92 mmol).

  • Reagent Loading: Add toluene (10 mL), followed by cyclopropylamine (0.84 g, 14.61 mmol, 5.0 equiv), palladium(II) acetate (Pd(OAc)₂, 33 mg, 0.15 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 0.12 g, 0.29 mmol, 10 mol%), and sodium tert-butoxide (NaOt-Bu, 0.56 g, 5.84 mmol, 2.0 equiv).

  • Reaction: Securely seal the tube and heat the mixture in an oil bath at 80 °C for 14 hours (overnight).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Causality and Reproducibility Analysis:

  • Expertise & Experience: The sealed tube is the critical piece of equipment that makes this reaction reproducible for volatile amines, as it prevents their escape from the reaction mixture.[10] The Pd(OAc)₂ is a common and reliable palladium precursor. The bidentate phosphine ligand, dppp, is crucial for stabilizing the palladium catalyst and preventing side reactions.[10] The strong, non-nucleophilic base, NaOt-Bu, is essential for the deprotonation step of the catalytic cycle, which is often rate-limiting.[11]

  • Trustworthiness & Challenges: This method is generally highly reliable and provides excellent yields for a wide range of substrates.[12][13] However, reproducibility can be impacted by several factors. The palladium catalyst and phosphine ligands can be sensitive to air and moisture, requiring an inert atmosphere for optimal results. Catalyst deactivation can lead to low yields.[14] The cost of the palladium catalyst and ligands can be a significant drawback for large-scale synthesis, making catalyst recovery and turnover number important considerations.

The Catalyst-Free Alternative: Nucleophilic Aromatic Substitution (SNAr)

While the Buchwald-Hartwig reaction is powerful, the reliance on transition metals can be a disadvantage (cost, toxicity, and product contamination). SNAr provides a metal-free alternative, relying on the activation of the pyridine ring toward nucleophilic attack.

Mechanistic Rationale

In a standard SNAr reaction, an electron-withdrawing group on the aromatic ring stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. In this featured method, activation is achieved by converting a precursor, 2-mercaptopyridine, into a cyclic dihydrothiazolopyridinium salt.[15] This pyridinium salt possesses a highly electron-deficient ring, making the C2 position exceptionally electrophilic and susceptible to attack by a wide range of amine nucleophiles.

Protocol 4: SNAr via a Dihydrothiazolopyridinium Salt

This two-step, one-pot-adaptable procedure provides a mild and metal-free route to 2-aminopyridines.

Objective: Synthesize 2-morpholinopyridine from 2-mercaptopyridine.

Experimental Protocol:

  • Step 1: Formation of the Activating Salt (Can be pre-isolated or generated in situ)

    • Alkylation of 2-mercaptopyridine with 1,2-dibromoethane yields the cyclic dihydrothiazolopyridinium salt. This salt is stable and can be isolated.

  • Step 2: Amination

    • Setup: In a round-bottom flask, dissolve the dihydrothiazolopyridinium salt (e.g., 300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature.

    • Amine Addition: Add the amine (e.g., morpholine, 4.8 mmol, ~3.5 equiv) in one portion.

    • Reaction: Warm the reaction to 50 °C and stir for 48 hours.

    • Workup: After cooling, dilute the mixture with water (20 mL) and 0.5 M aq. NaOH (5 mL).

    • Extraction: Extract the aqueous solution with diethyl ether (5 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purification: The crude residue is purified by column chromatography.

Causality and Reproducibility Analysis:

  • Expertise & Experience: The key to this method's success is the activation strategy. The positive charge on the pyridinium nitrogen withdraws electron density from the ring, making C2 highly susceptible to nucleophilic attack.[15] DMSO is an excellent solvent for this SNAr reaction as its polar, aprotic nature can solvate the salt and facilitate the substitution. The mild temperature (50 °C) is sufficient due to the high degree of activation, preserving functional group integrity.

  • Trustworthiness & Advantages: This method offers excellent reproducibility for a range of primary and secondary amines, with reported yields from good to excellent.[15] Its primary advantage is that it is completely metal-free, eliminating concerns about catalyst cost and contamination. The conditions are significantly milder than the Chichibabin reaction. The main drawback is the need for an extra step to prepare the activating salt, though the starting material, 2-mercaptopyridine, is inexpensive.

Data Presentation and Visual Workflows

Comparative Summary of Synthesis Methods
FeatureChichibabin (Classic)Buchwald-Hartwig AminationSNAr (via Pyridinium Salt)
Starting Material Pyridine2-Halopyridine (Br, Cl)2-Mercaptopyridine
Key Reagents Sodium Amide (NaNH₂)Pd Catalyst, Phosphine Ligand, Base (e.g., NaOt-Bu)1,2-Dibromoethane, Amine
Catalyst None (Stoichiometric base)PalladiumNone (Catalyst-Free)
Typical Temp. 110-150 °C80-110 °CRoom Temp to 50 °C
Reported Yields Variable (40-80%)Good to Excellent (70-98%)Good to Excellent (75-90%)
Advantages Direct amination, inexpensiveBroad scope, high yields, mild conditionsMetal-free, very mild conditions
Reproducibility Issues Reagent quality, safety (H₂), harsh conditionsCatalyst sensitivity/cost, inert atmosphere neededTwo-step process, reaction times can be long
Experimental Workflow Diagrams

Improved_Chichibabin_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Py Pyridine Tube Combine in Sealed Tube Amine n-Butylamine NaH NaH LiI LiI Heat Heat at 65°C (18h) Tube->Heat Quench Quench (aq. NH4Cl) Heat->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for the milder NaH/LiI mediated Chichibabin amination.

Buchwald_Hartwig_Workflow cluster_prep Reagent Loading (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Bromo 2-Bromopyridine Substrate Tube Combine in Sealed Tube + Toluene Amine Volatile Amine Pd Pd(OAc)2 Ligand dppp Base NaOt-Bu Heat Heat at 80°C (14h) Tube->Heat Filter Filter through Celite Heat->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for the Buchwald-Hartwig amination of 2-bromopyridines.

SNAr_Workflow cluster_prep Activation Step cluster_reaction Amination Reaction cluster_workup Workup & Purification Mercapto 2-Mercaptopyridine Salt Isolate Pyr. Salt Mercapto->Salt DBE 1,2-Dibromoethane DBE->Salt Combine Dissolve Salt & Amine in DMSO Salt->Combine Heat Heat at 50°C (48h) Combine->Heat Workup Aqueous Workup (NaOH/H2O) Heat->Workup Extract Extract (Ether) Workup->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for the SNAr synthesis of 2-aminopyridines.

Conclusion and Recommendations

The synthesis of 2-aminopyridines is not a one-size-fits-all problem. The choice of method must be a deliberate decision based on substrate scope, required scale, cost, and safety considerations.

  • The Chichibabin reaction , particularly in its modern, milder form, can be a cost-effective choice for simple substrates when metal contamination is a concern. However, its classic high-temperature variant should be approached with caution due to significant reproducibility and safety challenges.

  • The Buchwald-Hartwig amination stands as the most versatile and broadly applicable method. Its high yields and exceptional functional group tolerance make it the go-to strategy for complex molecule synthesis in a discovery setting. For process development, the primary challenges are catalyst cost and the stringent requirement for inert conditions.

  • The SNAr approach via activated pyridinium salts presents a compelling, metal-free alternative. For substrates compatible with the initial activation step, it offers mild conditions, operational simplicity, and circumvents the issues associated with transition metals, making it an attractive option for scale-up.

Ultimately, a thorough understanding of the "why" behind each reaction parameter is the key to troubleshooting and achieving a reproducible synthesis. By moving beyond simply following a recipe to understanding the underlying chemical principles, researchers can confidently select and adapt these powerful methods to accelerate their research and development goals.

References

  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-185. Available at: [Link]

  • Valiollah, Z., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(3), 1435-1456. Available at: [Link]

  • Klapars, A., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. Available at: [Link]

  • Valiollah, Z., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available at: [Link]

  • Pearson, S. E., et al. (2009). General and mild preparation of 2-aminopyridines. Organic Letters, 11(18), 4168-4171. Available at: [Link]

  • Cai, G., et al. (2017). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Organic Letters, 19(7), 1706-1709. Available at: [Link]

  • Pruthviraj, K. (2019). Chichibabin Reaction. Slideshare. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. Available at: [Link]

  • ChemistRn. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]

  • Loudon, G. M. (n.d.). The Chemistry of Pyridine. Excerpt from Organic Chemistry, 4th Edition. Available at: [Link]

  • Synfacts. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Thieme Chemistry. Available at: [Link]

  • Klapars, A., et al. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. Available at: [Link]

  • Klapars, A., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2194-2245. Available at: [Link]

  • ResearchGate. (n.d.). Four-component synthesis of 2-aminopyridines. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Wang, Y. (2013). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-aminopyridine. PrepChem.com. Available at: [Link]

  • Wang, C., et al. (2020). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry, 18(3), 473-477. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • Google Patents. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just regulatory requirements; they are integral to a culture of safety and scientific excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5-Dimethoxypyridin-2-amine, grounded in established safety principles and regulatory standards. Our objective is to empower your team with the knowledge to manage this chemical waste stream confidently and responsibly.

Immediate Safety Profile & Hazard Assessment

Therefore, this compound must be handled as a hazardous chemical. All waste generated from its use is considered hazardous waste and must be disposed of accordingly, never via drain or standard trash disposal[3].

Key Precautionary Measures:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of dust or aerosols[4][5]. Ensure proper ventilation[6].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves[7][8]. Nitrile or neoprene gloves are generally recommended for handling pyridine-based compounds[5].

  • Avoid Incompatibilities: Store the chemical and its waste away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions[3].

Safety & Handling Summary Guidance Primary Sources
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene recommended).[5][7][8]
Engineering Controls Use exclusively within a certified chemical fume hood. Ensure adequate ventilation.[4][5]
Known Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[3]
First Aid (Skin/Eye Contact) Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]
Emergency Spill Contact Follow institutional procedures. Typically involves contacting the Environmental Health & Safety (EH&S) office.[3]
Core Principles of Compliant Chemical Waste Management

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the EPA[9]. Academic and research laboratories often operate under specific guidelines, such as the Subpart K regulations, which provide an alternative framework to standard satellite accumulation area rules[10].

The fundamental principle is that all chemical waste must be collected, properly labeled, and disposed of through a licensed hazardous waste vendor[9][11].

Waste Disposal Decision Workflow

The following diagram outlines the critical decision points for segregating and preparing this compound waste for disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Waste Stream Segregation cluster_2 Container & Labeling Protocol cluster_3 Final Disposal Pathway Start Waste Generated (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Contaminated gloves, wipes, solid compound) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) IsSolid->LiquidWaste Liquid SolidContainer Place in a labeled, sealable container or double-bag. SolidWaste->SolidContainer LiquidContainer Use a compatible, sealed waste container. (e.g., glass or polyethylene) LiquidWaste->LiquidContainer Labeling Label container with: 'Hazardous Waste' Full Chemical Name Approximate Concentrations SolidContainer->Labeling LiquidContainer->Labeling StoreSAA Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. Labeling->StoreSAA RequestPickup Request pickup from institutional EH&S or licensed waste vendor. StoreSAA->RequestPickup

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocols

Protocol 1: Routine Disposal of this compound Waste (Solid & Liquid)

This protocol covers the disposal of the pure compound, reaction residues, and solutions containing this compound.

  • Characterize the Waste: Identify all chemical constituents in the waste stream. This is an EPA requirement and is critical for safe handling by disposal personnel[12].

  • Select an Appropriate Waste Container:

    • For liquid waste, use a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a screw-top cap[9][13].

    • For solid waste, the original container can be used, or a new, clearly marked wide-mouth container[12].

    • Causality: Using incompatible containers, such as metal for corrosive waste, can lead to container failure and dangerous spills[9][12]. The container must remain closed at all times except when adding waste to prevent the release of vapors[3][13].

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. As waste is added, list the full chemical name ("this compound") and all other components with their estimated percentages or volumes[11][14]. This ensures compliance and provides vital safety information.

  • Transfer the Waste: Carefully transfer the chemical waste into the labeled container inside a chemical fume hood.

  • Store the Container: Place the sealed container in a designated Satellite Accumulation Area (SAA). This area must be near the point of generation and under the control of laboratory personnel[11][12]. Ensure the container is segregated from incompatible materials like acids and oxidizers[12].

  • Arrange for Disposal: Once the container is full or the project is complete, follow your institution's procedures to request a waste pickup from the Environmental Health & Safety (EH&S) department or a licensed waste disposal company[13].

Protocol 2: Management of Contaminated Solid Waste

This protocol applies to disposable items like gloves, weigh boats, and paper towels contaminated with this compound.

  • Segregate Contaminated Items: Do not mix grossly contaminated items with regular trash.

  • Collect in a Designated Container: Place all contaminated solid waste into a durable, leak-proof plastic bag or a designated solid waste container.

  • Double Bagging: For items with significant residual powder, double-bagging is recommended to prevent tears and exposure[3].

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminant (this compound).

  • Disposal: This container should be stored in the SAA and collected along with other chemical waste[12].

Protocol 3: Small-Scale Spill Containment and Cleanup

This procedure is for minor spills (typically <100 mL or a few grams) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team immediately[3].

  • Alert Personnel and Secure the Area: Notify others in the lab and restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.

    • For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean the Spill:

    • Carefully sweep the solid material or absorb the liquid, working from the outside in.

    • Place all contaminated absorbent materials and cleaning debris into a designated hazardous waste bag or container[13].

  • Decontaminate the Area: Wipe the spill surface with a suitable solvent (check your institution's guidelines; often a soap and water solution is used), followed by clean water. All wipes used for decontamination must also be disposed of as hazardous waste.

  • Package and Label Waste: Seal the container with the spill cleanup debris, label it as "Hazardous Waste" detailing the spilled chemical and cleanup materials, and place it in the SAA for disposal.

  • Report the Incident: Report the spill to your laboratory supervisor and EH&S department as required by your institution's policy[3].

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, in full regulatory compliance, and with the utmost respect for the integrity of our research environment.

References

  • 4-Aminopyridine SOP. University of Washington, Environmental Health & Safety.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Regulations and Guidelines Applicable to Pyridine.
  • Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.
  • Safety Data Sheet: 2-Amino-4-methoxypyridine. Fisher Scientific.
  • Safety Data Sheet: N,N-dimethylpyridin-4-amine. Sigma-Aldrich.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety Data Sheet: 2,6-Dibromopyridin-4-amine. Angene Chemical.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regul
  • Safety D
  • Safety Data Sheet: 4,5-Diaminopyrimidine. Fisher Scientific.
  • Safety D
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Material Safety Data Sheet: 4-Aminopyridine. Fisher Scientific.
  • Standard Operating Procedure: Pyridine.
  • Safety Data Sheet: 3,4-Diaminopyridine. Fisher Scientific.
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Personal protective equipment for handling 4,5-Dimethoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 4,5-Dimethoxypyridin-2-amine

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides essential, field-proven safety protocols for handling this compound (CAS No. 1000843-61-7), a compound for which comprehensive toxicological data is still emerging. Our approach is grounded in the principle of minimizing exposure through a multi-layered safety strategy, where Personal Protective Equipment (PPE) serves as the critical final barrier.

The known hazard profile for this compound, though incomplete, necessitates cautious handling. It is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1] The causality behind our procedural choices is clear: to prevent contact with all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before we address PPE, it is crucial to understand that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically reduces risk. For a solid compound like this compound, this hierarchy is applied as follows:

  • Elimination/Substitution : Not applicable when the compound is required for research.

  • Engineering Controls : These are physical changes to the workspace that isolate the hazard. The mandatory, non-negotiable engineering control for this compound is a properly functioning chemical fume hood .[2] All handling of the solid and its solutions must occur within the hood to control airborne dust and vapors.

  • Administrative Controls : These are procedural changes, such as developing Standard Operating Procedures (SOPs), providing training, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE) : This is the equipment worn to minimize exposure when engineering and administrative controls cannot eliminate the risk entirely.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE must be deliberate and matched to the potential hazards of the task. The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid ANSI Z87.1-rated safety gogglesDouble nitrile glovesFull-length lab coat with tight cuffsRequired: Use within a chemical fume hood.
Preparing Solutions Safety goggles and face shieldDouble nitrile glovesFull-length lab coat with tight cuffsRequired: Use within a chemical fume hood.
Small Spill Cleanup (<1g) Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRequired: Use within a chemical fume hood. N95 respirator if dust is present.
Large Spill Cleanup (>1g) Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved air-purifying respirator with organic vapor/particulate cartridges.
Eye and Face Protection: The Non-Negotiable Shield

Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[2] For any task involving liquids, such as preparing solutions or managing spills, a face shield must be worn in addition to safety goggles to protect the entire face from splashes.[3]

Skin and Body Protection: An Impermeable Barrier
  • Gloves : Given that many aminopyridine compounds can be absorbed through the skin, robust hand protection is critical.[2] Disposable nitrile gloves are the minimum requirement.[3] We advocate for double-gloving —wearing two pairs of nitrile gloves—to provide an additional layer of protection against tears and potential permeation. Gloves should be changed immediately if contact is suspected or every 30-60 minutes during extended handling.[4] For spill cleanup, heavier, reusable nitrile or butyl rubber gloves are necessary.

  • Lab Coat : A full-length lab coat, preferably made of a flame-resistant material, with tightly fitting cuffs is required. This prevents the compound from settling on personal clothing.

Respiratory Protection: Ensuring Clean Air

All routine operations involving this compound must be performed inside a certified chemical fume hood to minimize inhalation of dust.[2] A standard surgical mask offers no protection from chemical dust or vapors.[4]

A NIOSH-approved respirator becomes necessary only when engineering controls are unavailable or insufficient, such as during a large spill cleanup.[2] In such an event, a full-face or half-mask air-purifying respirator equipped with combination organic vapor and P100 (particulate) cartridges is required. All personnel requiring respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).[2]

Operational Protocol: Weighing and Solution Preparation

This protocol integrates the PPE requirements into a self-validating workflow designed to prevent exposure at every step.

Objective : To safely weigh 100 mg of solid this compound and prepare a 10 mg/mL stock solution in DMSO.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat prep_hood 2. Verify Fume Hood Functionality prep_setup 3. Assemble Equipment in Hood: - Balance, Weigh Paper - Spatula, Vials, Solvent weigh 4. Weigh 100 mg of This compound onto weigh paper. transfer 5. Carefully transfer solid to a tared vial. add_solvent 6. Add 10 mL DMSO to vial. dissolve 7. Cap and vortex until dissolved. decontaminate 8. Decontaminate spatula and surfaces. dispose_ppe 9. Dispose of gloves and weigh paper in solid hazardous waste. remove_ppe 10. Doff remaining PPE. wash 11. Wash hands thoroughly.

Caption: Workflow for Safe Handling and Solution Preparation.

Step-by-Step Methodology

  • Preparation :

    • Don the required PPE: safety goggles, lab coat, and double nitrile gloves.

    • Verify that the chemical fume hood has a current certification and is drawing air correctly.

    • Gather all necessary equipment (analytical balance, spatula, weigh paper, vials, solvent) and place it inside the fume hood.

  • Weighing and Transfer :

    • Carefully open the container of this compound inside the hood.

    • Use a clean spatula to weigh the desired amount onto weigh paper. Avoid generating dust.[2]

    • Gently transfer the weighed solid into a labeled vial.

  • Solubilization :

    • Add the appropriate volume of solvent (e.g., DMSO) to the vial.

    • Securely cap the vial and mix until the solid is fully dissolved.

  • Cleanup :

    • Wipe down the spatula and any affected surfaces inside the fume hood with a suitable solvent.

    • Carefully fold the used weigh paper and dispose of it, along with the outer pair of gloves, into a designated solid hazardous waste container.[5]

    • Remove the inner gloves, doff remaining PPE, and wash hands thoroughly with soap and water.

Emergency Procedures: A Plan for When Things Go Wrong

Exposure Response

Immediate and correct first aid is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Call a poison control center or seek immediate medical attention.[7]

Spill Management Plan
  • Small Spill (<1g, contained in fume hood) :

    • Ensure appropriate PPE is worn (safety goggles, face shield, double nitrile gloves).

    • Cover the spill with a chemical absorbent pad or appropriate absorbent material.

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (>1g or outside a fume hood) :

    • Alert & Evacuate : Alert personnel in the immediate area and evacuate the lab.

    • Isolate : Close the lab doors and prevent entry.

    • Report : Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Cleanup : Do not attempt to clean up a large spill without proper training and equipment. Cleanup should only be performed by trained EHS personnel wearing appropriate PPE, including a respirator.[2]

Disposal and Decontamination

All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, and weigh paper, must be treated as hazardous waste.[8]

  • Containerization : Collect waste in a clearly labeled, sealed, and compatible container.[5] The label must read "HAZARDOUS WASTE" and list the chemical constituents.[5]

  • Disposal Route : Dispose of the chemical waste through your institution's licensed hazardous waste disposal program.[8] Do not pour this chemical down the drain or dispose of it in the regular trash.[8]

By adhering to this multi-layered safety plan—prioritizing engineering controls, selecting the correct PPE, following rigorous operational protocols, and being prepared for emergencies—we can handle this compound with the confidence that comes from a deep and functional understanding of laboratory safety.

References

  • Material Safety Data Sheet for 4-Aminopyridine . Fisher Scientific.

  • SAFETY DATA SHEET for N,N-dimethylpyridin-4-amine . Sigma-Aldrich.

  • This compound Safety Information . Sigma-Aldrich.

  • SAFETY DATA SHEET for 2,4-D Amine . Alligare.

  • SAFETY DATA SHEET for 4-Amino-2,6-dimethoxypyrimidine . Fisher Scientific.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . CDC/NIOSH.

  • SAFETY DATA SHEET for 2-Amino-4-methoxypyridine . Fisher Scientific.

  • Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide . Benchchem.

  • SAFETY DATA SHEET for 2-Amino-4,6-dimethoxypyrimidine . TCI Chemicals.

  • Permissible Exposure Limits – OSHA Annotated Table Z-2 . Occupational Safety and Health Administration.

  • Personal Protective Equipment (PPE) . CHEMM.

  • SAFETY DATA SHEET for 3,4-Diaminopyridine . Fisher Scientific.

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety.

  • SAFETY DATA SHEET for N-(4-Amino-2,5-diethoxyphenyl)benzamide . Sigma-Aldrich.

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration.

  • 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001) . Health and Safety Authority (HSA).

  • 4-Methoxypyridin-2-amine Biochemical Reagent . MedchemExpress.com.

  • Permissible Exposure Limits - Annotated Tables . Occupational Safety and Health Administration (OSHA).

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances . ECETOC.

  • Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC).

  • 3,5-DIMETHOXYPYRIDIN-2-AMINE Hazard and Precautionary Statements (GHS) . ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.